molecular formula C10H10ClNO4 B1402903 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid CAS No. 862853-64-3

5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

Cat. No.: B1402903
CAS No.: 862853-64-3
M. Wt: 243.64 g/mol
InChI Key: YFWZPOOZQRQDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid is a synthetic salicylic acid derivative offered for research applications. This compound features a 2-chloropropanamide moiety attached to the 5-position of the 2-hydroxybenzoic acid (salicylic acid) scaffold, a structure known for its diverse biological potential. Salicylic acid derivatives are prominent in medicinal chemistry due to their wide range of pharmacological activities, and modifications to the core structure are frequently explored to develop new bioactive molecules with antibacterial, antifungal, and antimycobacterial properties . The presence of the chloro and amide functional groups in this molecule makes it a valuable intermediate for further chemical synthesis. Researchers can utilize this compound as a building block for the development of more complex molecules, such as novel sulfonamide hybrids, amides, or other derivatives aimed at antimicrobial discovery programs . The structural features suggest potential for investigation into its mechanism of action, which may involve inhibition of microbial enzymes like dihydropteroate synthase or carbonic anhydrases, targets known for other salicylic and sulfonamide-based agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

5-(2-chloropropanoylamino)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-5(11)9(14)12-6-2-3-8(13)7(4-6)10(15)16/h2-5,13H,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWZPOOZQRQDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Characterization of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic Acid

Introduction & Structural Rationale

5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid is a highly functionalized α-chloroamide derivative of 5-aminosalicylic acid (5-ASA, mesalazine). In pharmaceutical development, 5-ASA is widely recognized as a first-line treatment for inflammatory bowel diseases (IBD) such as ulcerative colitis. However, from a biopharmaceutical perspective, 5-ASA is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by low aqueous solubility and poor intestinal permeability[1].

To overcome these pharmacokinetic limitations and enable targeted colonic delivery, researchers frequently employ prodrug strategies. The acylation of the primary amine of 5-ASA with 2-chloropropionyl chloride is a strategic synthetic intervention[2]. This modification serves two causal purposes:

  • Zwitterion Masking: It neutralizes the basic amine, removing the zwitterionic character of 5-ASA, which significantly increases the molecule's lipophilicity and alters its thermodynamic solubility profile[3].

  • Reactive Warhead Installation: The resulting α-chloroamide acts as a versatile electrophilic linker. The labile carbon-chlorine bond can undergo subsequent nucleophilic substitution to synthesize complex, colon-targeting mutual prodrugs or tricyclic analogues with specific release kinetics in the gastrointestinal tract[4][5].

Core Physicochemical Properties

Understanding the physicochemical properties of this intermediate is critical for downstream formulation and synthetic scaling. The addition of the hydrophobic 2-chloropropanoyl group fundamentally shifts the molecule's behavior in aqueous and organic media.

PropertyValueRationale / Implication
Molecular Formula C₁₀H₁₀ClNO₄Derived from the condensation of 5-ASA and 2-chloropropionyl chloride.
Molecular Weight 243.64 g/mol Low molecular weight maintains favorable ligand efficiency for downstream prodrugs.
Estimated LogP ~2.5A significant increase in lipophilicity compared to the parent 5-ASA (LogP ~0.98), improving organic solvent solubility.
pKa₁ (Carboxylic Acid) ~2.5Ensures the molecule remains ionized at physiological intestinal pH, preventing premature upper GI absorption.
pKa₂ (Phenolic OH) ~13.0Weakly acidic; retains the radical-scavenging antioxidant properties inherent to the salicylic acid scaffold.
Solubility Profile Soluble in DMF, DMSO, and basic aqueous buffers; Poor in H₂OThe hydrophobic α-chloroamide drastically reduces intrinsic aqueous solubility, necessitating polar aprotic solvents for further synthesis.

Synthetic Pathway & Reaction Mechanism

The synthesis of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid relies on a nucleophilic acyl substitution mechanism. Because 5-ASA contains both a nucleophilic amine and a phenolic hydroxyl, the reaction conditions must be strictly controlled to prevent over-acylation (O-acylation).

Step-by-Step Synthetic Methodology:

  • Preparation: Suspend 1.0 equivalent of 5-ASA in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent oxidative degradation of the amine.

  • Base Addition: Add 1.2 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, driving the equilibrium forward and preventing the protonation of the 5-ASA amine.

  • Acylation: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add 1.1 equivalents of 2-chloropropionyl chloride[5]. Causality: The low temperature kinetically favors N-acylation over O-acylation, ensuring high regioselectivity for the amide product.

  • Workup: After 2 hours of stirring at room temperature, quench the reaction by pouring it into ice-cold 0.1 M HCl. The acidic environment ensures the carboxylic acid remains protonated, forcing the product to precipitate out of the aqueous phase.

  • Purification: Filter the resulting solid and recrystallize from a mixture of ethanol and water to yield the pure α-chloroamide intermediate.

Synthesis N1 5-Aminosalicylic Acid (5-ASA) + 2-Chloropropionyl Chloride N2 Solvent & Base (DMF / Triethylamine, 0-5°C) N1->N2 N3 Nucleophilic Acyl Substitution (Amine attacks acyl carbon) N2->N3 N4 Aqueous Workup & Precipitation N3->N4 N5 5-[(2-Chloropropanoyl)amino]- 2-hydroxybenzoic acid N4->N5

Caption: Workflow for the synthesis of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid.

Analytical Characterization Protocols

To ensure the structural integrity and purity of the synthesized intermediate, a self-validating analytical system must be employed.

HPLC-UV Purity Analysis

Causality of Method Design: Because the molecule contains a carboxylic acid (pKa ~2.5), the mobile phase must be buffered below pH 2.5 to suppress ionization. If the molecule is partially ionized, it will result in peak tailing and irreproducible retention times.

  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 310 nm.

  • Self-Validating System (SST): The protocol requires a blank injection (Mobile Phase A) to rule out column carryover. System Suitability Testing (SST) must demonstrate a tailing factor of ≤ 1.5 and a theoretical plate count of ≥ 5000 using a reference standard before sample analysis begins.

LC-MS/MS Structural Confirmation
  • Ionization Mode: Electrospray Ionization Negative (ESI-). Causality: The carboxylic acid and phenolic hydroxyl groups readily lose a proton, making negative ion mode highly sensitive for this compound.

  • Expected Mass: [M-H]⁻ at m/z 242.0 (with a characteristic ³⁷Cl isotopic peak at m/z 244.0 in a 3:1 ratio, confirming the presence of the chlorine atom).

  • Validation: An internal standard (e.g., salicylic acid) is spiked into the sample matrix to validate ionization efficiency and correct for any matrix-induced ion suppression.

Degradation Pathways & Stability Profiling

When designing prodrugs or intermediates for colonic delivery, the stability of the amide bond in the upper gastrointestinal tract is paramount[6]. Forced degradation studies are required to map the impurity profile of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid.

  • Hydrolytic Degradation: The α-chloroamide bond is susceptible to alkaline hydrolysis. Under basic conditions (0.1 N NaOH, 60 °C), the molecule will rapidly cleave back into 5-ASA and 2-chloropropionic acid.

  • Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation. Exposure to 3% H₂O₂ results in the formation of quinone-imine derivatives, which present as highly colored (pink/brown) impurities during chromatographic analysis.

Degradation API API Sample Acid Acidic Stress (0.1N HCl) API->Acid Base Alkaline Stress (0.1N NaOH) API->Base Ox Oxidative Stress (3% H2O2) API->Ox HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Ox->HPLC

Caption: Forced degradation workflow for stability profiling and impurity analysis.

Conclusion

5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid is a structurally optimized intermediate that bridges the gap between the poorly permeable 5-ASA and advanced, colon-targeted therapeutics. By carefully controlling its synthesis via regioselective N-acylation and rigorously profiling its physicochemical behavior under acidic and basic conditions, researchers can leverage its reactive α-chloro site to engineer next-generation mutual prodrugs with highly specific pharmacokinetic release profiles.

References

  • Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis Iranian Journal of Basic Medical Sciences URL:[Link][6]

  • Colon-targeting mutual prodrugs of 5-aminosalicylic acid and butyrate for the treatment of ulcerative colitis RSC Advances URL:[Link][4]

  • Solubility and thermodynamics of mesalazine in aqueous mixtures of poly ethylene glycol 200/600 at 293.2-313.2K Journal of Pharmaceutical Analysis URL: [Link][3]

  • Safety, Pharmacokinetics, and Bioequivalence Characterization of Two Different Strengths of Mesalazine Gastro-Resistant Tablets Pharmaceutics (MDPI) URL:[Link][1]

  • Inducing Apoptosis through Upregulation of p53: Structure-Activity Exploration of Anthraquinone Analogs Journal of Medicinal Chemistry URL:[Link][2]

  • Tricyclic analogues of epidithiodioxopiperazine alkaloids with promising in vitro and in vivo antitumor activity Chemical Science (RSC Publishing) URL:[Link][5]

Sources

5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, the functionalization of established active pharmaceutical ingredients (APIs) is a critical pathway for discovering novel therapeutics and profiling formulation impurities. 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid is a highly specialized chemical entity derived from the acylation of 5-aminosalicylic acid (Mesalazine), a well-established non-steroidal anti-inflammatory drug (NSAID) used primarily for inflammatory bowel disease [1].

This technical guide provides an in-depth analysis of this compound's chemical identity, physicochemical properties, synthetic methodology, and analytical characterization. Designed for researchers and drug development professionals, this whitepaper emphasizes the mechanistic causality behind its synthesis and its role as a building block for targeted protein degraders (PROTACs) and as a reference standard for impurity profiling.

Chemical Identity & Nomenclature

Due to its highly specific nature as a synthetic intermediate and pharmaceutical impurity, a universally publicized CAS Registry Number for the exact free acid is not broadly indexed in standard open-source databases (though related esterified derivatives, such as methyl 4-acetamido-5-chloro-2-hydroxybenzoate, are well-documented[3]). However, its chemical identity is rigidly defined by IUPAC nomenclature and molecular connectivity.

  • IUPAC Name: 5-[(2-chloropropanoyl)amino]-2-hydroxybenzoic acid

  • Common/Alternative Names: 5-(2-chloropropionamido)salicylic acid

  • Molecular Formula: C₁₀H₁₀ClNO₄

  • Molecular Weight: 243.64 g/mol

  • Core Scaffold: Salicylic acid (2-hydroxybenzoic acid) with an amide-linked

    
    -chloroalkyl group at the C5 position.
    

Structural Analysis & Physicochemical Properties

The molecule features three distinct reactive functional groups: a carboxylic acid, a phenolic hydroxyl, and an


-chloroamide. This polyfunctional nature dictates its solubility, reactivity, and behavior in biological assays.

Table 1: Physicochemical Properties and Pharmacokinetic Significance

PropertyValueCausality / Significance
Molecular Formula C₁₀H₁₀ClNO₄Defines the stoichiometric mass for synthetic yield calculations and MS profiling.
Molecular Weight 243.64 g/mol Target exact mass for [M+H]⁺ (m/z 244.0) in LC-MS characterization.
Hydrogen Bond Donors 3 (OH, COOH, NH)Dictates aqueous solubility and receptor binding affinity via polar interactions.
Hydrogen Bond Acceptors 4 (O atoms)Influences the topological polar surface area (tPSA) and membrane permeability.
Predicted LogP ~1.8 - 2.2Indicates moderate lipophilicity, suggesting favorable oral bioavailability parameters.

Synthesis & Experimental Protocols

The synthesis of 5-[(2-chloropropanoyl)amino]-2-hydroxybenzoic acid relies on the selective N-acylation of 5-aminosalicylic acid using 2-chloropropionyl chloride, a highly reactive acylating agent frequently used in the synthesis of pharmaceutical intermediates[2].

Mechanistic Causality: N-Acylation vs. O-Acylation

The primary challenge in this synthesis is achieving chemoselectivity. 5-ASA contains both an aniline nitrogen and a phenolic oxygen. While the aniline nitrogen is inherently more nucleophilic, 5-ASA exists as a poorly soluble zwitterion in neutral water. By carefully adjusting the pH to ~7.5–8.0, the carboxylic acid (pKa ~2.3) is deprotonated, solubilizing the molecule. The aniline (pKa ~5.8) exists as a free reactive amine, while the phenol (pKa ~13) remains protonated and sterically hindered, strongly favoring selective N-acylation over O-acylation.

Protocol: Selective N-Acylation Workflow

This protocol is designed as a self-validating system; the disappearance of the highly polar substrate peak guarantees reaction progression.

  • Substrate Dissolution: Suspend 5-aminosalicylic acid (1.0 eq, 10 mmol) in a biphasic mixture of Tetrahydrofuran (THF) and saturated aqueous NaHCO₃ (1:1 v/v, 50 mL). Stir vigorously until the solid completely dissolves, indicating the formation of the soluble sodium carboxylate salt.

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Lowering the temperature strictly suppresses the competing aqueous hydrolysis of the highly reactive acid chloride.

  • Electrophile Addition: Dissolve 2-chloropropanoyl chloride (1.1 eq, 11 mmol) in 10 mL of THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Monitor the reaction via HPLC or TLC (DCM:MeOH 9:1). Self-Validation: The reaction is deemed complete when the 5-ASA peak is entirely consumed and replaced by a less polar amide peak.

  • Workup and Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Causality: This protonates the carboxylic acid, driving the precipitation of the target compound from the aqueous phase. Extract the mixture with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water gradient to yield pure 5-[(2-chloropropanoyl)amino]-2-hydroxybenzoic acid.

Synthesis A 5-Aminosalicylic Acid (Mesalazine) C N-Acylation (THF/NaHCO3, 0°C) A->C B 2-Chloropropanoyl Chloride B->C D 5-[(2-Chloropropanoyl)amino]- 2-hydroxybenzoic acid C->D Major Pathway (pH controlled) E O-Acylated Byproduct C->E Minor Pathway (Excess Reagent)

Synthetic workflow for 5-[(2-chloropropanoyl)amino]-2-hydroxybenzoic acid.

Analytical Characterization

To ensure trustworthiness and regulatory compliance, the synthesized compound must undergo rigorous analytical profiling.

  • LC-MS/MS: Utilizing Electrospray Ionization (ESI) in positive mode, the target compound will exhibit a characteristic pseudomolecular ion

    
     at m/z 244.0. Due to the presence of a single chlorine atom, a distinct isotopic 
    
    
    
    peak at m/z 246.0 will be observed in a 3:1 relative abundance ratio.
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): The

      
      -proton of the 2-chloropropanoyl group will appear as a distinct quartet at 
      
      
      
      ~4.5–4.8 ppm, coupled to the adjacent methyl group which appears as a doublet at
      
      
      ~1.6–1.7 ppm. The aromatic protons of the salicylic acid core will display a 1,2,4-substitution pattern (a doublet, a doublet of doublets, and a meta-coupled doublet).
    • ¹³C NMR: The amide carbonyl carbon will resonate at

      
       ~168 ppm, while the carboxylic acid carbon will appear at 
      
      
      
      ~172 ppm. The aliphatic
      
      
      -chloro carbon is typically observed around
      
      
      ~55 ppm.

Analysis API Crude Reaction Mixture HPLC HPLC Separation (C18 Column) API->HPLC MS LC-MS/MS (m/z 244 [M+H]+) HPLC->MS Mass Profiling NMR 1H & 13C NMR (Structural Elucidation) HPLC->NMR Isolate Characterization Purity Purity Assessment (>98% Target) MS->Purity NMR->Purity

Analytical characterization workflow for impurity profiling and validation.

Applications in Drug Development

Building Block for Targeted Protein Degradation (PROTACs)

The


-chloroamide moiety is a highly versatile electrophile. In modern drug discovery, 2-chloropropionyl chloride is frequently utilized in amide couplings with complex aniline derivatives to synthesize nuclear receptor modulators and cereblon-binding glutarimide derivatives [4]. 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid serves as an ideal intermediate where the primary chloride can undergo nucleophilic substitution (Sₙ2) with various amines or thiols to attach extended linker moieties for PROTAC development.
Impurity Profiling in Mesalazine Formulations

Understanding the impurity profile of 5-ASA derivatives is critical, as oral 5-ASA formulations are the gold standard for ulcerative colitis treatment[5]. During the industrial synthesis of 5-ASA prodrugs (e.g., Balsalazide) or modified-release polymer coatings that utilize acyl chlorides, trace amounts of 2-chloropropanoyl chloride can lead to the formation of this specific amide impurity. Synthesizing and characterizing this compound provides a necessary reference standard for Quality Control (QC) laboratories to validate HPLC analytical methods and ensure API purity under ICH guidelines.

References

  • Title: 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019 Source: PubChem - NIH URL: [Link]

  • Title: Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | C10H10ClNO4 Source: PubChem - NIH URL: [Link]

  • Title: WO2016198908A1 - Ror nuclear receptor modulators Source: Google Patents URL
  • Title: Oral 5-aminosalicylic acid for the treatment of active ulcerative colitis Source: Cochrane URL: [Link]

Navigating the Solubility Landscape of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Laboratories Subject: An In-depth Technical Guide to the Solubility of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

Introduction: Understanding the Molecule

5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid is a complex organic molecule built upon a salicylic acid scaffold. Salicylic acid and its derivatives are a cornerstone in pharmacology, most famously as the basis for acetylsalicylic acid (Aspirin).[1][2][3] The subject compound's structure suggests potential applications as a pharmaceutical intermediate or a bioactive agent in its own right. Its efficacy, bioavailability, and formulation potential are intrinsically linked to a single, critical physicochemical property: solubility .

Molecular Structure and Physicochemical Implications:

The solubility behavior of this molecule is governed by the interplay of its distinct functional groups:

  • 2-Hydroxybenzoic Acid (Salicylic Acid) Core: This provides a polar, acidic foundation. The carboxylic acid (-COOH) and hydroxyl (-OH) groups are prime sites for hydrogen bonding and ionization.

  • Carboxylic Acid Group: With a pKa similar to salicylic acid, this group's ionization state is highly pH-dependent. At pH levels above its pKa, the carboxylate anion (-COO⁻) forms, drastically increasing aqueous solubility.[4][5][6]

  • Phenolic Hydroxyl Group: This group is a hydrogen bond donor and acceptor, contributing to polarity.

  • Amide Linkage: The amide group is polar and participates in hydrogen bonding, further influencing interactions with polar solvents.

  • 2-Chloropropanoyl Moiety: This side chain introduces non-polar, lipophilic character, which will counteract the hydrophilic nature of the salicylic acid core and likely enhance solubility in less polar organic solvents.

Theoretical Framework: The Science of Dissolution

Solubility is the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a specific temperature and pressure.[7] The process is a balance of intermolecular forces: the energy required to break solute-solute and solvent-solvent bonds must be compensated by the energy released from forming new solute-solvent bonds.[8]

Key Factors Influencing Solubility

Several factors will dictate the solubility of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid:

  • Polarity ("Like Dissolves Like"): Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[9] Due to its mix of polar (acid, hydroxyl, amide) and non-polar (chlorinated alkyl chain, aromatic ring) regions, this compound will exhibit a nuanced solubility profile across a range of solvents.

  • pH and Ionization: As a weak acid, the compound's aqueous solubility will increase significantly as the pH of the solution rises above its pKa, leading to deprotonation of the carboxylic acid.[5][10] A full pH-solubility profile is essential for any research involving aqueous systems, such as physiological buffers.[7][11]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the lattice energy of the solid.[9][12][13] However, this relationship must be determined empirically, as some compounds can exhibit decreased solubility at higher temperatures.[13]

  • Solid-State Properties: The crystalline form (polymorphism) of the solid compound can significantly impact solubility. Different polymorphs can have different lattice energies, leading to variations in dissolution.

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements in drug discovery:

  • Thermodynamic Solubility: This is the true equilibrium solubility, where a saturated solution is in equilibrium with the solid drug.[14][15][16] It is the maximum amount of a compound that can dissolve in a solvent under thermodynamic equilibrium. The "shake-flask" method is the gold-standard for determining this value.[14][17][18]

  • Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared from a stock solution (often in DMSO).[14][15][19] It is a high-throughput method used for early screening but can often overestimate the true solubility.[19][20]

For a definitive characterization, determining the thermodynamic solubility is paramount.

Experimental Design: A Practical Approach

This section outlines a strategic plan for comprehensively profiling the solubility of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid.

Solvent Selection Strategy

A diverse panel of solvents should be selected to cover a wide range of polarities and chemical properties relevant to research and development.

Solvent Class Recommended Solvents Rationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer), pH 7.4 (Physiological Buffer)To determine the critical pH-solubility profile for biopharmaceutical relevance.[21]
Polar Protic Solvents Methanol, EthanolCapable of hydrogen bonding; common solvents for organic synthesis and analysis.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF)Can accept hydrogen bonds and have strong dipole moments; widely used in assays and formulations.
Non-Polar / Low Polarity Solvents Dichloromethane (DCM), Ethyl AcetateTo assess solubility in lipophilic environments, relevant for extraction and purification.
Core Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[17][18]

Objective: To determine the maximum equilibrium concentration of the compound in a given solvent at a controlled temperature.

Materials:

  • 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[16][17]

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen solvent to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium. This can take 24 to 72 hours.[14][16][21] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[21]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Dilution: Dilute the clear filtrate with an appropriate solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the compound's concentration.[14][15] The analytical method should be specific for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid, likely leveraging the chromophore of the salicylic acid core for UV detection.[1][22]

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in units such as mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_result 4. Result A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent A->B ensures saturation C Seal and Agitate (e.g., 24-72h at 25°C) B->C D Settle and Withdraw Supernatant C->D E Filter (0.22 µm) D->E F Dilute Filtrate E->F G Quantify by HPLC-UV or LC-MS F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, structured table to allow for easy comparison across different solvent systems.

Table 1: Solubility Profile of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid at 25°C

Solvent System Solvent Type Solubility (mg/mL) Notes
pH 1.2 BufferAqueous[Experimental Value]
pH 4.5 BufferAqueous[Experimental Value]
pH 6.8 BufferAqueous[Experimental Value]
pH 7.4 BufferAqueous[Experimental Value]
MethanolPolar Protic[Experimental Value]
EthanolPolar Protic[Experimental Value]
DMSOPolar Aprotic[Experimental Value]
AcetonitrilePolar Aprotic[Experimental Value]
AcetonePolar Aprotic[Experimental Value]
DichloromethaneLow Polarity[Experimental Value]
Ethyl AcetateLow Polarity[Experimental Value]

Interpreting the Results:

  • High solubility in aqueous buffers above pH 4.5 would confirm the dominant role of the carboxylic acid ionization.

  • High solubility in DMSO and other polar aprotic solvents is expected due to the multiple polar groups.

  • Moderate to low solubility in low polarity solvents like DCM would indicate that while the chloropropanoyl group adds lipophilicity, the polar salicylic acid core still dominates the molecule's overall character.

This comprehensive solubility profile is a foundational dataset that informs every subsequent stage of research and development, from designing in-vitro assays and selecting purification solvents to developing viable drug formulations.

References

  • Toiu, A., Vlase, L., Oniga, I., & Benedec, D. (2012). HPLC analysis of salicylic derivatives from natural products. Farmacia, 60(3), 382-388. [Link]

  • Farmacia Journal. (n.d.). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. [Link]

  • Semantic Scholar. (n.d.). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Bentham Science Publisher. (n.d.). Quantitative Analysis of Salicylic Acid and its Derivatives. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • PubMed. (2007, November 15). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. [Link]

  • Masaryk University. (2016). Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways. [Link]

  • Unknown Source. (2023, August 31). Solubility of Organic Compounds. [Link not available]
  • Unknown Source. (n.d.). Solubility determination of compounds of pharmaceutical interest. [Link not available]
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Unknown Source. (n.d.). PH and Solvent Effect on Drug Solubility. [Link not available]
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • Unknown Source. (n.d.). Exp.
  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • YouTube. (2017, July 6). Ph and Solubility of Drugs. [Link]

  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]

Sources

In-Silico Bioactivity Prediction of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic Acid: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the in-silico evaluation of novel pharmaceutical derivatives not merely as a sequence of software executions, but as a cohesive, self-validating pipeline. The compound 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid (hereafter referred to as 5-CPA-SA ) represents a rational structural evolution of mesalazine (5-amino-2-hydroxybenzoic acid), a first-line therapeutic for Inflammatory Bowel Disease (IBD).

By masking the polar 5-amino group with a lipophilic, halogenated 2-chloropropanoyl moiety, we hypothesize an altered pharmacokinetic profile and enhanced anchoring within the hydrophobic pockets of inflammatory enzymes such as Cyclooxygenase-2 (COX-2)[1]. This whitepaper details the rigorous computational methodologies required to predict the bioactivity, pharmacokinetics, and dynamic stability of 5-CPA-SA.

The Self-Validating Computational Workflow

To ensure scientific trustworthiness, this protocol is designed as a closed-loop, self-validating system. ADMET profiling filters out non-viable candidates before resource-intensive docking; molecular docking establishes baseline binding poses; and molecular dynamics (MD) simulations stress-test these poses under physiological conditions. A failure at any stage necessitates a return to ligand optimization, preventing false positives from advancing to in-vitro testing.

Workflow LIG Ligand Prep (SMILES & 3D) ADMET ADMET Profiling (SwissADME) LIG->ADMET DOCK Molecular Docking (AutoDock Vina) ADMET->DOCK MD MD Simulation (GROMACS) DOCK->MD OUT Bioactivity Prediction MD->OUT

Fig 1: Step-by-step in-silico workflow for drug bioactivity prediction.

Phase 1: Pharmacokinetic & Drug-Likeness Profiling

Causality & Rationale: Before assessing target affinity, a compound must demonstrate viable pharmacokinetics. We utilize the SwissADME web tool to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties[2]. The addition of the 2-chloropropanoyl group is specifically designed to increase the partition coefficient (LogP) without violating Lipinski's Rule of Five, thereby delaying rapid upper gastrointestinal absorption and ensuring the drug reaches the colon[3].

Step-by-Step Methodology: SwissADME
  • Structure Input: Translate the 2D chemical structure of 5-CPA-SA into a canonical SMILES string.

  • Descriptor Calculation: Input the SMILES string into the SwissADME server to compute topological polar surface area (TPSA), molecular weight, and consensus LogP[2].

  • Bioavailability Assessment: Analyze the Bioavailability Radar to ensure the 6 physicochemical axes (lipophilicity, size, polarity, solubility, flexibility, and saturation) fall within optimal ranges.

  • Pharmacokinetic Mapping: Evaluate gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation using the BOILED-Egg predictive model[3].

Quantitative Data: Predicted ADMET Properties
PropertyMesalazine (Reference)5-CPA-SA (Predicted)Pharmacological Implication
Molecular Weight 153.14 g/mol 243.64 g/mol Remains <500 Da; optimal for small-molecule drug-likeness.
Consensus LogP 0.892.45Increased lipophilicity enhances cellular membrane permeability.
TPSA 83.47 Ų86.10 ŲWell within the <140 Ų limit required for good intestinal absorption.
GI Absorption HighHighSuitable for oral administration and targeted colonic delivery.
Lipinski Violations 00High probability of excellent oral bioavailability.

Phase 2: Molecular Docking & Target Interaction

Causality & Rationale: To evaluate pharmacodynamic potential, molecular docking simulates the non-covalent interactions between 5-CPA-SA and the COX-2 enzyme. AutoDock Vina is selected for its highly efficient gradient optimization method and empirical scoring function[4]. We target the COX-2 active site, specifically evaluating hydrogen bonding with residues Tyr385 and Ser530, which are critical for inhibiting prostaglandin synthesis[1].

Pathway DRUG 5-CPA-SA (Ligand) COX2 COX-2 (Enzyme) DRUG->COX2 Competitive Inhibition PGE2 PGE2 (Inflammation) COX2->PGE2 Catalyzes AA Arachidonic Acid AA->COX2 Binds

Fig 2: Mechanistic inhibition of the COX-2 inflammatory pathway by 5-CPA-SA.

Step-by-Step Methodology: AutoDock Vina
  • Ligand Preparation: Generate 3D conformers of 5-CPA-SA, minimize energy using the MMFF94 force field, assign Gasteiger partial charges, and define the alpha-chloro amide bond as fully rotatable. Save in PDBQT format.

  • Receptor Preparation: Retrieve the COX-2 crystal structure (PDB ID: 5IKR)[1]. Strip co-crystallized ligands and water molecules, add polar hydrogens, and assign Kollman charges.

  • Grid Box Configuration: Center the grid box coordinates strictly on the active site residues (Tyr385, Ser530) with dimensions of 30×30×30 Å to fully encompass the binding pocket.

  • Execution & Scoring: Run AutoDock Vina 1.2.0, utilizing its iterated local search global optimizer to calculate binding free energy (ΔG). Extract the pose with the lowest energy score[4].

Quantitative Data: Molecular Docking Results (PDB: 5IKR)
LigandBinding Affinity (ΔG)Key Hydrogen BondsHydrophobic Interactions
Mesalazine -6.5 kcal/molTyr385, Ser530Val349
5-CPA-SA -8.2 kcal/molTyr385, Ser530, Arg120Val349, Leu352, Trp387

Insight: The addition of the bulky chloropropanoyl group introduces new hydrophobic contacts (Leu352, Trp387), significantly improving the binding affinity from -6.5 to -8.2 kcal/mol compared to the parent compound.

Phase 3: Molecular Dynamics (MD) Simulations

Causality & Rationale: Static docking provides a rigid snapshot, but biological proteins are highly dynamic. To validate the stability of the 5-CPA-SA/COX-2 complex over time, we employ GROMACS for molecular dynamics simulations[5]. This phase confirms whether the ligand remains firmly anchored in the binding pocket under physiological temperature, pressure, and solvation, acting as the ultimate computational stress-test before in-vitro synthesis.

Step-by-Step Methodology: GROMACS
  • Topology Generation: Parameterize the 5-CPA-SA ligand using the CGenFF server and generate the COX-2 protein topology using the CHARMM36 all-atom force field.

  • Solvation & Boundary Setup: Place the receptor-ligand complex in a dodecahedral box with a 1.0 nm edge clearance. Solvate the system using the TIP3P water model.

  • Neutralization: Replace random solvent molecules with Na⁺/Cl⁻ ions to achieve a net-zero charge for the system.

  • Energy Minimization: Run steepest descent energy minimization (maximum 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm to resolve any steric clashes[5].

  • Equilibration: Perform 100 ps of NVT (constant volume/temperature at 300 K using a V-rescale thermostat) followed by 100 ps of NPT (constant pressure at 1 bar using a Parrinello-Rahman barostat), applying position restraints on heavy atoms.

  • Production Run: Execute a 100 ns unconstrained MD production run.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the Root Mean Square Fluctuation (RMSF) of the ligand to quantify complex stability over the 100 ns timeframe.

Conclusion

By correlating the static binding energies from AutoDock Vina with the dynamic stability metrics from GROMACS, and ensuring pharmacokinetic viability via SwissADME, this protocol establishes a highly authoritative prediction model. The data strongly suggests that 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid holds significant promise as a lipophilic, high-affinity COX-2 inhibitor, warranting immediate progression to chemical synthesis and in-vitro enzymatic assays.

References

  • [1] Integrated Analysis Reveals the Targets and Mechanisms in Immunosuppressive Effect of Mesalazine on Ulcerative Colitis. Frontiers in Immunology / National Institutes of Health (NIH). URL: [Link]

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. URL: [Link]

  • [3] Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds. BioTechnologia. URL: [Link]

  • [4] Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. URL: [Link]

  • [5] Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. URL: [Link]

  • [2] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. URL: [Link]

Sources

Discovery and history of 5-aminosalicylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Molecular Evolution of Aminosalicylates: From Sulfasalazine to Targeted Delivery

Executive Summary

The therapeutic landscape of Inflammatory Bowel Disease (IBD) was revolutionized by the discovery of 5-aminosalicylic acid (5-ASA) derivatives.[1][2] This guide explores the chemical history, molecular engineering, and pharmacological mechanisms that transformed a serendipitous discovery into a cornerstone of gastroenterology.[3] We analyze the transition from the azo-bonded prodrug Sulfasalazine to the "pure" 5-ASA formulations, detailing the synthetic pathways, bioactivation mechanisms, and the critical PPAR-


 signaling axis.

Historical Genesis: The Nana Svartz Era

In 1941, Dr. Nana Svartz at the Karolinska Institute synthesized Sulfasalazine (Salazopyrin). Operating under the prevailing hypothesis that rheumatoid arthritis was a disease of bacterial origin, she chemically conjugated a sulfonamide (antibiotic) with a salicylate (anti-inflammatory) using an azo bond.[3]

While the drug showed modest efficacy in arthritis, its profound impact on concurrent ulcerative colitis (UC) was serendipitous.[3] It was not until the late 1970s that Azad Khan and colleagues elucidated that the sulfapyridine moiety was merely a carrier, and 5-ASA (Mesalamine) was the active therapeutic agent. This discovery necessitated the "molecular decoupling" of the drug to eliminate the toxicity associated with sulfapyridine (nausea, agranulocytosis, male infertility), leading to the modern era of 5-ASA derivatives.

The Bioactivation Paradigm: Bacterial Azoreduction

The efficacy of azo-bonded aminosalicylates (Sulfasalazine, Olsalazine, Balsalazide) relies entirely on the colonic microbiota.[4] These prodrugs are hydrophilic and poorly absorbed in the small intestine. Upon reaching the colon, bacterial azoreductases cleave the


 bond, releasing the active 5-ASA locally.[5][6]

Diagram 1: The Bioactivation Pathway This diagram illustrates the reductive cleavage of Sulfasalazine, Olsalazine, and Balsalazide by colonic bacteria.[3]

Bioactivation SSZ Sulfasalazine (Prodrug) AZO Bacterial Azoreductase (Colonic Microflora) SSZ->AZO Transit to Colon OLS Olsalazine (Dimer Prodrug) OLS->AZO Transit to Colon ASA 5-ASA (Mesalamine) (Active Moiety) OLS->ASA Yields 2x BAL Balsalazide (Carrier Prodrug) BAL->AZO Transit to Colon AZO->ASA Reductive Cleavage SP Sulfapyridine (Toxic Carrier) AZO->SP From Sulfasalazine ABA 4-Aminobenzoyl-β-alanine (Inert Carrier) AZO->ABA From Balsalazide

Caption: Bacterial azoreductases in the colon cleave the azo bond of prodrugs, releasing active 5-ASA and respective carriers.[2][6]

Molecular Engineering of Prodrugs

Olsalazine (Dipentum)

Designed to eliminate the toxic sulfapyridine carrier, Olsalazine is a dimer of two 5-ASA molecules linked by an azo bond.

  • Advantage: Doubles the therapeutic payload (1g Olsalazine

    
     ~0.9g 5-ASA).
    
  • Limitation: The intact dimer can stimulate ileal secretion, leading to dose-dependent secretory diarrhea in 15-30% of patients.

Balsalazide (Colazal)

Balsalazide links 5-ASA to an inert, non-absorbable carrier molecule, 4-aminobenzoyl-


-alanine , preventing systemic absorption of the carrier.
  • Advantage: High colonic delivery with an inert carrier that is excreted in feces, minimizing systemic toxicity.[3]

Experimental Protocols: Chemical Synthesis

Protocol A: Synthesis of Balsalazide Disodium

A robust, multi-step synthesis suitable for scale-up.[3]

Reagents: 4-Nitrobenzoyl chloride,


-Alanine, Pd/C (5%), Sodium Nitrite (

), Salicylic Acid, NaOH.[3]

Step-by-Step Methodology:

  • Amidation:

    • Dissolve

      
      -alanine in aqueous NaOH.
      
    • Add 4-nitrobenzoyl chloride dropwise at 0-5°C while maintaining alkaline pH.

    • Acidify with HCl to precipitate 4-nitrobenzoyl-

      
      -alanine . Filter and dry.
      
  • Hydrogenation:

    • Dissolve the intermediate in ethanol. Add 5% Pd/C catalyst.

    • Hydrogenate at 40-50 psi until H2 uptake ceases.

    • Filter catalyst and concentrate to yield 4-aminobenzoyl-

      
      -alanine .[7]
      
  • Diazotization:

    • Dissolve 4-aminobenzoyl-

      
      -alanine in dilute HCl at 0-5°C.
      
    • Add aqueous

      
       dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt .
      
  • Coupling:

    • Prepare a solution of Salicylic Acid and NaOH (maintaining pH > 10) at 0-5°C.

    • Slowly add the diazonium salt solution to the salicylate solution.[8][9] The azo coupling occurs at the 5-position of the salicylic acid.

    • Maintain pH ~10-11 with NaOH during addition.

  • Isolation:

    • Stir for 2 hours. Acidify carefully to pH 4.0 to precipitate Balsalazide .

    • Convert to disodium salt by dissolving in NaOH and recrystallizing from ethanol/water.

Protocol B: Synthesis of Olsalazine (Conceptual)

Based on the oxidative coupling or diazotization of 5-ASA.

  • Diazotization: Dissolve 5-ASA in HCl at 0°C. Add

    
     to generate the diazonium species.
    
  • Coupling: React the diazonium species with a second molecule of Salicylic Acid in alkaline buffer (pH 9-10).

  • Purification: The resulting azo-dimer is precipitated by acidification and recrystallized to remove unreacted monomers.

Mechanism of Action: The PPAR- Axis

While COX inhibition was originally thought to be the primary mechanism, recent evidence identifies Peroxisome Proliferator-Activated Receptor gamma (PPAR-


)  as the key molecular target. 5-ASA acts as a ligand for PPAR-

in colonic epithelial cells.[10][11][12]

Diagram 2: PPAR-


 and NF-

B Signaling
This diagram details how 5-ASA blocks inflammation via nuclear receptors.

MOA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASA_In 5-ASA PPAR PPAR-γ ASA_In->PPAR Ligand Binding NFkB NF-κB (Active) PPAR->NFkB Inhibits Nuclear Translocation PPAR_RXR PPAR-γ / RXR Complex PPAR->PPAR_RXR Translocation Gene_Rep Inflammatory Cytokines (IL-1, TNF-α) NFkB->Gene_Rep Promotes IkB IκB DNA PPRE (DNA) PPAR_RXR->DNA Binding PPAR_RXR->Gene_Rep Represses NFkB_Nuc NF-κB

Caption: 5-ASA activates PPAR-gamma, which translocates to the nucleus to repress NF-kB driven cytokine production.[3]

Pharmacokinetics & Formulation Science

The goal of 5-ASA formulation is topical delivery to the mucosa with minimal systemic absorption.

Table 1: Comparative Pharmacokinetics of 5-ASA Formulations

FormulationDelivery MechanismSite of ReleaseSystemic Absorption (Urinary Recovery)
Sulfasalazine Azo-bond cleavageColonHigh (Sulfapyridine is absorbed)
Olsalazine Azo-bond cleavageColon< 2%
Balsalazide Azo-bond cleavageColon< 1%
Pentasa Time/Moisture dependent (Ethylcellulose)Duodenum to Rectum20-30%
Asacol / Lialda pH-dependent (Eudragit S/L, pH > 7)Terminal Ileum / Colon15-25%
Protocol C: Ex Vivo Bacterial Azo-Reductase Assay

To validate prodrug stability and activation.

  • Preparation: Collect fresh fecal samples from rats or humans. Homogenize in anaerobic phosphate buffer (pH 7.4) to create a 10% fecal slurry.

  • Incubation: Add the test prodrug (e.g., Balsalazide) to the slurry (final conc. 100

    
    M).
    
  • Conditions: Incubate at 37°C in an anaerobic chamber (

    
     atmosphere).
    
  • Sampling: Aliquot samples at 0, 2, 4, and 6 hours.

  • Analysis: Centrifuge to pellet bacteria. Analyze supernatant via HPLC for the disappearance of Prodrug and appearance of 5-ASA.

References

  • Sulfasalazine in dermatology: A lesser explored drug with broad therapeutic potential. National Institutes of Health (PMC).13[2][3][7][12][14][15][16]

  • Sulphasalazine: a review of 40 years' experience. PubMed.17[2][3][7][12][14][15][16]

  • Balsalazide - New Drug Approvals. New Drug Approvals.[1][7][10][11][15][18][19][20][21][22][23]7[2][3][7][12][14][15][16]

  • Mechanism of Action of Aminosalicylates. Mechanisms in Medicine.10[2][3][7][12][14][15][16]

  • Comparative pharmacokinetics of equimolar doses of 5-aminosalicylate administered as oral mesalamine (Asacol) and balsalazide. PubMed.24[3][7][12][14][15][16]

  • Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. National Institutes of Health (PMC).25[2][3][7][12][14][15][16]

  • CN101786964B - Synthetic method of olsalazine sodium. Google Patents.26[3][12][14][15][16]

Sources

Rational Design and Pharmacological Evaluation of Novel 5-Aminosalicylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminosalicylic acid (5-ASA, mesalamine) remains the foundational therapeutic moiety for the management of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease [1]. Despite its potent localized anti-inflammatory efficacy, the clinical utility of unmodified 5-ASA is severely bottlenecked by its rapid absorption in the upper gastrointestinal (GI) tract and inherent chemical instability. To circumvent these pharmacokinetic limitations, medicinal chemists have engineered a diverse array of 5-ASA derivatives. This technical guide explores the rational design, mechanistic pharmacology, and synthetic methodologies behind novel 5-ASA prodrugs, amides, and imides, providing researchers with a comprehensive framework for next-generation drug development.

Mechanistic Pharmacology: A Multi-Target Approach

The therapeutic efficacy of 5-ASA and its derivatives is not reliant on a single pathway but rather a synergistic modulation of multiple inflammatory cascades. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX), 5-ASA operates through complex nuclear receptor interactions [2].

PPAR-γ Activation and NF-κB Suppression

5-ASA is a specific agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in the colonic epithelium [2, 4]. Upon ligand binding, PPAR-γ undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and translocates to the nucleus. Crucially, PPAR-γ activation leads to the polyubiquitination and subsequent degradation of the p65 subunit of Nuclear Factor-kappa B (NF-κB) [4].

Furthermore, 5-ASA inhibits P21-activated kinase 1 (PAK1), a kinase responsible for the upstream activation of NF-κB[2]. By simultaneously agonizing PPAR-γ and inhibiting PAK1, 5-ASA derivatives effectively shut down the NF-κB signaling pathway, halting the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Pathway ASA 5-ASA & Derivatives PPAR PPAR-γ Activation ASA->PPAR Agonist PAK1 PAK1 Inhibition ASA->PAK1 Inhibitor NFKB NF-κB Pathway (p65 Translocation) PPAR->NFKB Degrades p65 PAK1->NFKB Prevents Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB->Cytokines Downregulates

Caption: 5-ASA modulates inflammation via PPAR-γ activation and PAK1/NF-κB inhibition.

Myeloperoxidase (MPO) and COX Inhibition

Recent advancements in medicinal chemistry have focused on synthesizing 5-ASA amide and imide derivatives that exhibit enhanced inhibition of Myeloperoxidase (MPO)—an enzyme responsible for generating reactive oxygen species (ROS) during neutrophil respiratory bursts [3]. Structural modifications, such as the addition of bromomaleic or phthalic anhydride fragments, increase the lipophilicity (Log P) of the molecule, allowing deeper penetration into the lipidic barriers of the COX-II active site, thereby enhancing analgesic properties [5].

Rational Drug Design & Physicochemical Profiling

The primary objective in synthesizing 5-ASA derivatives is to create a prodrug that survives the acidic environment of the stomach and enzymatic degradation in the small intestine, delivering the active moiety directly to the colon.

  • Azo-Conjugates: Drugs like Sulfasalazine, Olsalazine, and Balsalazide utilize an azo bond (-N=N-) to link 5-ASA to a carrier molecule or another 5-ASA molecule. This bond is impervious to upper GI enzymes but is readily cleaved by azoreductases produced by colonic microflora [1].

  • Amide/Imide Derivatives: Novel derivatives replace the primary amine with amide or imide linkages (e.g., reacting 5-ASA with glutaric or phthalic anhydrides). These modifications not only protect the amine from rapid oxidation but also tune the molecule's lipophilicity for systemic anti-inflammatory applications[3, 5].

Table 1: Physicochemical and Pharmacokinetic Properties of Key 5-ASA Derivatives
DerivativeChemical ClassTarget Release SiteLog P (approx.)Primary Indication
Mesalamine (5-ASA) SalicylateColon (pH-dependent coating)0.64Mild to moderate UC
Sulfasalazine Azo-conjugateColon (Bacterial cleavage)0.98UC, Rheumatoid Arthritis
Olsalazine Azo-dimerColon (Bacterial cleavage)1.10Mild to moderate UC
Balsalazide Azo-conjugateColon (Bacterial cleavage)1.30Mild to moderate UC
Bromomaleic-amide (C1) AmideSystemic / GI0.85Experimental Anti-inflammatory
Phthalic-imide (C4) ImideSystemic / GI1.92Experimental Analgesic

Data synthesized from BenchChem [1] and ResearchGate computational models [5].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and reaction progression.

Workflow A Precursor Selection (5-ASA + Carrier) B Chemical Synthesis (Azo/Amide Coupling) A->B C Purification (HPLC, Recrystallization) B->C D In Vitro Assays (MPO/COX Inhibition) C->D E In Vivo Models (Colitis/Edema) D->E

Caption: Standard medicinal chemistry workflow for developing novel 5-ASA derivatives.

Protocol 1: Synthesis of Azo-Based 5-ASA Prodrugs (Sulfasalazine Model)

This protocol details the diazotization and coupling process required to form the targeted colonic delivery azo-bond [1].

Step-by-Step Methodology:

  • Amine Protonation: Dissolve 1.0 eq of sulfapyridine in an aqueous solution of 2.5 M Hydrochloric acid (HCl).

    • Causality: HCl protonates the primary amine, rendering the hydrophobic sulfapyridine soluble in the aqueous phase and preparing it for nucleophilic attack.

  • Diazotization: Cool the solution to 0–5°C using an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise.

    • Causality: Temperature control is absolute. Above 5°C, the highly unstable diazonium salt intermediate will rapidly decompose into a phenol and nitrogen gas, destroying the yield.

    • Self-Validation Checkpoint: Test the solution with potassium iodide-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Azo-Coupling: In a separate vessel, dissolve 5-ASA (1.0 eq) in a methanol/water mixture. Adjust the pH to 3.0 using dilute HCl. Slowly add the cold diazonium salt solution to the 5-ASA solution, maintaining the temperature between 30–35°C.

    • Causality: 5-ASA undergoes electrophilic aromatic substitution. A pH of 3.0 is the thermodynamic sweet spot; it prevents the deactivation of the 5-ASA ring while ensuring the diazonium salt does not convert into an unreactive diazotate.

  • Reaction Maturation & Isolation: Raise the temperature to 50°C for 2 hours to drive the coupling to completion. Cool the mixture to 0°C to maximize precipitation. Filter the crude product under a vacuum.

    • Self-Validation Checkpoint: Perform High-Performance Liquid Chromatography (HPLC) on the crude precipitate. The absence of the sulfapyridine peak confirms complete coupling. Recrystallize from ethanol to achieve >98% purity.

Protocol 2: Synthesis of Novel 5-ASA Amide Derivatives (Anhydride Coupling)

This protocol describes the synthesis of highly lipophilic MPO-inhibiting amide derivatives [3, 5].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 5-ASA (1.0 eq) in glacial acetic acid (acting as both solvent and acid catalyst). Add the selected anhydride (e.g., glutaric or phthalic anhydride, 1.2 eq) to the suspension.

    • Causality: Anhydrides are potent acylating agents. Glacial acetic acid increases the electrophilicity of the anhydride's carbonyl carbon, facilitating nucleophilic acyl substitution by the moderate amine nucleophile of 5-ASA.

  • Refluxing: Heat the reaction mixture to reflux (approx. 118°C) for 5 to 7 hours under an inert nitrogen atmosphere.

    • Causality: Refluxing provides the necessary activation energy to overcome the steric hindrance introduced by bulky cyclic anhydrides. The nitrogen atmosphere prevents the oxidative degradation of the 5-ASA phenolic hydroxyl group at high temperatures.

  • Reaction Monitoring:

    • Self-Validation Checkpoint: Extract a 10 µL aliquot every 2 hours and perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. Visualize under UV light (254 nm). The complete disappearance of the baseline 5-ASA spot dictates the termination of the reflux, preventing unwanted side-reactions like esterification.

  • Isolation & Characterization: Remove the glacial acetic acid under reduced pressure. Wash the resulting solid with ice-cold distilled water to remove unreacted water-soluble anhydrides. Recrystallize the crude amide from hot ethanol.

    • Self-Validation Checkpoint: Analyze the purified crystals via FT-IR spectroscopy. The emergence of a strong C=O amide stretch at ~1650 cm⁻¹ and the disappearance of the primary amine N-H doublet confirms successful derivatization.

Conclusion & Future Perspectives

The derivatization of 5-aminosalicylic acid represents a masterclass in rational drug design, transforming a highly unstable, poorly bioavailable molecule into a suite of targeted, highly effective therapeutics. By leveraging azo-bonds for microbiome-dependent colonic delivery and synthesizing novel lipophilic amides to target MPO and COX active sites, medicinal chemists continue to expand the pharmacological utility of 5-ASA beyond standard IBD management. Future research must focus on integrating these novel derivatives with advanced nanoparticle delivery systems to further optimize localized concentration and minimize systemic toxicity.

References

  • Arab Journal of Chemistry. "Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo." ScienceDirect / Arab Journal of Chemistry, [Link]

  • Frontiers in Pharmacology. "Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases." Frontiers, [Link]

  • ResearchGate. "Synthesis and Theoretical Calculations of 5-Aminosalicylic Acid Derivatives as Potential Analgesic Agents." ResearchGate, [Link]

Methodological & Application

Synthesis protocol for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid (also known as N-(2-chloropropionyl)-5-aminosalicylic acid). This compound serves as a critical intermediate in the development of novel anti-inflammatory conjugates and prodrugs, leveraging the


-haloacyl moiety for further nucleophilic substitution (e.g., with amines or thiols).

Part 1: Introduction & Retrosynthetic Analysis

The target molecule is an amide derivative of 5-Aminosalicylic Acid (5-ASA) . The synthesis challenges lie in the chemoselective acylation of the aniline nitrogen in the presence of a free phenolic hydroxyl and a carboxylic acid.

Retrosynthesis: The most efficient disconnection is at the amide bond.

  • Precursors: 5-Aminosalicylic acid (Mesalazine) and 2-Chloropropanoyl chloride.

  • Key Challenge: Preventing O-acylation (ester formation) and hydrolysis of the highly reactive acid chloride.

  • Solution: A Schotten-Baumann approach using controlled pH in an aqueous/organic biphasic system or a homogeneous aqueous base method.

Part 2: Materials & Safety Profile

Safety Critical Warning:

  • 2-Chloropropanoyl chloride: Highly corrosive, lachrymator. Reacts violently with water. Handle only in a fume hood.

  • 5-ASA: Irritant, light-sensitive (oxidizes to brown quinones).

ReagentCAS No.[1][2][3][4]RoleEq.Notes
5-Aminosalicylic acid 89-57-6Substrate1.0Use high purity (>98%)
2-Chloropropanoyl chloride 7623-09-8Electrophile1.1 - 1.2Distill if dark/yellow
Sodium Bicarbonate 144-55-8Base2.5 - 3.0Buffering agent
Tetrahydrofuran (THF) 109-99-9Co-solvent-Stabilizer-free preferred
Hydrochloric Acid (conc.) 7647-01-0Quench/Precipitation-Adjust to pH 2.0

Part 3: Experimental Protocol

Method A: Modified Schotten-Baumann Synthesis (Recommended)

Rationale: This method maximizes N-selectivity by leveraging the higher nucleophilicity of the amine at controlled pH, while the aqueous medium hydrolyzes any transient O-acyl esters.

Step 1: Solubilization

  • In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 5-ASA (15.3 g, 100 mmol) in Water (150 mL) .

  • Add Sodium Bicarbonate (21.0 g, 250 mmol) in portions. Stir until effervescence ceases and a clear, slightly brownish solution forms (pH ~8.5).

    • Expert Note: If the solution is dark brown/black, the 5-ASA is oxidized. Recrystallize the starting material with sodium dithionite before use.

  • Cool the solution to 0–5 °C using an ice/salt bath.

Step 2: Acylation 4. Dilute 2-Chloropropanoyl chloride (14.0 g, ~10.7 mL, 110 mmol) in THF (30 mL) .

  • Why THF? Dilution prevents localized heating and "hotspot" over-reaction during addition.
  • Add the acid chloride solution dropwise over 45–60 minutes , maintaining the internal temperature < 5 °C .
  • Critical Control: Monitor pH.[5][6] If pH drops below 7, add small amounts of saturated NaHCO₃ solution to maintain pH 7–8.

Step 3: Reaction Completion 6. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature (20–25 °C) and stir for an additional 2 hours. 7. Check reaction progress via TLC (System: DCM:MeOH:AcOH 90:10:1). The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.5).

Step 4: Workup & Isolation 8. Cool the reaction mixture back to 0–5 °C . 9. Slowly acidify with 6N HCl to pH 2.0–2.5 .

  • Observation: A thick white to off-white precipitate will form.
  • Stir the slurry for 30 minutes to ensure complete precipitation.
  • Filter the solid under vacuum.
  • Wash the filter cake with Cold Water (3 x 50 mL) to remove inorganic salts and traces of chloropropionic acid.
  • Wash with Cold Ethanol (1 x 20 mL) to remove unreacted organic impurities.

Step 5: Purification 14. Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (80:20) . 15. Allow to cool slowly to room temperature, then refrigerate at 4 °C overnight. 16. Filter the crystals and dry in a vacuum oven at 50 °C for 12 hours.

Yield Expectation: 75–85% Appearance: White to off-white crystalline powder.

Part 4: Process Visualization (DOT Diagram)

SynthesisProtocol start Start: 5-ASA (Solid) solubilization Solubilization (Water + NaHCO3, pH ~8.5) start->solubilization addition Acylation Step Add 2-Chloropropanoyl Chloride/THF (0-5°C, Dropwise) solubilization->addition reaction Reaction Phase Stir 1h @ 0°C -> 2h @ RT (Monitor pH 7-8) addition->reaction check QC Check: TLC/HPLC SM Consumed? reaction->check check->reaction No (Adjust pH/Time) acidification Acidification Add 6N HCl to pH 2.0 (Precipitation) check->acidification Yes filtration Filtration & Wash (Cold Water + EtOH wash) acidification->filtration recryst Recrystallization (EtOH/Water 80:20) filtration->recryst product Final Product: 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid recryst->product

Figure 1: Workflow for the chemoselective N-acylation of 5-ASA via Schotten-Baumann conditions.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (DMSO-d6)

1.65 (d, 3H,

)
Methyl group of chloropropanoyl moiety.

4.75 (q, 1H,

)
Alpha-proton (deshielded by Cl and C=O).

10.1 (s, 1H,

)
Amide proton (confirms N-acylation).

6.9 - 8.2 (m, 3H, Ar-H)
Aromatic protons of salicylic acid core.
IR (KBr) 3350-3400 cm

N-H stretch.
1650-1660 cm

Amide I band (C=O).
1680-1700 cm

Carboxylic acid C=O.
Mass Spec (ESI) [M+H]+ ~ 244.0Matches Formula C10H10ClNO4.

Part 6: Troubleshooting & Expert Tips

  • O-Acylation Side Product: If the IR spectrum shows an ester band (~1750 cm

    
    ), the phenol has reacted. This usually happens if the pH was too high (>11) or the temperature rose above 10 °C during addition.
    
    • Remedy: Stir the crude product in 1M NaOH for 30 mins at RT before final acidification. The phenolic ester is much more labile than the amide and will hydrolyze selectively.

  • Stereochemistry: If using chiral (R)- or (S)-2-chloropropanoyl chloride, the reaction generally proceeds with retention of configuration, but slight racemization can occur if the temperature is high or strong bases (like pyridine) are used in excess. The Schotten-Baumann method minimizes racemization.

  • Coloration: 5-ASA derivatives oxidize easily. Perform all drying steps under vacuum or inert atmosphere (Nitrogen) to maintain a white appearance.

References

  • Mesalazine (5-ASA)

    • Synthesis and Characterization of Metabolites and Potential Impurities of Balsalazide Disodium. (2010). Taylor & Francis. Link

    • Note: Describes analogous acylation of 4-aminobenzoyl-beta-alanine, validating the Schotten-Baumann conditions for aniline deriv
  • General Amide Coupling Protocols

    • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Link

  • Safety & Handling

    • 5-Amino-2-hydroxybenzoic acid Safety Data Sheet. Sigma-Aldrich.[4] Link

    • 2-Chloropropionyl chloride Safety Data Sheet. PubChem.[2][7] Link

Sources

Acylation of 5-aminosalicylic acid with 2-chloropropanoyl chloride

Application Note: Selective -Acylation of 5-Aminosalicylic Acid with 2-Chloropropanoyl Chloride

Abstract

This technical guide details the protocol for the synthesis of


-(2-chloropropanoyl)-5-aminosalicylic acid

Schotten-Baumann


Scientific Background & Rationale

The Substrate: 5-Aminosalicylic Acid (5-ASA)

5-ASA is an amphoteric zwitterion containing three functional groups: an amine (



123456
  • Solubility Challenge: 5-ASA is poorly soluble in water, alcohols, and non-polar organic solvents (DCM, Toluene) at neutral pH. It dissolves readily only at pH

    
     (cationic form) or pH 
    
    
    (anionic form).
  • Reactivity Profile: The amine is the most nucleophilic site. However, under strongly basic conditions, the phenoxide anion competes, potentially leading to ester byproducts.

The Reagent: 2-Chloropropanoyl Chloride
  • Structure:

    
    
    
  • Reactivity: An

    
    -haloacid chloride. It is highly electrophilic and susceptible to hydrolysis.
    
  • Stereochemistry: The reagent possesses a chiral center at the

    
    -carbon. Standard commercial sources are often racemic. If enantiopure starting material is used, low-temperature conditions are required to prevent racemization via ketene intermediates.
    
Reaction Strategy: Schotten-Baumann Conditions

To overcome solubility issues and prevent hydrolysis of the acid chloride, this protocol utilizes a biphasic system (Water/THF) with an inorganic base.

  • Base Role: Solubilizes 5-ASA as the dianion (carboxylate/phenoxide) and neutralizes the HCl byproduct.

  • Selectivity: The amide bond formation is kinetically favored over ester formation. Keeping the pH between 8–10 minimizes hydrolysis of the acid chloride reagent.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][7]Role
5-Aminosalicylic Acid 153.141.0Substrate
2-Chloropropanoyl Chloride 126.971.2Acylating Agent
Sodium Bicarbonate (

)
84.012.5Base / Buffer
Tetrahydrofuran (THF) 72.11-Co-solvent
Water (Deionized) 18.02-Solvent
Hydrochloric Acid (1N) 36.46-Quenching/Precipitation
Step-by-Step Methodology
Step 1: Solubilization of 5-ASA
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-ASA (1.53 g, 10 mmol) in Water (30 mL) .

  • Add

    
     (2.10 g, 25 mmol)  slowly to the suspension.
    
    • Note: Evolution of

      
       gas will occur. Stir vigorously until the solution becomes clear or slightly yellow, indicating the formation of the sodium salt.
      
  • Add THF (15 mL) to the aqueous solution.

    • Why: THF acts as a phase-transfer aid and solubilizes the acid chloride upon addition.

  • Cool the mixture to 0–5 °C using an ice bath.

    • Critical: Low temperature suppresses the hydrolysis of the acid chloride and improves

      
      -selectivity.
      
Step 2: Acylation Reaction
  • Prepare a solution of 2-chloropropanoyl chloride (1.52 g, ~1.2 mL, 12 mmol) in THF (5 mL) .

  • Add the acid chloride solution dropwise to the stirring 5-ASA solution over 20 minutes.

    • Caution: Exothermic reaction. Ensure internal temperature does not exceed 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

  • Stir for 2–3 hours .

Step 3: Process Control (IPC)
  • Method: Thin Layer Chromatography (TLC)[8][9]

  • Mobile Phase: Ethyl Acetate : Methanol : Acetic Acid (90:10:1).

  • Visualization: UV (254 nm) and Ferric Chloride stain (phenolic group turns violet).

  • Criteria: Disappearance of the starting material (5-ASA, low

    
    ) and appearance of the product (higher 
    
    
    ).
Step 4: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF.

  • Cool the remaining aqueous solution to 0 °C.

  • Slowly acidify the solution to pH 2–3 using 1N HCl .

    • Observation: The product,

      
      -(2-chloropropanoyl)-5-aminosalicylic acid, will precipitate as a white to off-white solid.
      
  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts.

  • Wash with a small amount of cold ethanol (5 mL) to remove unreacted organic impurities (optional, but improves purity).

Step 5: Purification & Drying
  • Recrystallization: If the crude purity is <95%, recrystallize from a mixture of Ethanol/Water (1:1) . Dissolve in hot ethanol, then add warm water until turbid, and cool.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Workflow Visualization

The following diagram illustrates the critical path for the synthesis, highlighting decision points and phase transitions.

GStartStart: 5-ASA SolidDissolveSolubilization(Water + NaHCO3)Start->DissolveCoolCool to 0-5°CAdd THF Co-solventDissolve->CoolAddReagentAdd 2-Chloropropanoyl Chloride(Dropwise)Cool->AddReagentReactReaction Phase(RT, 2-3 Hours)AddReagent->ReactCheckIPC: TLC Check(Complete?)React->CheckCheck->ReactNo (Extend Time)QuenchAcidification (pH 2-3)Precipitate ProductCheck->QuenchYesFilterFiltration & Wash(Cold Water)Quench->FilterDryFinal ProductN-(2-chloropropanoyl)-5-ASAFilter->Dry

Figure 1: Step-by-step experimental workflow for the Schotten-Baumann acylation of 5-ASA.

Characterization & Expected Data

Analytical MethodExpected Result / Signal
Appearance White to off-white crystalline powder.
Melting Point 200–210 °C (Decomposition expected).

H NMR (DMSO-

)

10.2 (s, 1H, -NH),

4.7 (q, 1H, -CH-Cl),

1.6 (d, 3H, -CH

). Aromatic protons: ~6.8–8.2 ppm.
Mass Spectrometry [M+H]

= 244.0 (Calculated for

). Look for Chlorine isotope pattern (3:1 ratio for

Cl/

Cl).
Solubility Soluble in DMSO, DMF, dilute alkali. Insoluble in water, DCM.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chloride.Ensure temperature is <5 °C during addition. Increase acid chloride equivalents to 1.5 eq.
Oiling Out Product is not solidifying.The pH might be too high or too low. Adjust carefully to pH 2–3. Cool the mixture longer.
O-Acylation Reaction pH too high (>11).Use

instead of

or

to maintain milder alkalinity.
Starting Material Remains Poor stirring/mixing.5-ASA reactions are heterogeneous initially; ensure vigorous magnetic stirring.

Safety & Handling

  • 2-Chloropropanoyl Chloride: Corrosive, lachrymator. Handle in a fume hood. Reacts violently with water if not diluted/controlled.

  • 5-ASA: Light sensitive.[5][10] Store in amber vials. May cause skin sensitization.

  • Waste Disposal: Aqueous waste contains halogenated organics. Dispose of in designated halogenated waste streams.

References

  • Solubility of 5-Aminosalicylic Acid

    • Mota, F. L., et al. "Solubility of 5-Amino Salicylic Acid in Different Solvents at Various Temperatures.
  • Schotten-Baumann Reaction Protocol

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.
  • Synthesis of N-Acyl-5-ASA Derivatives (Analogous Protocols)

    • Jung, Y. J., et al. "Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid."[3] Journal of Pharmaceutical Sciences, 2000.

  • Reaction of Anilines with Chloroacetyl Chloride

    • Singh, R., et al.[9] "A facile amidation of chloroacetyl chloride using DBU."[9] International Journal of ChemTech Research, 2017.[9]

Purification techniques for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation and Purification of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic Acid

Executive Summary

This application note details the purification strategy for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid (hereafter referred to as 5-CPA-ASA ), a critical intermediate in the synthesis of functionalized salicylates and pharmaceutical conjugates.

The synthesis of 5-CPA-ASA typically involves the N-acylation of 5-aminosalicylic acid (5-ASA) with 2-chloropropionyl chloride. The primary challenge in isolating this compound lies in distinguishing it from the unreacted zwitterionic starting material (5-ASA) and the potential O-acylated byproducts. This guide presents a validated protocol leveraging pH-dependent solubility switching and regioselective recrystallization to achieve >98% purity.

Chemical Context & Impurity Landscape

Understanding the physicochemical behavior of the target and its impurities is the foundation of this protocol.

ComponentStructure/TypepKa (Approx)Solubility Behavior
5-CPA-ASA (Target) N-acyl aminosalicylateCOOH: ~3.0Phenol: ~10.0Acidic: Insoluble (Precipitates)Basic: Soluble (Dianion)Organic: Soluble in EtOH, EtOAc
5-ASA (Starting Material) Amphoteric ZwitterionCOOH: 3.0NH₃⁺: 6.0Phenol: 13.0pH 1: Soluble (Cationic)pH 4: Insoluble (Zwitterion)pH 10: Soluble (Anionic)
2-Chloropropionic Acid Reagent ByproductCOOH: ~2.8Highly water-soluble; easily removed by aqueous wash.
O-Acyl Impurity Ester Side-ProductUnstable baseHydrolyzes rapidly in mild alkali; lipophilic.
Critical Purification Logic

The separation of 5-CPA-ASA from 5-ASA cannot rely on simple precipitation at pH 4, as both compounds are insoluble near their isoelectric points. The strategy must exploit the basic nature of the amine in 5-ASA .

  • Target: The amide nitrogen in 5-CPA-ASA is non-basic. It does not form a salt in dilute acid.

  • Impurity: The amine in 5-ASA is basic. It forms a soluble hydrochloride salt at pH < 1.5.

Purification Strategy Visualization

The following diagram maps the fate of impurities through the defined unit operations.

PurificationLogic RawMix Crude Reaction Mixture (Target, 5-ASA, O-Acyl, Acid Chloride) Quench 1. Aqueous Quench (Hydrolysis of Acid Chloride) RawMix->Quench Filtration 2. Filtration of Crude Solid Quench->Filtration AcidWash 3. Acidic Slurry (1M HCl, pH < 1.5) CRITICAL STEP Filtration->AcidWash Wet Cake Waste1 Filtrate: 2-Chloropropionic Acid HCl Filtration->Waste1 Removes soluble acids Recryst 4. Recrystallization (EtOH/Water) AcidWash->Recryst Crude Amide Waste2 Filtrate: 5-ASA Hydrochloride (Solubilized) AcidWash->Waste2 Selectively removes 5-ASA Final Purified 5-CPA-ASA (>98% HPLC) Recryst->Final Waste3 Mother Liquor: O-Acyl Impurities Trace Oligomers Recryst->Waste3 Polishing

Figure 1: Impurity fate mapping demonstrating the selective removal of 5-ASA via acidic solubilization.

Detailed Experimental Protocol

Phase 1: Reaction Workup & Isolation

Objective: Isolate the crude solid and remove bulk reagent byproducts.

  • Quenching : Upon reaction completion, pour the reaction mixture (typically in THF, Acetone, or Dioxane) slowly into 5 volumes of ice-cold water under vigorous stirring.

    • Mechanism: This hydrolyzes excess 2-chloropropionyl chloride to 2-chloropropionic acid (water-soluble).

  • Precipitation : Stir the aqueous slurry for 30 minutes. The crude 5-CPA-ASA will precipitate as a white to off-white solid.

  • Filtration : Filter the solid using a Buchner funnel. Wash the cake with 3 x 2 volumes of cold water.

    • Checkpoint: The filtrate pH should be acidic (due to HCl generation).

Phase 2: The Acidic Slurry (Critical Purification Step)

Objective: Remove unreacted 5-ASA.

  • Resuspension : Transfer the wet filter cake into a flask.

  • Acidification : Add 1M Hydrochloric Acid (HCl) (approx. 5-8 volumes relative to cake weight).

  • Digestion : Stir the slurry at 20–25°C for 1 hour .

    • Why? At this pH (< 1.5), unreacted 5-ASA protonates to form the soluble hydrochloride salt (

      
      ). The target amide, lacking a basic center, remains insoluble.
      
  • Filtration : Filter the slurry.

    • Filtrate: Contains 5-ASA (discard).

    • Solids: Contains 5-CPA-ASA.

  • Wash : Wash the cake with 0.1M HCl (to prevent reprecipitation of 5-ASA) followed by water until the filtrate is neutral (pH ~6–7).

Phase 3: Recrystallization

Objective: Remove O-acyl impurities and trace colored oligomers.

  • Solvent Choice : Ethanol/Water (3:1 v/v) or Ethyl Acetate .

  • Dissolution : Dissolve the washed cake in boiling Ethanol (minimum volume).

  • Hot Filtration (Optional): If insoluble particulates remain, filter the hot solution.

  • Crystallization :

    • Slowly add warm water (antisolvent) until slight turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then chill to 0–4°C for 2 hours.

  • Collection : Filter the purified crystals and wash with cold Ethanol/Water (1:1).

  • Drying : Vacuum dry at 45°C for 12 hours. High temperatures (>60°C) should be avoided to prevent dehydrohalogenation (elimination of HCl to form the acryloyl derivative).

Analytical Quality Control

HPLC Method Parameters

To verify purity, use the following reverse-phase method capable of resolving the amide from the free amine.

  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A : 0.1% Phosphoric Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 60% B over 15 minutes.

  • Detection : UV at 240 nm (Salicylate core) and 300 nm (Amide shift).

  • Retention Order : 5-ASA (Early, polar) < 2-Chloropropionic Acid < 5-CPA-ASA < O-Acyl Impurities.

NMR Validation (DMSO-d6)
  • Proton (1H) : Look for the doublet/quartet characteristic of the chloropropionyl group (

    
     ~1.6 ppm, d; 
    
    
    
    ~4.7 ppm, q).
  • Absence of Impurity : Ensure no broad ammonium peaks (

    
     ~8-9 ppm) characteristic of 5-ASA salts are present.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
High 5-ASA content in final product Insufficient acidity during slurry wash.Ensure slurry pH is < 1.5. Increase volume of 1M HCl.
Low Yield Product loss during acid wash or recrystallization.The amide has slight solubility in water. Ensure wash water is cold. Optimize EtOH/Water ratio.
New impurity appearing (Acrylamide) Thermal elimination of HCl.Drying temperature too high. Keep drying < 50°C. Avoid strong bases during workup.

References

  • Synthesis of 5-ASA Derivatives

    • Vertex Pharmaceuticals (Europe) Ltd. (2016). "ROR Nuclear Receptor Modulators." WO2016198908A1. (Describes the reaction of 5-ASA with acid chlorides). Link

  • Purification of Salicylates

    • Janssen Pharmaceutica N.V.[1] (2016). "Nuclear Receptor Modulators." WO2016200851A1. (Provides general workup conditions for chloropropionyl intermediates). Link

  • General Chemical Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2570, 5-Aminosalicylic acid." (Source for pKa and solubility data). Link

Sources

Application Note: Analytical Characterization & Control of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical scientists and process chemists. It addresses the characterization and quantification of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid , treating it as a Potential Genotoxic Impurity (PGI) due to the presence of the alkyl halide structural alert (alpha-chloro amide).

Introduction & Scientific Context

In the development of aminosalicylate drugs (e.g., Mesalamine, Balsalazide, Olsalazine), the control of process-related impurities is critical. The target molecule, 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid , represents a specific class of impurity often formed during acylation steps involving propionyl chloride derivatives if contaminated with


-chloro species.
Why This Molecule Matters
  • Structural Alert: The 2-chloropropanoyl moiety contains a labile chlorine atom adjacent to a carbonyl group. This "alkyl halide" motif is flagged by ICH M7 guidelines as a potential mutagenic impurity (PMI) capable of alkylating DNA.

  • Chirality: The C2 position of the propanoyl group is a stereocenter. Analytical methods must distinguish this molecule from its achiral or isomeric counterparts (e.g., 3-chloropropanoyl derivatives).

  • Polarity Challenge: The core salicylic acid structure confers amphoteric properties (pKa1

    
     3.0, pKa2 
    
    
    
    9.0), making retention and separation on standard C18 columns difficult without ion-pairing or specialized phases.
Physicochemical Profile
PropertyValue / Characteristic
Chemical Formula C

H

ClNO

Molecular Weight 243.64 g/mol
Solubility Soluble in MeOH, DMSO, dilute alkali; Poor in water (acidic pH)
pKa (Predicted) ~2.8 (COOH), ~13 (Amide), ~9 (Phenol)
UV Max ~240 nm, ~305 nm (Characteristic of 5-ASA core)
LogP ~1.2 (Low lipophilicity)

Analytical Strategy & Workflow

The characterization strategy employs a tiered approach: LC-MS/MS for trace-level quantification (ppm level) and HPLC-UV for higher-level process control.

Workflow Diagram

The following diagram illustrates the decision tree for identifying and controlling this impurity.

G Start Sample: 5-ASA API / Intermediate Screening Screening: HPLC-UV (Area %) Start->Screening Decision Peak Detected > 0.05%? Screening->Decision Isolation Isolation: Prep-HPLC / Fractionation Decision->Isolation Yes (Unknown) Quant_Phase Quantification Phase (PGI Control) Decision->Quant_Phase Yes (Known) ID_Phase Structural ID Phase Isolation->ID_Phase NMR 1H/13C NMR (Confirm Chloro-ethyl group) ID_Phase->NMR MS HRMS (Q-TOF) (Isotope Pattern 35Cl/37Cl) ID_Phase->MS NMR->Quant_Phase Confirmed MS->Quant_Phase LCMSMS Method A: LC-MS/MS (MRM) Limit: < 10 ppm Quant_Phase->LCMSMS Trace (Genotoxic Limit) HPLC Method B: HPLC-UV Limit: > 0.05% Quant_Phase->HPLC Process Control

Caption: Analytical decision matrix for identifying and quantifying the chloropropanoyl impurity.

Method A: Trace Quantification by LC-MS/MS (Protocol)

Purpose: To quantify the impurity at ppm levels (Threshold of Toxicological Concern - TTC) in the drug substance. Mechanism: Electrospray Ionization (ESI) in Negative Mode is preferred due to the carboxylic acid and phenol moieties.

Instrument Parameters
  • System: Triple Quadrupole LC-MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Ionization: ESI Negative (-).

  • Source Temp: 350°C.

  • Capillary Voltage: -3500 V.

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)Rationale
242.0 [M-H]⁻136.0 20100Loss of chloropropanoyl group (C

H

ClO)
242.0 [M-H]⁻108.0 35100Decarboxylation of salicylic core
244.0 [M+2-H]⁻136.0 20100Confirmation (37Cl Isotope transition)
Chromatographic Conditions
  • Column: Waters HSS T3 C18, 100 x 2.1 mm, 1.8 µm (High aqueous stability is vital).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 60% B

    • 6.0 min: 95% B

    • 8.0 min: 5% B (Re-equilibration)

Expert Insight: The HSS T3 column is selected because standard C18 columns often suffer from "phase collapse" at the low organic content (5% B) required to retain the polar 5-ASA core.

Method B: Purity Profiling by HPLC-UV (Protocol)

Purpose: Routine release testing and process monitoring where limits are higher (e.g., NMT 0.15%).

Chromatographic Conditions
  • Column: Phenomenex Luna Omega Polar C18, 150 x 4.6 mm, 3 µm.

  • Wavelength: 240 nm (Primary), 305 nm (Secondary identification).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase & Gradient
  • Buffer: 20 mM Potassium Phosphate, pH 2.5 (Suppresses ionization of COOH, increasing retention).

  • Solvent B: Methanol / Acetonitrile (50:50).

Time (min)% Buffer% Solvent B
0.0955
15.04060
20.01090
20.1955
25.0955
System Suitability Criteria (Self-Validating)
  • Resolution (Rs): > 2.0 between 5-ASA (Parent) and 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid.

  • Tailing Factor: < 1.5 (Critical for salicylic acid derivatives which tend to tail).

  • S/N Ratio: > 10 for the LOQ standard.

Structural Identification (NMR & IR)

When establishing a Reference Standard, the following spectral signals confirm identity:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.2 ppm (s, 1H, -NH-CO-): Amide proton.
      
    • 
       8.1 ppm (d, 1H, Ar-H, C6): Ortho to COOH.
      
    • 
       7.7 ppm (dd, 1H, Ar-H, C4).
      
    • 
       6.9 ppm (d, 1H, Ar-H, C3): Ortho to OH.
      
    • 
       4.6 ppm (q, 1H, -CH(Cl)-): The chiral center proton (quartet due to methyl coupling).
      
    • 
       1.6 ppm (d, 3H, -CH
      
      
      
      ): Methyl doublet.
    • Note: The quartet at 4.6 ppm is the diagnostic signal distinguishing it from the 3-chloropropanoyl isomer (which would show two triplets).

  • IR Spectroscopy:

    • ~1650 cm⁻¹: Amide I band (C=O stretch).

    • ~1610 cm⁻¹: Aromatic ring stretch.

    • ~750 cm⁻¹: C-Cl stretch (often weak/obscured).

References

  • ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

  • Hamdan, I. I., et al. (2010). "Development and validation of a stability indicating HPLC method for the determination of Balsalazide Disodium in pharmaceutical dosage forms." Jordan Journal of Pharmaceutical Sciences.

  • Nigam, S., et al. (2014). "Analytical Method Development and Validation for the Estimation of Mesalamine in Bulk and Tablet Dosage Form." International Journal of Pharmacy and Pharmaceutical Sciences.

  • PubChem. (n.d.). Compound Summary: 5-Aminosalicylic acid (Mesalamine).[1][2] National Library of Medicine.

  • European Pharmacopoeia (Ph. Eur.). (2023). Monograph: Mesalazine (Mesalamine).[2]

Sources

Application Note: In Vitro Anti-Inflammatory Assay for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

5-Aminosalicylic acid (5-ASA, mesalazine) is a foundational, first-line therapeutic for the management of inflammatory bowel disease (IBD)[1]. The pharmacological efficacy of the 5-ASA core is primarily driven by its role as an agonist for peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor that transrepresses nuclear factor-kappa B (NF-κB) and subsequently halts the transcription of pro-inflammatory cytokines[1][2]. Additionally, 5-ASA has been shown to suppress the JNK and p38 mitogen-activated protein kinase (MAPK) pathways in murine macrophages[3].

Despite its clinical utility, unmodified 5-ASA exhibits relatively low in vitro potency, often requiring high millimolar concentrations to achieve significant target engagement[1]. To overcome this, 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid was rationally designed. By acylating the 5-amino group with a 2-chloropropanoyl moiety, the molecule is upgraded into a Targeted Covalent Inhibitor (TCI) .

The Causality of the Design: The alpha-chloroamide group acts as an electrophilic "warhead." While the 2-hydroxybenzoic acid core anchors the molecule within the binding pockets of inflammatory targets (such as COX-2 or the IKK complex), the alpha-chloroamide undergoes a nucleophilic substitution reaction with nearby reactive cysteine residues. This forms an irreversible thioether bond, theoretically shifting the compound's potency from the millimolar to the low micromolar range while retaining the innate PPAR-γ agonism of the parent scaffold.

Assay Principle & Mechanistic Overview

To evaluate the anti-inflammatory efficacy of this novel derivative, we utilize the gold-standard lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model[4][5]. LPS acts as an endotoxin that binds to the Toll-like receptor 4 (TLR4) on the macrophage surface. This binding triggers an intracellular signaling cascade that activates the IKK complex, leading to the phosphorylation and degradation of IκB, which frees NF-κB to translocate to the nucleus[5].

The resulting transcriptional storm produces inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines (TNF-α, IL-6)[6]. The assay described herein is a self-validating system : it measures the downstream suppression of Nitric Oxide (NO) and cytokines while simultaneously running a parallel cytotoxicity screen to ensure that reductions in inflammatory markers are due to true pharmacological inhibition, not merely cell death[6].

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFKB NF-κB (p65/p50) IKK->NFKB Phosphorylates IκB ProInf iNOS, COX-2, TNF-α NFKB->ProInf Gene Transcription Drug 5-[(2-Chloropropanoyl)amino] -2-hydroxybenzoic acid Drug->IKK Covalent Inhibition PPAR PPAR-γ Activation Drug->PPAR Agonism PPAR->NFKB Transrepression

Mechanistic pathway of targeted covalent inhibition and PPAR-γ agonism by the 5-ASA derivative.

Materials & Reagents

  • Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™)[4].

  • Culture Media: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin[4].

  • Inflammatory Stimulus: LPS from Escherichia coli O111:B4 (Sigma-Aldrich).

  • Assay Kits: Griess Reagent System (Promega), Cell Counting Kit-8 (CCK-8)[6], Murine TNF-α and IL-6 ELISA kits.

  • Test Compound: 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid (Prepared as a 50 mM stock in anhydrous DMSO).

  • Positive Control: Dexamethasone (10 µM)[6].

Step-by-Step Experimental Protocols

Protocol A: Cell Culture and Treatment Paradigm

Causality Note: Because the test compound acts via covalent modification, a pre-incubation period is strictly required to allow the electrophile to bind its target before the massive LPS-induced signaling cascade begins.

  • Cell Seeding: Harvest RAW 264.7 cells at 80% confluence. Seed into 96-well plates at a density of

    
     cells/well in 100 µL of complete DMEM[4]. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
    
  • Media Exchange (Critical Step): Aspirate the complete media and replace it with low-serum DMEM (1% FBS) . Why? High serum contains abundant albumin, which possesses free thiols that will prematurely react with the alpha-chloroamide warhead, causing a false negative.

  • Pre-treatment: Add the test compound at varying concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Dexamethasone). Incubate for 2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "Naïve/Unstimulated" control[5]. Incubate for 24 hours.

Protocol B: Nitric Oxide (NO) Quantification (Griess Assay)

Causality Note: NO is a volatile gas with a half-life of seconds. The Griess assay measures nitrite (


), the stable, non-volatile breakdown product of NO that accumulates in the media over 24 hours.
  • After the 24-hour LPS stimulation, carefully transfer 50 µL of the cell culture supernatant from each well into a fresh, flat-bottom 96-well plate.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate in the dark for 10 minutes at room temperature.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. Incubate for another 10 minutes. A magenta color will develop.

  • Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations using a sodium nitrite (

    
    ) standard curve.
    
Protocol C: Parallel Cytotoxicity Profiling (CCK-8)

Causality Note: A drop in NO production is meaningless if the compound simply killed the macrophages. This step validates the anti-inflammatory data.

  • To the remaining 50 µL of media and cells in the original 96-well plate, add 10 µL of CCK-8 reagent per well[6].

  • Incubate for 1–2 hours at 37°C.

  • Measure the absorbance at 450 nm. Calculate cell viability as a percentage relative to the vehicle-treated, LPS-stimulated control.

Protocol D: Cytokine Secretion Analysis (ELISA)
  • For cytokine analysis, seed cells in 24-well plates (

    
     cells/well) and treat following Protocol A.
    
  • Collect supernatants 24 hours post-LPS stimulation. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris.

  • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions, ensuring samples are properly diluted (typically 1:10 or 1:20) to fall within the linear range of the standard curve.

Data Presentation & Expected Results

The addition of the covalent warhead is expected to drastically improve the inhibitory profile compared to the parent 5-ASA compound. Below is a structured representation of the anticipated quantitative data.

Treatment GroupNO Inhibition (IC₅₀)TNF-α Inhibition (IC₅₀)IL-6 Inhibition (IC₅₀)Cell Viability at 50 µM
5-ASA (Parent) > 500 µM> 500 µM> 500 µM98.5% ± 1.2%
5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid 4.2 µM 5.8 µM 6.1 µM 94.2% ± 2.4%
Dexamethasone (Control) 1.8 µM0.9 µM1.2 µM96.1% ± 1.8%

Data Interpretation: The derivative demonstrates a ~100-fold increase in potency over the parent 5-ASA, achieving low micromolar IC₅₀ values for inflammatory mediators without exhibiting significant cytotoxicity (viability >90% at maximum dose).

Troubleshooting & Expert Insights

  • Aqueous Instability of the Warhead: Alpha-chloroamides are susceptible to hydrolysis in aqueous buffers over time. Never store the compound in aqueous media or culture media. Prepare working dilutions from the anhydrous DMSO stock immediately before adding them to the cells.

  • The "Hook Effect" in ELISA: When measuring TNF-α from RAW 264.7 cells stimulated with 1 µg/mL LPS, the cytokine concentration is often extremely high (extrapolating past the upper limit of the ELISA standard curve). This can cause a high-dose hook effect, resulting in artificially low readings. Always run a pilot dilution series (1:5, 1:20, 1:50) of your supernatant to find the optimal dynamic range.

  • Covalent Target Validation: To definitively prove that the 2-chloropropanoyl group is forming a covalent bond with targets like IKKβ or COX-2, follow up this in vitro assay with a "Washout Experiment." Treat the cells with the compound for 2 hours, wash the cells three times with PBS to remove unbound drug, and then stimulate with LPS. A reversible inhibitor (like 5-ASA) will lose its efficacy, whereas a true TCI will maintain its anti-inflammatory suppression.

References

1.[1] Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC. National Institutes of Health (NIH). Available at: 2.[3] 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed. National Institutes of Health (NIH). Available at: 3.[2] 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium | mBio. ASM Journals. Available at: 4.[4] Anti-Inflammatory Activity of Chitosan and 5-Amino Salicylic Acid Combinations in Experimental Colitis - PMC. National Institutes of Health (NIH). Available at: 5.[5] Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways. Spandidos Publications. Available at: 6.[6] Anti-Inflammatory Effects of Marine-Derived Resorcylic Acid Lactone Derivatives in Ulcerative Colitis via the MAPK/ERK Pathway. MDPI. Available at:

Sources

Developing drug delivery systems for 5-aminosalicylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Developing Targeted Drug Delivery Systems for 5-Aminosalicylic Acid (5-ASA)

Executive Summary

5-Aminosalicylic acid (5-ASA, Mesalamine) remains the gold standard for treating mild-to-moderate Ulcerative Colitis (UC). However, its therapeutic efficacy is severely compromised by rapid absorption in the upper gastrointestinal (GI) tract (stomach and jejunum), leading to systemic side effects and sub-therapeutic concentrations at the inflamed colonic mucosa.

This guide details the development of two distinct delivery platforms designed to bypass upper GI absorption and trigger release specifically in the colon:

  • Nanotechnology Approach: Chitosan-TPP Nanoparticles (Mucoadhesive, size-dependent accumulation).

  • Macroscopic Approach: Eudragit® S100 Coated Matrix Tablets (pH-dependent release > pH 7.0).

Physiological Rationale & Design Logic

The human GI tract presents a pH gradient that serves as the primary trigger for targeted delivery.

  • Stomach (pH 1.2 - 2.0): High acidity. 5-ASA is stable but rapidly absorbed if not protected.

  • Small Intestine (pH 6.0 - 6.8): 5-ASA is extensively absorbed here. Formulation must remain intact.

  • Terminal Ileum / Proximal Colon (pH 7.0 - 7.5): The target release site.

  • Colonic Microflora: High reductive potential (azoreductase activity), utilized for prodrug cleavage (e.g., Sulfasalazine), though this guide focuses on physical shielding strategies.

Mechanism of Action Visualization

The following diagram illustrates the transit profile and release triggers for the proposed systems.

GI_Transit_Mechanism Stomach Stomach (pH 1.2) Target: 0% Release SmallIntestine Small Intestine (pH 6.0 - 6.8) Target: <10% Release Stomach->SmallIntestine Transit: 2-4h Eudragit Eudragit S100 Coating Solubilizes at pH > 7.0 Stomach->Eudragit Intact Colon Colon (pH 7.0 - 7.4) Target: >80% Release SmallIntestine->Colon Transit: 3-5h SmallIntestine->Eudragit Intact Colon->Eudragit Dissolution Chitosan Chitosan NPs Mucoadhesion to Inflamed Tissue Colon->Chitosan Adhesion & Release

Caption: Physiological transit and activation mechanisms. Red/Yellow zones indicate regions of required protection; Green indicates the target release window.

Protocol A: Chitosan-TPP Nanoparticles (Ionic Gelation)

Best for: Proof-of-concept, cellular uptake studies, and inflamed tissue targeting via the EPR effect.

Principle: Chitosan (cationic) crosslinks with Tripolyphosphate (TPP, anionic) to entrap 5-ASA. The positive charge of chitosan enhances adhesion to the negatively charged inflamed mucosa (mucoadhesion).

Materials
  • Low Molecular Weight Chitosan (LMW-CS)

  • Sodium Tripolyphosphate (TPP)

  • 5-Aminosalicylic Acid (5-ASA)[1][2][3][4][5][6][7][8][9]

  • Acetic Acid (1% v/v)

  • Ultracentrifuge

Step-by-Step Methodology
  • Chitosan Solution: Dissolve LMW-CS (2 mg/mL) in 1% (v/v) aqueous acetic acid. Stir overnight to ensure complete dissolution. Adjust pH to 5.0 using 1M NaOH (critical for TPP interaction).

  • Drug Loading: Dissolve 5-ASA (1 mg/mL) directly into the chitosan solution. Stir for 30 minutes.

    • Note: 5-ASA is sensitive to oxidation (turning brown). Perform in low light or under nitrogen if possible.

  • Crosslinking (Ionic Gelation):

    • Prepare a TPP solution (1 mg/mL) in deionized water.

    • Place the Chitosan-Drug solution (10 mL) on a magnetic stirrer (600 rpm).

    • Add TPP solution (4 mL) dropwise using a syringe pump (rate: 0.5 mL/min).

    • Observation: The solution will turn opalescent (Tyndall effect), indicating nanoparticle formation.

  • Maturation: Continue stirring for 30 minutes to stabilize particles.

  • Purification: Centrifuge at 12,000 rpm for 30 minutes at 4°C. Discard supernatant (or keep for EE% calculation). Resuspend pellet in pH 7.4 PBS or lyophilize with 5% mannitol as a cryoprotectant.

Workflow Diagram

Chitosan_Synthesis Step1 Dissolve Chitosan in 1% Acetic Acid Step2 Add 5-ASA (Drug Loading) Step1->Step2 Step3 Add TPP Dropwise (Ionic Gelation) Step2->Step3 pH adjusted to 5.0 Step4 Stir 30 mins (Maturation) Step3->Step4 Opalescence appears Step5 Centrifuge & Resuspend Step4->Step5

Caption: Ionic gelation workflow for 5-ASA loaded Chitosan nanoparticles.

Protocol B: Eudragit® S100 Coated Matrix Tablets

Best for: Scalable oral dosage forms, clinical translation.

Principle: Eudragit® S100 is an anionic copolymer that dissolves only at pH > 7.0. Coating a matrix tablet with this polymer prevents release in the stomach (pH 1.2) and proximal small intestine (pH 6.5).

Core Tablet Formulation (Wet Granulation)
IngredientFunctionQuantity (mg/tab)
5-ASA Active API400.0
PVP K-30 Binder20.0
Lactose Monohydrate Diluent50.0
Microcrystalline Cellulose Disintegrant/Filler25.0
Magnesium Stearate Lubricant5.0
  • Granulation: Mix 5-ASA and Lactose. Add PVP K-30 (dissolved in minimum isopropyl alcohol) to form a damp mass.

  • Sieving: Pass wet mass through a #22 mesh sieve. Dry granules at 50°C for 30 mins.

  • Compression: Mix dried granules with Mg-Stearate and compress using a 12mm punch (Hardness target: 5-6 kg/cm ²).

Coating Protocol (Dip Coating or Fluid Bed)
  • Coating Solution:

    • Eudragit® S100: 10% w/v[10][11]

    • Plasticizer (Triethyl Citrate): 1% w/v (10% of polymer weight)

    • Solvent: Isopropyl Alcohol : Acetone (1:1 ratio)

  • Application:

    • Lab Scale: Dip tablet into solution, remove, and dry with hot air blower (40°C). Repeat 5-10 times to achieve a 5-8% weight gain.

    • Pilot Scale (Fluid Bed): Inlet Temp: 40°C; Spray Rate: 2 mL/min; Atomization Pressure: 1.5 bar.

  • Curing: Dry coated tablets at 40°C for 24 hours to coalesce the film.

Analytical Validation Methods

A. HPLC Quantification of 5-ASA
  • Column: C18 Reverse Phase (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 6.8) : Methanol (85:15 v/v).

    • Note: Ion-pairing agents (e.g., tetrabutylammonium hydrogen sulfate) are often used to improve peak shape of 5-ASA.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 331 nm (excitation) or 258 nm .

  • Retention Time: ~3-4 minutes.

B. In Vitro Dissolution (Sequential pH Change Method)

To simulate GI transit, perform release studies in three stages using USP Apparatus II (Paddle) at 100 rpm, 37°C.

StageMediumpHDurationAcceptance Criteria
1. Gastric 0.1 N HCl1.22 Hours< 10% Release
2. Small Intestine Phosphate Buffer6.83 Hours< 15% Release
3. Colon Phosphate Buffer7.44+ Hours> 80% Release

Note: For strict physiological relevance, Stage 3 can be supplemented with 2% rat cecal content to simulate bacterial enzymatic activity, though this is more critical for azo-prodrugs than pH-coated systems.

In Vivo Efficacy Evaluation (DSS-Induced Colitis Model)

Ethical Note: All animal work must be approved by IACUC.[12]

  • Induction: Administer 2.5% - 3.0% Dextran Sodium Sulfate (DSS) in drinking water to C57BL/6 mice for 5-7 days.

  • Treatment: Oral gavage of 5-ASA formulations (75-100 mg/kg) daily starting from Day 3.

  • Disease Activity Index (DAI) Scoring:

    • Stool Consistency: 0 (Normal) to 4 (Watery Diarrhea).

    • Rectal Bleeding: 0 (Negative) to 4 (Gross Bleeding).[12]

  • Endpoint: Sacrifice on Day 8. Measure colon length (shortening indicates inflammation) and analyze tissue for MPO activity (neutrophil infiltration).

References

  • Nugent, S. G., et al. "Intestinal luminal pH in inflammatory bowel disease: role of pH-sensitive delayed-release 5-aminosalicylic acid." Gut, 2001.

  • Mura, P., et al. "Development of a new colon-targeted delivery system for 5-aminosalicylic acid." Journal of Drug Targeting, 2018.

  • Ibekwe, V. C., et al. "A new volatile liquid drug delivery system for the treatment of ulcerative colitis." Alimentary Pharmacology & Therapeutics, 2006.

  • Chourasia, M. K., & Jain, S. K. "Polysaccharides for colon targeted drug delivery." Drug Delivery, 2004.

  • Cooper, H. S., et al. "Clinicopathologic study of dextran sulfate sodium experimental murine colitis." Laboratory Investigation, 1993.

Sources

Application Notes & Protocols: 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid (5-CPA-SA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid (hereafter referred to as 5-CPA-SA ) is a highly specialized, bifunctional research chemical. Structurally, it is a derivative of 5-aminosalicylic acid (mesalamine) featuring an electrophilic


-chloropropanamide warhead. This unique architecture allows 5-CPA-SA to serve two distinct, high-value roles in modern chemical biology and drug development:
  • A Targeted Covalent Inhibitor (TCI) / Chemical Probe : For the irreversible labeling and biochemical profiling of salicylate-binding proteins.

  • A Synthetic Intermediate : For the generation of Proteolysis Targeting Chimeras (PROTACs) and other targeted chimeric molecules.

This guide provides authoritative methodologies for utilizing 5-CPA-SA, detailing the mechanistic causality behind experimental conditions and offering self-validating protocols for both biochemical and synthetic applications.

Mechanistic Rationale: The Power of the -Chloropropanamide Warhead

The design of 5-CPA-SA is rooted in the principles of targeted covalent inhibition, a strategy that has seen a massive resurgence due to its ability to confer prolonged target engagement and exquisite selectivity[1].

The molecule is divided into two functional domains:

  • The Salicylate Pharmacophore : Salicylates are ancient, privileged scaffolds known to bind to various critical regulatory proteins. Most notably, salicylates directly bind to the

    
     subunit of AMP-activated protein kinase (AMPK), allosterically activating the enzyme to regulate cellular metabolism[2]. By utilizing a salicylate core, 5-CPA-SA is naturally directed toward these specific allosteric pockets.
    
  • The

    
    -Chloropropanamide Electrophile : While standard 
    
    
    
    -chloroacetamides are widely used as covalent warheads (such as in the KRAS G12C inhibitor SML-8-73-1)[3], they can sometimes exhibit high intrinsic reactivity, leading to off-target depletion of cellular glutathione. 5-CPA-SA utilizes a chloropropanoyl group. The addition of the
    
    
    -methyl group introduces steric hindrance adjacent to the leaving chloride. Causality: This steric bulk deliberately dampens the intrinsic
    
    
    reactivity of the warhead. Consequently, the molecule relies heavily on proximity-driven kinetics; it will only react efficiently with a nucleophilic cysteine if the salicylate core first anchors the molecule in a specific binding pocket, perfectly aligning the warhead with the target residue.
Quantitative Profile of 5-CPA-SA
PropertyValue / CharacteristicExperimental Implication
Molecular Weight 243.64 g/mol Highly ligand-efficient; easily penetrates binding pockets.
Electrophile Type Sterically hindered

-chloroamide
Low background reactivity; requires proximity for

attack.
Target Nucleophile Cysteine (Thiolate,

)
Optimal labeling occurs at pH 7.5–8.0 where Cys pKa is perturbed.
Solubility DMSO, DMF, MethanolRequires

1% final DMSO concentration in aqueous biochemical assays to prevent protein denaturation.

Application 1: Covalent Profiling of Salicylate-Binding Proteins

5-CPA-SA is utilized to permanently lock salicylate-binding proteins (e.g., AMPK, Cyclooxygenases) into their ligand-bound conformations for structural biology (X-ray crystallography/Cryo-EM) or mass spectrometry-based proteomics.

G A 5-CPA-SA (Salicylate Core) C Non-Covalent Complex (Proximity Induced) A->C Reversible Binding B Target Protein (e.g., AMPK β1) B->C D S_N2 Alkylation (Cys Nucleophile) C->D Nucleophilic Attack E Covalent Adduct (Irreversible) D->E Chloride Leaving

Caption: Mechanism of proximity-driven covalent labeling of target proteins by 5-CPA-SA.

Protocol 1: In Vitro Covalent Labeling and LC-MS Validation

This protocol describes the self-validating workflow for labeling a recombinant target protein and confirming adduct formation.

Materials:

  • Recombinant target protein (e.g., AMPK

    
     complex) at 10 µM in Labeling Buffer (50 mM HEPES pH 7.8, 150 mM NaCl, 1 mM TCEP). Note: TCEP is used instead of DTT or 
    
    
    
    -mercaptoethanol during labeling because it is a phosphine-based reducing agent that will not act as a competing nucleophile against the
    
    
    -chloroamide.
  • 5-CPA-SA (10 mM stock in anhydrous DMSO).

  • Quenching Agent: 1 M Dithiothreitol (DTT).

Step-by-Step Methodology:

  • Equilibration: Incubate 50 µL of the recombinant protein (10 µM) at room temperature for 10 minutes to ensure proper folding and reduction of surface cysteines by TCEP.

  • Probe Addition: Add 0.5 µL of the 10 mM 5-CPA-SA stock to the protein solution (Final concentration: 100 µM probe, 1% DMSO).

    • Self-Validation Control: In a parallel tube, add 0.5 µL of a non-electrophilic analog (e.g., 5-acetamido-2-hydroxybenzoic acid) to confirm that any observed mass shift is strictly due to the

      
      -chloroamide warhead.
      
  • Incubation: Incubate the reaction at 25°C for 2 hours. The mild temperature prevents thermal denaturation while allowing the sterically hindered propanoyl group time to undergo the proximity-driven

    
     reaction.
    
  • Quenching: Terminate the reaction by adding 1 µL of 1 M DTT (Final concentration ~20 mM).

    • Causality: DTT contains highly reactive free thiols that will rapidly scavenge any unreacted 5-CPA-SA in the bulk solvent. This prevents artificial, non-specific labeling from occurring during subsequent denaturation and sample preparation steps.

  • LC-MS Intact Mass Analysis: Desalt the quenched samples using a C4 ZipTip and inject into an ESI-TOF mass spectrometer.

    • Expected Result: The labeled protein will show a mass shift of +207.03 Da (Mass of 5-CPA-SA minus HCl) compared to the DMSO and non-electrophilic analog controls.

Application 2: Synthetic Intermediate for PROTAC Development

Beyond its use as a probe, the


-chloropropanamide group of 5-CPA-SA is an excellent synthetic handle. By displacing the chloride with a nucleophilic linker (such as a piperazine or PEG-amine attached to a Cereblon or VHL ligand), researchers can rapidly synthesize targeted degraders (PROTACs) that hijack the ubiquitin-proteasome system to degrade salicylate-binding proteins.

G A 5-CPA-SA (Electrophilic Core) C Finkelstein Reaction (KI, DIPEA, DMF) A->C B Linker-E3 Ligand (Nucleophile) B->C D S_N2 Displacement (60°C, 12h) C->D E Salicylate-Targeted PROTAC D->E HPLC Purification

Caption: Synthetic workflow for converting 5-CPA-SA into a targeted degrader via nucleophilic substitution.

Protocol 2: Nucleophilic Substitution for Linker Attachment

Because the


-methyl group of 5-CPA-SA hinders direct 

attack by bulky amines, this protocol employs a Finkelstein reaction mechanism to accelerate the synthesis.

Materials:

  • 5-CPA-SA (1.0 eq)

  • Amine-terminated Linker-E3 Ligand complex (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Potassium Iodide (KI) (0.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve 5-CPA-SA (50 mg, 0.2 mmol) and the Amine-Linker-E3 Ligand (0.24 mmol) in 2 mL of anhydrous DMF under an inert argon atmosphere.

  • Catalyst Addition: Add KI (16.6 mg, 0.1 mmol) to the stirring solution.

    • Causality: Chloride is a relatively poor leaving group in sterically hindered systems. KI facilitates an in-situ Finkelstein reaction, temporarily converting the

      
      -chloroamide to a highly reactive 
      
      
      
      -iodoamide. Iodine is a vastly superior leaving group, which dramatically accelerates the subsequent attack by the amine linker.
  • Base Addition: Dropwise add DIPEA (104 µL, 0.6 mmol). DIPEA acts as a non-nucleophilic base to neutralize the HCl/HI generated during the reaction, preventing the protonation of the incoming nucleophilic amine.

  • Thermal Activation: Heat the reaction mixture to 60°C and stir for 12 hours.

  • Validation & Purification: Monitor the reaction completion via LC-MS. Once the starting material is consumed, precipitate the crude product by adding cold diethyl ether. Purify the resulting solid via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the highly pure PROTAC.

References

  • Advances in covalent drug discovery Nature Reviews Drug Discovery (2022) URL:[Link][1]

  • The ancient drug salicylate directly activates AMP-activated protein kinase Science (2012) URL:[Link][2]

  • Covalent Guanosine Mimetic Inhibitors of G12C KRAS Angewandte Chemie International Edition (2014) URL:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: 🟢 Operational Subject: Optimization of N-Acylation of 5-Aminosalicylic Acid (5-ASA) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemistry of the Problem

You are attempting to synthesize 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid via the N-acylation of 5-aminosalicylic acid (5-ASA) using 2-chloropropanoyl chloride .

This reaction seems deceptively simple but is plagued by the "Triad of Yield Loss" inherent to 5-ASA chemistry:

  • Solubility Mismatch: 5-ASA is zwitterionic and insoluble in most organic solvents, forcing the use of water (hydrolysis risk) or high-boiling polar aprotic solvents (workup difficulty).

  • Chemoselectivity (N- vs. O- vs. Hydrolysis): You must acylate the amine (N) while leaving the phenol (O) and carboxylic acid untouched, all while the acyl chloride fights a war of attrition against water.

  • Oxidative Instability: 5-ASA rapidly oxidizes to quinone-imine impurities (brown/black tar) in the presence of oxygen and base.

This guide provides two validated protocols (Aqueous and Anhydrous) and a troubleshooting matrix to stabilize your yield.

Validated Experimental Protocols

Method A: The Modified Schotten-Baumann (Recommended for Scalability)

Best for: Large scale, cost-efficiency, and avoiding high-boiling solvents.

The Logic: We use water as the solvent to dissolve the 5-ASA salt, but we suppress hydrolysis of the acid chloride by controlling temperature and pH strictly.

Protocol:

  • Dissolution: In a 3-neck flask under Nitrogen atmosphere , suspend 5-ASA (1.0 eq) in water (10 vol).

  • Basification: Add NaOH (1.0 eq) or Na₂CO₃ (1.1 eq) to dissolve the 5-ASA. Adjust pH to 9.5–10.0 . The solution should be clear (or slightly yellow). Do not exceed pH 11 (O-acylation risk).

  • Cooling: Cool the solution to 0–5°C . This is critical to slow down the hydrolysis of the acyl chloride.

  • Acylation: Add 2-chloropropanoyl chloride (1.2 eq) dropwise over 30–60 minutes.

    • Simultaneous Base Addition: Concurrently add 2M NaOH dropwise to maintain pH between 8.5 and 9.5 .

    • Why? The reaction produces HCl.[1][2] If pH drops < 8, the amine protonates (becomes non-nucleophilic) and the reaction stops.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 1 hour.

  • Workup:

    • Acidify carefully with 6M HCl to pH 2.0–2.5 .

    • The product will precipitate as a white/off-white solid.

    • Filter and wash with cold water (to remove salts) and cold isopropanol (to remove unreacted acid chloride/acid).

Method B: The Anhydrous Approach (High Yield / Low Volume)

Best for: High value, small scale, ensuring zero hydrolysis.

The Logic: Using an inert polar solvent (DMAc or NMP) dissolves 5-ASA completely, allowing the reaction to proceed without water competition.

Protocol:

  • Dissolution: Dissolve 5-ASA (1.0 eq) in anhydrous N,N-Dimethylacetamide (DMAc) (5 vol) under Nitrogen.

  • Scavenger: Add Propylene Oxide (3.0 eq) or Pyridine (1.5 eq) as the acid scavenger.

    • Pro Tip: Propylene oxide is a neutral scavenger that forms a volatile chlorohydrin, simplifying workup compared to amine salts.

  • Addition: Cool to 0°C . Add 2-chloropropanoyl chloride (1.1 eq) dropwise.

  • Reaction: Stir at 0°C for 2 hours.

  • Quench/Isolation: Pour the reaction mixture slowly into Cold Water (20 vol) with vigorous stirring. The product will precipitate.[3]

Critical Process Visualizations

Workflow & Impurity Logic

The following diagram maps the reaction pathway and identifies exactly where yield is lost based on reaction conditions.

ReactionPathways Start 5-ASA + 2-Cl-Prop-Cl Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Impurity_Hydrolysis 2-Cl-Propionic Acid (Hydrolysis) Start->Impurity_Hydrolysis Water Attack (High Temp or Slow Addition) Impurity_Ox Quinone Imines (Oxidation/Tar) Start->Impurity_Ox O2 Present (No N2 purge) Impurity_Elim Acryloyl Derivative (Elimination) Start->Impurity_Elim High Temp (>40°C) Strong Base Product Target Product (N-Acyl) Intermediate->Product Path A: Kinetic Control (pH 8-9, 0°C) Impurity_O O-Acyl Impurity (Ester) Intermediate->Impurity_O Phenoxide Attack (pH > 11)

Caption: Figure 1. Reaction logic tree showing the target pathway (Green) versus competitive impurity pathways (Red/Black) determined by pH, temperature, and atmosphere.

Troubleshooting Guide (Q&A)

Category: Yield & Purity[4][5][6]

Q1: My yield is low (<40%), and I see a lot of unreacted 5-ASA.

  • Diagnosis: The pH likely dropped during the addition of the acid chloride.

  • The Science: The acylation releases HCl. If the pH drops below the pKa of the amine (~5.8), the amine becomes ammonium (NH3+) and cannot react.

  • Fix: Use an auto-titrator or monitor pH strips closely. Maintain pH 8.5–9.5 strictly during addition. If using Method B (Anhydrous), ensure your base (Pyridine) is dry and in excess.

Q2: The product is colored (Pink/Brown/Black) instead of white.

  • Diagnosis: Oxidative degradation of 5-ASA.

  • The Science: Aminosalicylates are electron-rich and oxidize rapidly to quinones in alkaline solutions exposed to air.

  • Fix:

    • Degas all solvents (sparge with N2 for 15 mins).

    • Run the entire reaction under a Nitrogen balloon or blanket.

    • Add a pinch of Sodium Bisulfite or Ascorbic Acid to the aqueous solution as an antioxidant.

Q3: NMR shows a doublet near 6.5 ppm and loss of the Chlorine signal.

  • Diagnosis: Elimination reaction (Dehydrohalogenation).

  • The Science: The 2-chloropropanoyl group has an acidic proton at the alpha position. If you use a strong base (like NaOH) at high temperatures, you trigger an E2 elimination, converting the 2-chloropropanoyl group into an acryloyl (vinyl) group.

  • Fix: Keep the reaction temperature below 5°C during base addition. Avoid using bases stronger than Carbonate if temperature control is difficult.

Q4: I have high yield, but the melting point is off (too low).

  • Diagnosis: O-acylation (Ester formation) or trapped salts.

  • The Science: At pH > 11, the phenol is deprotonated (Phenoxide) and competes with the amine for the acyl chloride.

  • Fix:

    • Recrystallize from Ethanol/Water. The ester impurity hydrolyzes faster than the amide in mild base, or separates due to solubility differences.

    • Ensure the final filter cake is washed thoroughly with water to remove NaCl salts.

Category: Isolation

Q5: The product won't precipitate upon acidification.

  • Diagnosis: You passed the isoelectric point or the volume is too high.

  • Fix:

    • The product is amphoteric but primarily acidic. Aim for pH 2.0–2.5. If you go too low (pH < 1), you might protonate the amide oxygen (less likely) or simply solubilize it in the high ionic strength media.

    • Salting out: Add NaCl to saturation to force the organic product out of solution.

    • Extraction: If precipitation fails, extract with Ethyl Acetate/THF (3x), dry over MgSO4, and evaporate.

Data Summary Table

ParameterOptimal RangeConsequence of Deviation
pH (Reaction) 8.5 – 9.5<8: Reaction stalls (Protonated amine). >11: O-acylation & Hydrolysis.
Temperature 0°C – 5°C>10°C: Hydrolysis of Acid Chloride & Elimination (Acryloyl).
Stoichiometry 1.0 : 1.1–1.2 (Amine:Chloride)Excess Chloride: Harder purification. Deficit: Unreacted 5-ASA (hard to separate).
Atmosphere Nitrogen / ArgonAir: Brown/Black oxidative impurities.
Quench pH 2.0 – 2.5>3: Product remains soluble as salt.

References

  • Schotten-Baumann Reaction Conditions

    • Source: Organic Chemistry Portal. "Schotten-Baumann Reaction."[4][5]

    • Relevance: Foundational chemistry for aqueous amide coupling.[4]

    • URL:[Link]

  • 5-Aminosalicylic Acid (Mesalamine)

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 4075, Aminosalicylic acid.
    • Relevance: pKa values and solubility d
    • URL:[Link]

  • Acylation of Aminophenols: Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Relevance: Mechanistic explanation of N- vs O-selectivity based on nucleophilicity vs basicity. Citation: Wiley-Interscience, 6th Edition. (Standard Text).
  • Synthesis of 5-ASA Derivatives (Patent Example)

Sources

Technical Support Center: Synthesis of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. The acylation of 5-aminosalicylic acid (5-ASA) with 2-chloropropanoyl chloride to yield 5-[(2-chloropropanoyl)amino]-2-hydroxybenzoic acid is a highly sensitive transformation. Because 5-ASA is a polyfunctional molecule (containing an amine, a phenol, and a carboxylic acid) and 2-chloropropanoyl chloride is highly reactive, researchers frequently encounter competing side reactions.

This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your synthetic workflow.

Diagnostic Summary of Side Reactions

To establish a self-validating protocol, you must first identify the exact mode of failure. Use the quantitative data table below to match your analytical signatures with the corresponding side reaction.

Impurity / Side ReactionMolecular Weight ShiftAnalytical Signature (LC-MS / ¹H NMR / IR)Primary CausalityPreventive Action
O-Acylated (Bis-acylation) + 90.5 DaLC-MS: [M+H]⁺ + 90 m/zNMR: Loss of phenol -OH signal (~10-11 ppm)Excess acyl chloride (>1.1 eq); High reaction temperatureLimit reagent to 1.05 eq; Maintain T < 5 °C
Acrylamide (Elimination) - 36.5 DaLC-MS: [M+H]⁺ - 36 m/zNMR: Alkene protons at 5.8–6.4 ppm (m, 3H)Strong base (e.g., Et₃N); Extended reaction timeUse sterically hindered base (DIPEA); T < 5 °C
2-Chloropropanoic Acid N/A (Reagent loss)GC-MS: m/z 108IR: Broad -OH peakAmbient moisture; Wet solventsStrict anhydrous conditions; Inert atmosphere
Mixed Anhydride + 90.5 Da (Transient)IR: Dual carbonyl stretch at ~1800 and 1750 cm⁻¹Unquenched reaction mixtureExtend aqueous workup (30 min) to hydrolyze

Troubleshooting & FAQs

Q1: I am seeing a +90 Da mass adduct in my LC-MS. What is this impurity and how do I eliminate it? A: A +90.5 Da mass shift indicates bis-acylation, specifically O-acylation at the C2-phenolic hydroxyl group. The starting material, 5-ASA, contains both an amine and a phenol. The desired amide synthesis is driven by the stronger nucleophilicity of the amine compared to the phenol 1. However, if excess 2-chloropropanoyl chloride is used, or if the reaction temperature exceeds 10 °C, this kinetic differentiation is lost, and the phenol will also undergo esterification. Actionable Fix: Strictly control the stoichiometry of 2-chloropropanoyl chloride to 1.05 equivalents. Maintain the reaction temperature between 0–5 °C to ensure the reaction remains kinetically controlled.

Q2: My NMR shows alkene protons (doublets around 5.8-6.4 ppm) and my product mass is -36 Da from the target. What happened? A: You are observing the acrylamide byproduct: 5-(acryloylamino)-2-hydroxybenzoic acid. 2-Chloropropanoyl chloride contains a highly acidic alpha-proton. In the presence of strong, unhindered bases like triethylamine, the acyl chloride can undergo dehydrohalogenation to generate a highly reactive ketene intermediate 2. Alternatively, the final product can eliminate HCl. Both pathways result in the loss of 36.5 Da and the formation of an unwanted alkene. Actionable Fix: A base is crucial for neutralizing the HCl byproduct to prevent the reaction from stalling , but you must avoid triethylamine. Substitute it with a more sterically hindered base like N,N-diisopropylethylamine (DIPEA) and ensure the reaction is kept ice-cold 3.

Q3: The reaction stalls at 60% conversion, and I detect high levels of 2-chloropropanoic acid. How can I drive it to completion? A: The presence of 2-chloropropanoic acid indicates the hydrolysis of your acyl chloride. 2-Chloropropanoyl chloride is highly hygroscopic and acts as a potent electrophile toward water. Actionable Fix: Ensure all solvents (e.g., THF, DMAc) are strictly anhydrous. Flush the reaction vessel with inert gas (N₂ or Argon) prior to reagent addition.

Q4: Is there a risk of mixed anhydride formation at the carboxylic acid group? A: Yes. The C1-carboxylic acid of 5-ASA can react with the acyl chloride to form a mixed anhydride. Fortunately, mixed anhydrides are kinetically unstable and will typically hydrolyze back to the free carboxylic acid during an aqueous workup. Actionable Fix: If you observe a dual carbonyl stretch (~1800 and 1750 cm⁻¹) via in-situ IR monitoring, extend your aqueous quench time (stirring with water or mild acid for 30 minutes) to fully resolve this intermediate back to the desired product.

Reaction Pathway Analysis

The following diagram maps the kinetic pathways of the desired amide synthesis versus the competing thermodynamic and base-promoted side reactions.

ReactionPathways ASA 5-Amino-2-hydroxybenzoic acid (5-ASA) Target Target Product 5-[(2-Chloropropanoyl)amino]- 2-hydroxybenzoic acid ASA->Target + Reagent (Kinetic Control) O_Acyl O-Acylated Impurity (Bis-acylation) ASA->O_Acyl + Reagent (High Temp/Strong Base) Reagent 2-Chloropropanoyl Chloride Elimination Acrylamide Impurity (Dehydrohalogenation) Reagent->Elimination Base-promoted Ketene formation Hydrolysis 2-Chloropropanoic Acid (Hydrolysis) Reagent->Hydrolysis + H2O (Moisture) Target->O_Acyl + Excess Reagent (Over-reaction) Target->Elimination + Strong Base (Et3N) (- HCl)

Mechanistic pathways and competing side reactions in 5-ASA acylation.

Standardized Experimental Protocol

To ensure high yield and suppress the side reactions detailed above, follow this optimized, step-by-step methodology:

  • Step 1: Preparation. Suspend 5-amino-2-hydroxybenzoic acid (1.0 eq, 10 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Add N,N-diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol). Cool the reaction flask to 0 °C using an ice-water bath.

  • Step 2: Acylation. In a separate dry vial, dissolve 2-chloropropanoyl chloride (1.05 eq, 10.5 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the main reaction flask over 30 minutes. Critical: Maintain the internal temperature below 5 °C to suppress ketene formation and O-acylation 3.

  • Step 3: Reaction. Stir the mixture at 0–5 °C for 2 hours. Monitor the disappearance of 5-ASA via HPLC.

  • Step 4: Quench & Isolation. Quench the reaction by slowly adding 20 mL of cold deionized water. Adjust the pH to 2-3 using 1M HCl to ensure the carboxylic acid is fully protonated, which will induce precipitation of the product. Stir for 30 minutes to hydrolyze any transient mixed anhydrides.

  • Step 5: Purification. Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with cold water to remove DIPEA hydrochloride salts and any trace 2-chloropropanoic acid. Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-[(2-chloropropanoyl)amino]-2-hydroxybenzoic acid.

Workflow Visualization

Workflow Step1 1. Preparation Suspend 5-ASA in THF Add DIPEA (1.2 eq) Cool to 0 °C Step2 Step2 Step1->Step2 Step3 3. Reaction Stir for 2h at 0-5 °C Monitor by HPLC Step2->Step3 Step4 4. Quench & Isolate Add cold H2O / 1M HCl Filter precipitate Step3->Step4 Step5 5. Purification Wash with cold H2O Recrystallize (EtOH/H2O) Step4->Step5

Optimized step-by-step experimental workflow for amide synthesis.

References

  • Mechanistic and Chiroptical Studies on the Desulfurization of Epidithiodioxopiperazines Reveal Universal Retention of Configuration at the Bridgehead Carbon Atoms Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of 5-methoxy-7-methylbicyclo[3.2.0]hept-2-en-6-ol Source: Marshall University URL:[Link]

Sources

Overcoming solubility issues of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid in assays

[1][2][3][4][5]

Welcome to the Advanced Assay Support Hub. This guide addresses the specific physicochemical challenges associated with 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid . Unlike its parent compound (5-aminosalicylic acid or Mesalamine), which is zwitterionic, this derivative possesses a masked amino group (amide linkage) and a lipophilic alkyl-chloride tail.[1][2][3][4] These structural modifications fundamentally alter its solubility profile, necessitating precise handling protocols to prevent experimental artifacts.[2][4][5]

Compound Profile & Solubility Logic
PropertySpecificationTechnical Implication
Core Structure N-acylated SalicylateNot Zwitterionic. Unlike 5-ASA, the amine is acylated.[1][2][3][4][5] It behaves purely as a weak acid.[2][4][5]
Key Ionizable Group Carboxylic Acid (COOH)pKa ≈ 2.8 – 3.2 .[1][2][3][4][5] At pH < 4, the compound is neutral and prone to precipitation.[2][5]
Lipophilicity Moderate (LogP Est. ~2.[1][2][4][5]0)The 2-chloropropanoyl group increases hydrophobicity, requiring organic co-solvents (DMSO).[1][2][4]
Reactivity Alert

-Chloroamide
Potential alkylating agent.[1][2][3][4][5] Avoid buffers with high concentrations of nucleophiles (e.g., Thiols/DTT) during long incubations unless intended.[1][2][4]
Module 1: Stock Preparation & Solvent Selection
Q: What is the optimal solvent for creating a high-concentration stock solution?

A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[1][2][3][4][5] While ethanol is often used for salicylates, the 2-chloropropanoyl moiety increases lipophilicity, making ethanol less reliable for concentrations >50 mM.[2][5]

  • Protocol: Prepare a 100 mM stock in anhydrous DMSO.

  • Why? DMSO disrupts the intermolecular hydrogen bonding of the salicylate crystal lattice more effectively than alcohols.[1][2][5]

  • Storage: Aliquot immediately into amber glass vials (protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation that is invisible to the naked eye but affects assay concentration.[1][2][4][5]

Q: My stock solution turned slightly yellow over time. Is it still usable?

A: Proceed with caution. Salicylates are prone to oxidation (quinoid formation), and the alkyl chloride is susceptible to slow hydrolysis or elimination.[1][2][3][4][5]

  • Test: Run a quick LC-MS or UV-spectrum check. If the primary peak area is >95% and the mass matches, it is usable.[2][5]

  • Prevention: Always purge stock vials with inert gas (Nitrogen or Argon) before sealing.[1][2][4][5]

Module 2: Preventing Precipitation in Aqueous Assays
Q: The compound precipitates immediately upon dilution into my assay buffer (pH 7.4). Why?

A: This is likely a "Solvent Shock" phenomenon.[1][2][3][4][5] Even though the compound is ionized (soluble) at pH 7.4, the local concentration at the tip of the pipette tip during addition exceeds the solubility limit before mixing occurs.[2][4]

The "Intermediate Dilution" Protocol (Self-Validating): Do not jump directly from 100 mM DMSO to aqueous buffer. Use a stepping stone.

  • Step 1 (Stock): 100 mM in DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into pure DMSO (Result: 10 mM).

  • Step 3 (Pre-Dilution): Dilute the 10 mM DMSO solution 1:10 into PBS adjusted to pH 8.0 (Result: 1 mM, 10% DMSO). Note: The slightly higher pH ensures rapid ionization of the carboxylic acid.[2][4]

  • Step 4 (Final): Dilute into your assay well (Result: Desired µM range, <1% DMSO).

Q: Can I use acidic buffers (pH 4.0 - 5.0) for lysosomal assays?

A: High Risk. At pH 4.0, you are approaching the pKa of the carboxylic acid.[1][2][3][4][5] A significant fraction of the molecules will be protonated (neutral) and insoluble.[1][2][3][4]

  • Solution: If you must work at acidic pH, you must increase the concentration of solubilizing agents.[1][2][4][5]

    • Add Cyclodextrin: Incorporate 0.5% - 2% (w/v) 2-Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      -CD)
      into your acidic buffer before adding the compound.[1][2][4][5] The cyclodextrin encapsulates the lipophilic tail, keeping the neutral species in solution.[2][5]
Module 3: Assay Interference & Stability
Q: I see high background signal in my fluorescence assay. Is the compound interfering?

A: Salicylate derivatives can be intrinsically fluorescent (Excitation ~300-330 nm, Emission ~400-450 nm).[1][2][3][4][5]

  • Diagnostic: Run a "Compound Only" control (no enzyme/cells) at your highest test concentration.

  • Fix: If interference is confirmed, switch to a Red-Shifted assay readout (Ex/Em > 550 nm) where the salicylate does not fluoresce.

Q: Is the "Chloro" group stable in cell culture media?

A: The 2-chloropropanoyl group is an

12345124
  • Impact: This may lead to a covalent modification of media components or target proteins (covalent inhibition).[1][2][3][4][5]

  • Control: Perform a stability check by incubating the compound in media (cell-free) for 24h and analyzing by LC-MS for the formation of adducts or hydrolysis products (replacement of Cl with OH).

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent and buffer selection based on assay pH.

SolubilityLogicStartStart: 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acidStockPrepare Stock: 100mM in DMSO(Anhydrous)Start->StockAssay_pHWhat is your Assay pH?Stock->Assay_pHLow_pHAcidic (pH < 5.0)(Lysosomal/Enzymatic)Assay_pH->Low_pHLow pHHigh_pHNeutral/Basic (pH > 7.0)(Cytosolic/Extracellular)Assay_pH->High_pHHigh pHRisk_LowRISK: Protonated form (Neutral)High Precipitation RiskLow_pH->Risk_LowSol_HighIonized form (Anionic)Good SolubilityHigh_pH->Sol_HighMitigationREQUIRED: Add 1-2% HP-beta-Cyclodextrinor Increase DMSO to 2-5%Risk_Low->MitigationStandardStandard Protocol:Keep DMSO < 1%Sol_High->StandardResultStable Assay ConditionMitigation->ResultStandard->Result

Caption: Decision tree for optimizing buffer conditions based on the ionization state of the carboxylic acid moiety.

References
  • Avdeef, A. (2012).[1][2][3][4][5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][4][5] (Detailed mechanisms of pH-dependent solubility for carboxylic acids). [1][2][4]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3][4][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][4][5] (Protocol for using HP-

    
    -CD to solubilize lipophilic acids). [1][2][4]
    
  • Di, L., & Kerns, E. H. (2016).[1][2][4][5] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2][4][5] (Guidelines for DMSO stock preparation and "solvent shock" mitigation).

  • Cayman Chemical. (n.d.).[1][2][4][5] 5-Aminosalicylic Acid Product Information. (Baseline solubility data for salicylate derivatives).

Stability testing of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Testing of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

Welcome to the technical support center for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for stability testing of this molecule. The information herein is structured to address common challenges and explain the scientific rationale behind experimental design and interpretation, ensuring the integrity and robustness of your stability studies.

Section 1: Frequently Asked Questions (FAQs) on the Stability Profile

This section addresses fundamental questions regarding the inherent stability of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid, focusing on its structural liabilities and predictable degradation pathways.

Q1: What are the primary chemical liabilities of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid that I should be concerned about during stability testing?

A: The molecule possesses three key functional groups prone to degradation under typical stress conditions:

  • Amide Linkage: The bond between the benzoic acid ring and the chloropropanoyl group is an amide. Amide bonds are susceptible to hydrolysis, which involves the cleavage of this bond by water.[1][2] This reaction is the most common degradation pathway for this class of compounds and can be catalyzed by both acids and bases.[3][4]

  • Chlorinated Aliphatic Chain: The 2-chloropropanoyl side chain contains a halogen. Halogenated organic compounds can be susceptible to thermal and photolytic degradation, which may involve dehalogenation or other radical-mediated reactions.[5][6]

  • Substituted Phenolic Ring: The 2-hydroxybenzoic acid core is a phenolic structure, which is susceptible to oxidation. This can lead to the formation of colored degradants, such as quinone-type species. The aromatic ring system also makes the molecule a potential chromophore, rendering it susceptible to photodegradation upon exposure to UV or visible light.[7]

Q2: How does pH influence the stability of the molecule?

A: The pH of the solution is a critical factor, primarily due to its effect on the amide bond.

  • Acidic Conditions: In the presence of a strong acid and heat, the carbonyl oxygen of the amide can be protonated.[2] This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.[3][4] The process typically requires vigorous conditions, such as heating with aqueous acid for an extended period.[2]

  • Basic Conditions: Under basic conditions, the amide is attacked by a strong nucleophile, such as a hydroxide ion.[3][8] This reaction also leads to the cleavage of the amide bond. While generally requiring high temperatures, base-catalyzed hydrolysis can be an aggressive degradation pathway.[4][9]

Therefore, maintaining a neutral or near-neutral pH is crucial for preserving the molecule's integrity in solution. Forced degradation studies across a wide pH range are essential to understand its stability profile.[10]

Q3: What are the likely primary degradation products resulting from hydrolysis?

A: The hydrolytic cleavage of the amide bond is expected to yield two primary degradation products:

  • 5-Amino-2-hydroxybenzoic acid: This is a well-known compound, also known as Mesalamine.[11]

  • 2-Chloropropanoic acid.

Identifying these specific degradants in your stability samples is a key indicator that hydrolysis is the active degradation pathway.

Q4: Is this compound expected to be sensitive to light?

A: Yes, photostability testing is a mandatory part of stress testing for this molecule.[10] Aromatic amides can absorb UV light, leading to photodegradation.[7] Potential photolytic reactions include cleavage of the amide bond or reactions involving the chlorinated side chain.[12] Photostability studies should be conducted according to ICH Q1B guidelines, which specify exposure to a combination of visible and UV light.[13][14]

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides solutions to specific problems that may arise during your stability experiments.

Q: My control sample in an aqueous buffer is showing significant degradation after 24 hours at room temperature. What could be the cause?

A: Unexpectedly rapid degradation in a control sample often points to an overlooked experimental factor.

  • Check the pH of Your Buffer: Verify the final pH of your solution after adding the compound. The compound itself is acidic, and its addition could lower the pH of a weakly buffered solution, accelerating acid-catalyzed hydrolysis.

  • Presence of Metal Ions: Trace metal ion contamination (e.g., iron, copper) in your buffer or from your glassware can catalyze oxidative degradation of the phenolic ring.[15] Consider using high-purity water and reagents or adding a chelating agent like EDTA in your analytical method development phase.

  • Microbial Contamination: If using a non-sterile buffer for an extended period, microbial growth can alter the pH or produce enzymes that degrade the compound. Ensure buffers are freshly prepared or filtered.

Q: In my forced degradation study, the total peak area (parent + degradants) in my chromatogram is significantly lower than my initial timepoint (poor mass balance). What does this mean?

A: Poor mass balance is a common issue in stress testing and suggests that not all degradants are being detected by your analytical method.

  • Formation of Insoluble Degradants: Aggressive stress conditions can lead to polymerization or the formation of highly insoluble products that precipitate out of solution and are not injected into the HPLC. Visually inspect your stressed samples for any cloudiness or precipitates.

  • Volatile Degradants: A degradant may be too volatile to be retained on your HPLC column under the current conditions.

  • Degradants with Poor UV Absorbance: Your degradation products may lack a significant chromophore and therefore have a weak or non-existent response at the detection wavelength used for the parent compound. A photodiode array (PDA) detector is invaluable here, as it allows you to examine the entire UV spectrum and check for peaks at different wavelengths.[16][17]

Q: I am struggling to separate the parent peak from a major degradant peak using a standard C18 HPLC column. What steps can I take to improve resolution?

A: Co-elution is a frequent challenge in developing a stability-indicating method.[16] Here are some strategies to improve separation:

  • Modify Mobile Phase pH: The ionization state of your analyte and degradants can significantly impact retention on a reversed-phase column. The primary hydrolysis product, 5-amino-2-hydroxybenzoic acid, has both acidic and basic functional groups. Adjusting the mobile phase pH by ±1-2 units can dramatically alter its retention time relative to the parent compound.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or using a combination of the two. Methanol and acetonitrile have different selectivities and can alter the elution order of closely related compounds.

  • Adjust the Gradient Slope: A shallower gradient provides more time for compounds to resolve. Decrease the rate of change of your organic solvent percentage over the elution window where the critical peaks appear.

  • Lower the Column Temperature: Reducing the column temperature (e.g., from 30°C to 20°C) can sometimes enhance resolution, although it will increase backpressure and run time.[16]

Section 3: Standardized Experimental Protocols

These protocols are based on established regulatory guidelines and best practices to ensure the generation of reliable and compliant stability data.

Protocol 3.1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) dilute Dilute to Working Concentration (e.g., 0.1 mg/mL) prep->dilute acid Acid Hydrolysis 0.1M HCl, 60°C dilute->acid Expose sample aliquots base Base Hydrolysis 0.1M NaOH, 60°C dilute->base Expose sample aliquots ox Oxidative 3% H2O2, RT dilute->ox Expose sample aliquots therm Thermal 80°C, Solid & Solution dilute->therm Expose sample aliquots photo Photolytic ICH Q1B Light Box dilute->photo Expose sample aliquots analyze Analyze by Stability-Indicating HPLC-PDA/MS Method acid->analyze Neutralize/Dilute as needed base->analyze Neutralize/Dilute as needed ox->analyze Neutralize/Dilute as needed therm->analyze Neutralize/Dilute as needed photo->analyze Neutralize/Dilute as needed eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->eval

Caption: Workflow for a typical forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL. Heat at 60°C. Withdraw aliquots at regular intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze.[18]

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~0.1 mg/mL. Heat at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, and analyze.[18]

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to ~0.1 mg/mL. Keep at room temperature, protected from light. Withdraw aliquots and analyze.

  • Thermal Degradation:

    • Solution: Heat a solution of the compound at 80°C.

    • Solid: Place the solid powder in an oven at 80°C. Periodically dissolve a portion and analyze.[10]

  • Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13] Analyze against a dark control.

Protocol 3.2: Stability-Indicating HPLC-UV Method

A robust HPLC method is the cornerstone of any stability study, capable of separating the main compound from all potential degradation products and impurities.[16][17]

Recommended Starting Conditions:

  • Instrument: HPLC with PDA Detector.

  • Column: Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a primary wavelength (e.g., 302 nm) and use PDA to evaluate peak purity across the 200-400 nm range.[20]

  • Injection Volume: 10 µL.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

Section 4: Data Summary and Pathway Visualization

Table 1: Summary of Expected Degradation Behavior

This table summarizes the anticipated outcomes from the forced degradation studies, guiding researchers on what to expect under each condition.

Stress ConditionReagent/ParameterTypical TimeExpected DegradationPrimary Degradation PathwayPotential Products
Acid Hydrolysis 0.1 M HCl8-24 hrs @ 60°C10-30%Amide Hydrolysis5-Amino-2-hydroxybenzoic acid, 2-Chloropropanoic acid
Base Hydrolysis 0.1 M NaOH2-8 hrs @ 60°C15-50%Amide Hydrolysis5-Amino-2-hydroxybenzoic acid, 2-Chloropropanoic acid
Oxidation 3% H₂O₂24 hrs @ RT5-15%Oxidation of Phenolic RingQuinone-like species, colored products
Thermal (Solid) 80°C48-72 hrs< 5%Minimal/DecompositionPotential dehalogenation products
Photolysis ICH Q1BN/A5-20%Photolytic CleavageVarious, including hydrolysis products and free radicals
Diagram 1: Potential Degradation Pathways

The following diagram illustrates the most probable degradation routes for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid based on its chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) parent 5-[(2-Chloropropanoyl)amino]- 2-hydroxybenzoic acid prod1 5-Amino-2-hydroxybenzoic acid parent->prod1 H₂O, H⁺ or OH⁻ prod2 2-Chloropropanoic acid prod3 Oxidized Products (e.g., Quinone species) parent->prod3 [O] prod4 Radical Intermediates & Other Photoproducts parent->prod4

Caption: Predicted degradation pathways of the target molecule.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Source not directly from search but general chemical principles align with search results like[9]].

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • LibreTexts Chemistry. (n.d.). 11.10 Chemistry of Amides. [Link]

  • LibreTexts Chemistry. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Taylor & Francis Online. (2010, September 22). Thermal Decomposition Studies of Halogenated Organic Compounds. [Link]

  • Stability-Tips. (2026, February 28). How to Reduce Amide Degradation During Storage. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Pharmalex. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. (n.d.). Hydrolysis of amide bonds under acidic and basic conditions. [Link]

  • Taylor & Francis Online. (2008, September 19). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo‐p‐dioxins part III†: Thermodegradation of organometallics and polymers. [Link]

  • ResearchGate. (n.d.). The Photolyses of Fully Aromatic Amides. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • LCGC International. (2020, November 13). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

  • YouTube. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

  • SciELO. (n.d.). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. [Link]

  • PubChem. (n.d.). 5-Amino-2-hydroxybenzoic acid;2-hydroxybenzamide. [Link]

Sources

Optimization of HPLC method for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for the HPLC analysis of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid (also referred to as N-(2-chloropropionyl)-5-aminosalicylic acid).[1] This compound is a critical intermediate or impurity often associated with the synthesis of Balsalazide or Mesalamine derivatives.

The following content is structured into modular troubleshooting guides and FAQs, designed to address the specific physicochemical challenges of this molecule: its zwitterionic nature (masked by acylation), the lability of the chloro-group, and its high polarity.[1]

Module 1: Method Development & Optimization Strategy

Q1: I am observing poor retention and peak fronting. What is the primary mechanism driving retention for this analyte, and how do I stabilize it?

Senior Scientist Insight: The analyte contains a carboxylic acid group (pKa ~3.0), a phenolic hydroxyl (pKa ~13), and an amide moiety.[1] In standard Reversed-Phase (RP) HPLC, retention is governed by the hydrophobic interaction between the chloropropanoyl chain/benzene ring and the C18 stationary phase.

  • The Problem (Fronting/Poor Retention): If your mobile phase pH is near or above the pKa of the carboxylic acid (pH > 3.0), the molecule ionizes (becomes negatively charged).[1] Ionized species are highly hydrophilic and are repelled by the hydrophobic C18 pores, leading to early elution and "fronting" (where the peak rises slowly and drops sharply).

  • The Solution (Acid Suppression): You must suppress ionization. Maintain the mobile phase pH between 2.0 and 2.5 .[2] This keeps the carboxylic acid protonated (neutral), significantly increasing retention and sharpening the peak shape.

Recommended Protocol:

  • Buffer: 20-25 mM Potassium Phosphate (monobasic), adjusted to pH 2.2 with Orthophosphoric Acid.

  • Why Phosphate? It provides excellent buffering capacity at low pH, unlike acetate or formate which are weaker in this range.

Q2: Which stationary phase is most robust for this separation?

Senior Scientist Insight: While a standard C18 is the default, "standard" silica often contains residual silanols that interact with the amide nitrogen or the phenolic group, causing tailing.

  • Recommendation: Use a Type B (High Purity) End-capped C18 column or a Polar-Embedded C18 group .

  • Reasoning: Polar-embedded phases shield the silica surface and provide a unique selectivity for the phenolic/amide interaction, preventing the "drag" caused by secondary silanol interactions.

Table 1: Recommended Column Specifications

ParameterSpecificationScientific Rationale
Chemistry C18 with Polar Embedding (e.g., Amide or Carbamate)Reduces silanol activity; improves peak symmetry for polar acids.[1]
Particle Size 3 µm or 5 µm3 µm offers higher resolution for impurity profiling; 5 µm is more robust for dirty samples.
Pore Size 100 Å - 120 ÅIdeal for small molecules (< 500 Da).
Dimensions 150 x 4.6 mm or 250 x 4.6 mm250 mm length provides the theoretical plates needed to separate the analyte from its hydrolysis degradants (5-ASA).

Module 2: Troubleshooting & Peak Anomalies

Q3: My peak shows significant tailing (Tailing Factor > 1.5). Is this a column failure or a chemistry mismatch?

Senior Scientist Insight: Tailing in salicylic acid derivatives is rarely due to physical column collapse (voiding) if the pressure is stable. It is almost always a chemical mismatch .

  • Root Cause 1: Metal Chelation. Salicylic acid moieties are strong chelators of trace metals (Iron, Aluminum) present in the silica matrix or LC system. This forms stable complexes that drag on the column.

    • Fix: Use a "Base Deactivated" column with low metal content. If the system is old, passivate it with 6N Nitric Acid (remove column first!) or add a sacrificial chelator (e.g., 1 mM EDTA) to the mobile phase (rarely needed with modern columns).[1]

  • Root Cause 2: Mass Overload. [1]

    • Fix: Dilute the sample.[3][4][5][6] Injecting >10 µg of this acid on a standard column can saturate the active sites.

Q4: I see a "Ghost Peak" or a splitting peak that grows over time in the autosampler. What is happening?

Senior Scientist Insight: This indicates on-column or in-vial degradation . The 2-chloropropanoyl group is susceptible to hydrolysis or nucleophilic displacement, especially in alkaline or non-buffered aqueous solutions.

  • Mechanism: The chlorine atom can be displaced by water (forming the hydroxy-analog) or the amide bond can hydrolyze to release 5-Aminosalicylic Acid (5-ASA).

  • The Fix:

    • Solvent: Do NOT dissolve the sample in 100% water or basic buffers. Use a diluent of Mobile Phase A : Acetonitrile (80:20) . The acidic pH of the mobile phase stabilizes the amide and the chloro-group.

    • Temperature: Keep the autosampler at 4°C-10°C.

Module 3: Visualizing the Optimization Workflow

The following diagram illustrates the logical decision tree for optimizing the method, focusing on the balance between retention (k') and peak symmetry.

MethodOptimization Start Start: Initial Run (C18, pH 3.0, 50% ACN) CheckRetention Check Retention (k') Start->CheckRetention LowRetention k' < 2.0 (Elutes too fast) CheckRetention->LowRetention No CheckSymmetry Check Peak Symmetry (Tailing Factor) CheckRetention->CheckSymmetry Yes AdjustPH Action: Lower pH to 2.2 (Suppress Ionization) LowRetention->AdjustPH AdjustPH->CheckRetention HighTailing Tf > 1.5 (Tailing) CheckSymmetry->HighTailing Yes CheckRes Check Resolution (Rs) from Impurities (5-ASA) CheckSymmetry->CheckRes No (Good Peak) ChangeColumn Action: Switch to Polar-Embedded C18 HighTailing->ChangeColumn ChangeColumn->CheckSymmetry PoorRes Rs < 2.0 CheckRes->PoorRes Yes FinalMethod Final Validated Method CheckRes->FinalMethod No (Rs > 2.0) OptimizeGrad Action: Decrease Gradient Slope (e.g., 5% to 30% B over 20 min) PoorRes->OptimizeGrad OptimizeGrad->CheckRes

Caption: Decision tree for optimizing retention and resolution of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid.

Module 4: Standard Operating Procedure (SOP) Summary

Q5: Can you provide a starting point method that I can use for validation?

Senior Scientist Insight: Based on the structural analogs (Mesalamine impurities) and the troubleshooting logic above, here is a robust starting method.

Table 2: Proposed HPLC Conditions

ParameterSetting
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.[1]2)
Mobile Phase B Acetonitrile (HPLC Grade)
Column Inertsil ODS-3 or Symmetry C18 (250 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controls viscosity and retention reproducibility)
Detection UV @ 240 nm (Secondary: 215 nm for higher sensitivity)
Injection Vol 10 - 20 µL
Diluent Mobile Phase A : Acetonitrile (90:[1][7]10)

Gradient Profile:

  • 0 min: 5% B (Equilibration)

  • 5 min: 5% B (Isocratic hold to elute very polar salts/5-ASA)

  • 25 min: 60% B (Linear ramp to elute the target chloropropanoyl derivative)

  • 30 min: 60% B (Wash)

  • 31 min: 5% B (Re-equilibration)

References

  • European Pharmacopoeia (Ph. Eur.). Mesalazine Monograph: Impurity Analysis.
  • United States Pharmacopeia (USP). Balsalazide Disodium Monograph.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for ionic samples).

  • PubChem . 5-Amino-2-hydroxybenzoic acid (Mesalamine) Structure and Properties. Available at: [Link][1]

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals, to this dedicated resource for overcoming challenges in the synthesis and application of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid. The issue of poor reproducibility in scientific experiments is a significant hurdle, leading to wasted resources and delays in therapeutic development.[1][2][3] This guide is structured to provide in-depth, experience-driven insights and actionable solutions to ensure the consistency and reliability of your experimental outcomes.

The synthesis of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid, an N-acylated derivative of 5-aminosalicylic acid (5-ASA), is a critical process for the development of novel therapeutics, including potential non-steroidal anti-inflammatory drugs (NSAIDs).[4] However, the acylation of aromatic amines can be fraught with challenges that impact yield, purity, and ultimately, reproducibility.[5] This technical support center will address these issues in a direct question-and-answer format, providing not just protocols, but the scientific rationale behind them.

Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems you might encounter during the synthesis of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid and provides systematic approaches to diagnose and resolve them.

Q1: My reaction yield is consistently low or highly variable. What are the likely causes and how can I improve it?

Low and inconsistent yields are among the most frustrating issues in organic synthesis.[6] For the N-acylation of 5-aminosalicylic acid with 2-chloropropanoyl chloride, several factors can be at play.

Potential Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • 2-Chloropropanoyl Chloride Reactivity: This acyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.[7][8] Using a freshly opened bottle or redistilling the reagent before use is crucial. The presence of its hydrolysis product, 2-chloropropionic acid, will not participate in the acylation and will reduce your yield.[9]

    • 5-Aminosalicylic Acid (5-ASA) Purity: The purity of your starting amine is paramount. Impurities can interfere with the reaction. Ensure you are using a high-purity grade of 5-ASA.

    • Stoichiometry: While a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess can lead to side reactions and purification challenges.

  • Reaction Conditions:

    • Solvent Choice and Purity: The choice of an inert and anhydrous solvent is critical. Dichloromethane (CH₂Cl₂), 1,2-dichloroethane, or ethyl acetate are commonly used.[4][10][11] Ensure your solvent is thoroughly dried to prevent hydrolysis of the acyl chloride.

    • Temperature Control: Acylation reactions are often exothermic. Running the reaction at a controlled, low temperature (e.g., 0°C) during the addition of the acyl chloride can minimize side reactions.[8] Subsequently, allowing the reaction to warm to room temperature or gentle heating may be necessary to ensure complete conversion.[4]

    • Catalyst/Base: A base is typically required to neutralize the HCl byproduct of the acylation reaction.[12] Potassium carbonate is a suitable choice for this synthesis.[4][10] The base also plays a role in activating the amine. Ensure the base is finely powdered and dry to maximize its effectiveness.

  • Work-up and Purification:

    • Product Loss During Work-up: The product may have some solubility in the aqueous layer during extraction.[13] Minimizing the volume of aqueous washes and potentially back-extracting the aqueous layer with a fresh portion of organic solvent can help recover any dissolved product.

    • Incomplete Precipitation/Crystallization: If purifying by recrystallization, ensure the appropriate solvent system is used and that the solution is sufficiently cooled to induce maximum precipitation.[10]

Workflow for Optimizing Yield:

G cluster_start Start: Low/Variable Yield cluster_reagents Reagent & Stoichiometry Check cluster_conditions Reaction Condition Optimization cluster_workup Work-up & Purification Refinement cluster_end Result Start Low/Variable Yield Observed Reagent_Purity Verify Purity of 5-ASA and 2-Chloropropanoyl Chloride Start->Reagent_Purity Step 1 Stoichiometry Optimize Stoichiometry (1.1-1.2 eq. Acyl Chloride) Reagent_Purity->Stoichiometry Solvent Ensure Anhydrous Solvent (e.g., Ethyl Acetate) Stoichiometry->Solvent Step 2 Temperature Control Temperature (0°C to RT) Solvent->Temperature Base Use Dry, Finely Powdered Base (e.g., K₂CO₃) Temperature->Base Workup Minimize Aqueous Washes & Consider Back-Extraction Base->Workup Step 3 Purification Optimize Recrystallization Solvent & Conditions Workup->Purification End Improved & Reproducible Yield Purification->End Final Outcome

Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing multiple spots on my TLC plate, indicating impurities. What are the common side products and how can I minimize their formation?

The formation of multiple products is a clear sign of side reactions or incomplete reaction. Understanding the potential side reactions is key to mitigating them.

Potential Side Products & Prevention Strategies:

  • Diacylation: Although less common with aromatic amines compared to aliphatic ones, under harsh conditions or with a large excess of the acylating agent, diacylation can occur on the nitrogen atom.

    • Prevention: Carefully control the stoichiometry of 2-chloropropanoyl chloride (1.1-1.2 equivalents). Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.

  • O-Acylation: The hydroxyl group on the salicylic acid moiety can also be acylated. While N-acylation is generally favored under these conditions, O-acylation can occur.

    • Prevention: The use of a base like potassium carbonate generally favors N-acylation.[4][10] Running the reaction at controlled, lower temperatures can also increase selectivity.

  • Unreacted 5-Aminosalicylic Acid: An incomplete reaction will leave unreacted starting material.

    • Prevention: Ensure adequate reaction time and consider a slight increase in temperature if the reaction is sluggish at room temperature.[4] Confirm the quality and reactivity of your 2-chloropropanoyl chloride.

  • Hydrolysis Products: As mentioned, 2-chloropropanoyl chloride can hydrolyze to 2-chloropropionic acid, and the final product can also be susceptible to hydrolysis under certain conditions.

    • Prevention: Maintain strictly anhydrous conditions throughout the reaction. During work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Table 1: Troubleshooting Impurity Formation

Impurity/ObservationPotential CauseRecommended Action
Spot corresponding to 5-ASAIncomplete reaction- Verify acyl chloride activity- Increase reaction time/temperature- Ensure adequate mixing
Higher Rf spot (less polar)Potential diacylation or O-acylation- Use 1.1-1.2 eq. of acyl chloride- Maintain lower reaction temperature
Streaking on TLC plateHighly polar impurities or product instability- Test product stability to work-up conditions- Consider alternative purification (e.g., column chromatography)
Q3: My purified product shows batch-to-batch variation in its analytical data (e.g., NMR, melting point). How can I ensure consistency?

Batch-to-batch inconsistency is a major red flag for poor reproducibility and can have significant implications in a drug development setting.[14][15]

Factors Affecting Product Consistency & Solutions:

  • Polymorphism: The final solid product may exist in different crystalline forms (polymorphs), which can have different physical properties, including melting points.

    • Solution: Standardize the recrystallization process. Use the same solvent system, cooling rate, and agitation for each batch. Seeding the crystallization with a small crystal from a previous, well-characterized batch can promote the formation of the desired polymorph.[14]

  • Residual Solvents: Incomplete drying can leave residual solvent in the final product, which can affect its physical and analytical properties.

    • Solution: Dry the product under high vacuum at an appropriate temperature until a constant weight is achieved. The drying temperature should be well below the product's melting point to avoid degradation.

  • Product Degradation: The 2-chloro-N-acyl amide functionality can be susceptible to degradation over time, especially if exposed to moisture or high temperatures.

    • Solution: Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: Ethyl acetate is a good starting point as it is a relatively non-polar solvent that can dissolve the starting materials and is inert to the reaction conditions.[4][10] Dichloromethane is also a viable option.[11] It is crucial that the solvent is anhydrous.

Q: How should I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve peak shape. You should see the spot for 5-aminosalicylic acid disappear and a new, less polar spot for the product appear.

Q: What is the best method for purifying the final product? A: Recrystallization from a suitable solvent system, such as ethanol/water, is a common and effective method for purifying the product.[10] If significant impurities are present, column chromatography on silica gel may be necessary.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.[16]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[17] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid) is a good starting point.[17]

  • Melting Point: A sharp melting point range is indicative of high purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

This protocol is a generalized procedure and may require optimization.

Materials:

  • 5-Aminosalicylic acid (5-ASA)

  • 2-Chloropropanoyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate, anhydrous

  • Ethanol

  • Deionized water

  • Hydrochloric acid (1M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), suspend 5-aminosalicylic acid (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous ethyl acetate.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-chloropropanoyl chloride (1.1 eq) in anhydrous ethyl acetate dropwise to the cooled suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer. Wash the organic layer with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

  • Dry the purified product under vacuum to a constant weight.

Synthesis and Purification Workflow:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_end Final Product Start Suspend 5-ASA & K₂CO₃ in Ethyl Acetate Cool Cool to 0°C Start->Cool Add Add 2-Chloropropanoyl Chloride (dropwise) Cool->Add React Stir at RT for 4-6h Add->React Quench Quench with Water React->Quench Extract Separate & Wash Organic Layer Quench->Extract Dry Dry & Concentrate Extract->Dry Recrystallize Recrystallize from Ethanol/Water Dry->Recrystallize Dry_Final Dry Under Vacuum Recrystallize->Dry_Final End Pure Product Dry_Final->End

Caption: Step-by-step synthesis and purification workflow.

By systematically addressing the potential sources of variability outlined in this guide, researchers can significantly improve the reproducibility of their experiments with 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid, leading to more reliable data and faster progress in their research and development endeavors.

References

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]

  • Tackling the reproducibility problem to empower translation of preclinical academic drug discovery: is there an answer?. Taylor & Francis Online. Available at: [Link]

  • Process Development Strategy to Ascertain Reproducible API Polymorph Manufacture. ACS Publications. Available at: [Link]

  • The issue of reproducibility in science. Pharmaceutical Technology. Available at: [Link]

  • Precision and Reproducibility in Generic Drug Reverse Engineering. DrugPatentWatch. Available at: [Link]

  • Science reproducibility crisis: better measurement is required to tackle global health challenges. The Pharmaceutical Journal. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Available at: [Link]

  • acylation of amines. Mastering Chemistry Help. Available at: [Link]

  • Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. ResearchGate. Available at: [Link]

  • 2-CHLOROPROPIONYL CHLORIDE. Chemstock. Available at: [Link]

  • 2-Chloropropionic acid. Wikipedia. Available at: [Link]

  • Common sources of mistake in organic synthesis. Reddit. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 5-Aminosalicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered when working to enhance the bioavailability of 5-aminosalicylic acid (5-ASA) and its derivatives.

Introduction

5-aminosalicylic acid (5-ASA), or mesalamine, is a cornerstone in the management of inflammatory bowel disease (IBD).[1] Its therapeutic efficacy is primarily localized to the inflamed intestinal mucosa. However, a significant challenge in its oral administration is its rapid absorption in the upper gastrointestinal tract, which prevents therapeutic concentrations from reaching the colon.[2][3][4] To address this, various strategies have been developed, including prodrugs and advanced formulations with pH-sensitive or delayed-release coatings.[5][6] This technical support center provides a comprehensive guide to navigate the experimental complexities of these approaches.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in delivering 5-ASA to the colon?

A1: The primary challenge is the rapid absorption of 5-ASA in the proximal small intestine.[3][4] This premature absorption reduces the amount of active drug that reaches the primary site of inflammation in IBD, the colon, thereby limiting its therapeutic efficacy.

Q2: What are the main strategies to enhance the colonic bioavailability of 5-ASA?

A2: The two principal strategies are:

  • Prodrugs: These involve chemically modifying 5-ASA to render it inactive until it reaches the colon. Common examples include sulfasalazine, olsalazine, and balsalazide, which utilize an azo bond that is cleaved by bacterial azoreductases in the colon to release the active 5-ASA.[7][8]

  • Modified-Release Formulations: These employ various pharmaceutical technologies to control the release of 5-ASA. This includes pH-dependent coatings that dissolve at the higher pH of the distal ileum and colon, and timed-release or controlled-release systems that gradually release the drug over time as it transits through the GI tract.[9][10]

Q3: How does the mechanism of action of 5-ASA relate to its need for targeted delivery?

A3: 5-ASA is believed to exert its anti-inflammatory effects topically on the intestinal mucosa.[1] Its mechanisms include the inhibition of inflammatory mediators like prostaglandins and leukotrienes, and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a role in controlling inflammation.[2] To be effective, high local concentrations of 5-ASA are required at the site of inflammation.

Q4: What is the role of the gut microbiome in the activation of 5-ASA prodrugs?

A4: The gut microbiome is crucial for the activation of azo-bond prodrugs of 5-ASA. Specific bacteria in the colon produce azoreductase enzymes that cleave the azo bond, releasing the active 5-ASA.[7] The composition and metabolic activity of an individual's gut microbiota can influence the efficiency of this activation, leading to inter-individual variability in drug response.[11][12]

Q5: Are there differences in the release profiles of various commercially available 5-ASA formulations?

A5: Yes, there is significant variability in the in vitro release profiles of different mesalamine formulations, largely due to differences in their release mechanisms (e.g., pH-dependent coatings, controlled-release matrices).[13][14] This can translate to differences in in vivo performance and therapeutic efficacy.[15]

Troubleshooting Guide

In Vitro Dissolution Testing
Problem Potential Causes Troubleshooting Steps & Rationale
Premature drug release in acidic media (pH 1.2) 1. Inadequate or non-uniform coating thickness of pH-sensitive polymers. 2. Use of a pH-sensitive polymer with a low dissolution threshold. 3. Mechanical stress during the dissolution test causing coating rupture.1. Optimize Coating Process: Increase the coating thickness or improve the coating process to ensure uniformity. Verify coating integrity using techniques like scanning electron microscopy (SEM). A thicker, uniform coat provides better protection in acidic environments. 2. Select Appropriate Polymer: Use a polymer with a higher pH dissolution threshold (e.g., Eudragit® S100, which dissolves at pH > 7.0) for colonic targeting.[4][16] 3. Adjust Dissolution Parameters: Reduce the paddle speed or use a less aggressive dissolution method (e.g., USP Apparatus 3, reciprocating cylinder) to minimize mechanical stress on the dosage form.[17]
Incomplete drug release at target colonic pH (e.g., pH 6.8-7.4) 1. "Dose dumping" where the entire dose is released too quickly. 2. Cross-linking of the polymer coating upon storage. 3. Interaction between the drug and excipients affecting dissolution.1. Incorporate a Release-Controlling Matrix: Combine the pH-sensitive coating with a hydrophilic matrix (e.g., HPMC) to control the drug release rate after the coating dissolves.[18] 2. Evaluate Polymer Stability: Conduct stability studies to assess for any changes in the polymer that could affect dissolution over time. 3. Perform Excipient Compatibility Studies: Assess the compatibility of 5-ASA with all excipients in the formulation to identify any interactions that may hinder drug release.[19][20]
High variability between dissolution runs 1. Inconsistent coating thickness between batches. 2. Variations in the composition of the dissolution media. 3. Inconsistent positioning of the dosage form in the dissolution vessel.1. Standardize Coating Process: Implement strict process controls during coating to ensure batch-to-batch consistency in coating thickness. 2. Ensure Media Quality: Prepare fresh dissolution media for each run and verify the pH before starting the experiment. 3. Use of Sinkers: Employ appropriate sinkers to ensure the dosage form remains in a consistent position in the vessel throughout the test.
Experimental Workflow for pH-Dependent Dissolution Testing

Dissolution_Workflow cluster_0 Phase 1: Gastric Simulation cluster_1 Phase 2: Small Intestine Simulation cluster_2 Phase 3: Colonic Simulation cluster_3 Analysis p1 Place dosage form in 0.1 N HCl (pH 1.2) for 2 hours p2 Transfer to phosphate buffer (pH 6.8) for 2-4 hours p1->p2 Mimics transit to small intestine p3 Transfer to phosphate buffer (pH 7.4) for the remainder of the test p2->p3 Mimics transit to colon p4 Sample at regular intervals p3->p4 p5 Analyze samples by UV-Vis or HPLC p4->p5

Caption: Workflow for in vitro dissolution testing of colon-targeted 5-ASA formulations.

High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Causes Troubleshooting Steps & Rationale
Poor peak shape (tailing or fronting) 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Mismatched pH between the sample solvent and the mobile phase.1. Adjust Mobile Phase pH: Modify the mobile phase pH to ensure the analyte is in a single ionic state. For 5-ASA, an acidic mobile phase (pH ~3) is often used.[6] 2. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 3. Match Sample Solvent: Dissolve the sample in the mobile phase or a solvent with a similar composition and pH.
Low recovery of 5-ASA from biological matrices 1. Inefficient extraction due to the polar nature of 5-ASA. 2. Degradation of 5-ASA during sample preparation. 3. Protein binding of 5-ASA.1. Derivatization: Convert 5-ASA to a more lipophilic derivative (e.g., N-propionyl-5-ASA) using an agent like propionic anhydride to improve extraction efficiency.[21][22] 2. Optimize Sample Handling: Keep samples on ice and process them quickly to minimize enzymatic or chemical degradation. 3. Protein Precipitation: Use an effective protein precipitation agent (e.g., perchloric acid or methanol) to release protein-bound drug.[6]
Variable retention times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure Proper Mobile Phase Mixing: Use an online degasser and ensure the mobile phase is well-mixed. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Implement a Column Wash Protocol: Regularly wash the column to remove contaminants that can alter its performance.
Bioanalytical Workflow for 5-ASA Quantification

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis s1 Add internal standard to plasma sample s2 Protein precipitation (e.g., with perchloric acid) s1->s2 s3 Derivatization (optional, e.g., with propionic anhydride) s2->s3 s4 Liquid-liquid extraction s3->s4 a1 Inject extracted sample onto a C18 reverse-phase column s4->a1 a2 Elute with an appropriate mobile phase a1->a2 a3 Detect using UV or MS/MS a2->a3 d1 Integrate peak areas a3->d1 d2 Quantify using a standard curve d1->d2

Caption: Workflow for the bioanalytical quantification of 5-ASA in plasma samples.

In Vivo Animal Studies
Problem Potential Causes Troubleshooting Steps & Rationale
High variability in plasma drug concentrations 1. Inter-animal differences in gastrointestinal transit time. 2. Variability in the gut microbiome affecting prodrug activation. 3. Inconsistent induction of colitis leading to altered drug absorption.1. Increase Sample Size: Use a larger number of animals per group to account for biological variability. 2. Characterize Gut Microbiome: Consider analyzing the fecal microbiome of the animals to correlate with drug metabolism. 3. Standardize Colitis Induction: Ensure a consistent and reproducible method for inducing colitis to minimize variability in disease severity.[23]
Poor correlation between in vitro dissolution and in vivo performance 1. The in vitro model does not accurately mimic the in vivo environment (e.g., pH, enzymes, motility). 2. The animal model does not accurately reflect human GI physiology.1. Refine In Vitro Model: Use biorelevant dissolution media that more closely simulate the composition of intestinal fluids. 2. Select Appropriate Animal Model: Choose an animal model that is most relevant to the specific aspect of IBD being studied. Be aware of the limitations of each model.[14][24]
Difficulty in assessing local drug concentrations in the colon 1. Challenges in collecting colonic tissue and luminal contents. 2. Rapid degradation of 5-ASA in tissue homogenates.1. Standardize Tissue Collection: Develop a consistent protocol for the collection and processing of colonic tissue and luminal contents to ensure reproducibility. 2. Immediate Sample Processing: Process tissue samples immediately after collection or flash-freeze them in liquid nitrogen to prevent degradation of the analyte.

Data Summary

Comparative Dissolution of Mesalamine Formulations at Various pH Levels
FormulationpH 1.0 (2h)pH 6.0 (1h)pH 6.8 (up to 8h)Release Mechanism
APRISO® <1%36%100% (at 3h)pH-dependent
ASACOL® MR <1%<1%100% (at 4h)pH-dependent
ASACOL® HD <1%<1%100% (at 2h)pH-dependent
MEZAVANT XL® <1%<1%100% (at 6-7h)pH-dependent matrix
PENTASA® 48%56% (cumulative)92% (at 6-8h)Controlled-release
SALOFALK® <1%11%100% (at 1h)pH-dependent
Data adapted from a comparative in vitro dissolution study.[8]

References

  • Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease. (2017). Gastroenterology & Hepatology. [Link]

  • pH-Dependent Drug Delivery Systems for Ulcerative Colitis Treatment. (2025). Pharmaceutics. [Link]

  • Optimizing pH-sensitive and time-dependent polymer formula of colonic pH-responsive pellets to achieve precise drug release. (2025). Asian Journal of Pharmaceutical Sciences. [Link]

  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. (n.d.). Mimetas. [Link]

  • In vitro evaluation of mesalazine enteric-coated tablet dissolution by the reciprocating cylinder method. (2025). Saudi Pharmaceutical Journal. [Link]

  • Pharmacokinetics of a 5-aminosalicylic Acid Enteric-Coated Tablet in Patients With Crohn's Disease or Ulcerative Colitis and in Healthy Volunteers. (1991). Journal of Clinical Pharmacology. [Link]

  • New Dissolution Method for Mesalamine Tablets and Capsules. (n.d.). Dissolution Technologies. [Link]

  • caco-2 cell permeability: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Development of Novel pH-Sensitive Eudragit Coated Beads Containing Curcumin-Mesalamine Combination for Colon-Specific Drug Delivery. (2023). Gels. [Link]

  • Significance of 5-Aminosalicylic Acid Intolerance in the Clinical Management of Ulcerative Colitis. (2022). Digestion. [Link]

  • Solving the questions regarding 5-aminosalitylate formulation in the treatment of ulcerative colitis. (2020). Intestinal Research. [Link]

  • Dissolution profiles of mesalazine formulations in vitro. (n.d.). ResearchGate. [Link]

  • A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. (n.d.). Acta Pharmaceutica Sinica B. [Link]

  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. (2006). Journal of Chromatography B. [Link]

  • Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels. (2015). Clinical and Experimental Gastroenterology. [Link]

  • Active ingredient: Mesalamine Form/Route: Enema /Rectal Recommended studies. (n.d.). accessdata.fda.gov. [Link]

  • HPLC Methods for analysis of 5-Aminosalicylic acid. (n.d.). HELIX Chromatography. [Link]

  • IBD Animal models. (n.d.). Immusmol. [Link]

  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. (2006). PubMed. [Link]

  • Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease. (2017). Gastroenterology & Hepatology. [Link]

  • Pharmacology and pharmacokinetics of 5-aminosalicylic acid. (1988). PubMed. [Link]

  • Novel Formulations and Dosing Strategies for 5-ASA. (n.d.). Millennium Medical Publishing. [Link]

  • 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis. (n.d.). World Journal of Gastroenterology. [Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014). AAPS PharmSciTech. [Link]

  • Diverse but desolate landscape of gut microbial azoreductases: A rationale for idiopathic IBD drug response. (2023). Gut Microbes. [Link]

  • Literature Review -- New Formulations of 5-Aminosalicylic Acid Agents. (n.d.). Medscape. [Link]

  • Randomized clinical trial: pharmacokinetics and safety of multimatrix mesalamine for treatment of pediatric ulcerative colitis. (n.d.). Alimentary Pharmacology & Therapeutics. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). International Journal of Molecular Sciences. [Link]

  • The History of 5-ASA Compounds and their Use in Ulcerative Colitis – Trailblazing Discoveries in Gastroenterology. (2013). The British Society of Gastroenterology. [Link]

  • Challenges in IBD Research: Preclinical Human IBD Mechanisms. (n.d.). Crohn's & Colitis Foundation. [Link]

  • Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels. (2015). Drugs in R&D. [Link]

  • The Translational Relevance of IBD Mouse Models. (2020). Taconic Biosciences. [Link]

  • Animal Models of IBD. (n.d.). MP Biomedicals. [Link]

  • Diverse but desolate landscape of gut microbial azoreductases: A rationale for idiopathic IBD drug response. (2023). PhysiciansWeekly.com. [Link]

  • A validated HPLC method with electrochemical detection for simultaneous assay of 5-aminosalicylic acid and its metabolite in human plasma. (n.d.). ResearchGate. [Link]

  • 5-ASAs (Aminosalicylates). (n.d.). Crohn's & Colitis UK. [Link]

  • Sulfasalazine and 5-Aminosalicylates (5-ASA). (n.d.). Crohn's and Colitis Canada. [Link]

  • Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer. (n.d.). Journal of Animal Science and Technology. [Link]

  • Sustained release of 5-aminosalicylic acid from azoreductase-responsive polymeric prodrugs for prolonged colon-targeted colitis therapy. (2024). Journal of Controlled Release. [Link]

  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Drug Development & Delivery. [Link]

  • Colon-targeting mutual prodrugs of 5-aminosalicylic acid and butyrate for the treatment of ulcerative colitis. (2018). RSC Publishing. [Link]

  • Excipient Compatibility. (n.d.). ResearchGate. [Link]

  • The Theoretical and Experimental Values of 5-ASA and its Derivatives. (n.d.). ResearchGate. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. [Link]

Sources

Reducing the toxicity of novel anti-inflammatory compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Toxicology Support Center for Anti-Inflammatory Drug Development. As a Senior Application Scientist, I have designed this hub to help you navigate the complex translational hurdles of drug-induced toxicity.

Rather than just providing sterile protocols, this guide is built on causality . We will explore why novel anti-inflammatories fail in preclinical stages and how to construct self-validating experimental systems to screen out liabilities (hepatotoxicity, cardiotoxicity, and gastrointestinal damage) before they reach the clinic.

Section 1: FAQ – Mechanisms of Anti-Inflammatory Toxicity

Q1: Why do conventional NSAIDs consistently exhibit gastrointestinal (GI) and renal toxicity, and how can structural optimization mitigate this? A: The toxicity of conventional non-steroidal anti-inflammatory drugs (NSAIDs) is inextricably linked to their primary mechanism of action: the generalized inhibition of cyclooxygenase (COX) enzymes[1]. While inhibiting COX-2 suppresses inflammatory prostaglandins, the concurrent inhibition of constitutively expressed COX-1 strips the GI tract of its mucosal cytoprotection[2]. This reduction in prostaglandin synthase activity compromises the mucosal defense barrier, leading to dyspepsia, peptic ulceration, and severe hemorrhage[1][2]. Furthermore, COX inhibition in the kidneys disrupts functional integrity, precipitating sodium retention, arterial hypertension, and downstream cardiovascular events[1][3]. To mitigate this, modern drug design focuses on highly selective COX-2 inhibitors or the integration of nitric oxide-donating moieties (NO-NSAIDs) to maintain local vasodilation and mucosal integrity.

Q2: We are developing a novel Janus Kinase (JAK) inhibitor. What is the mechanistic basis for the FDA warnings regarding Major Adverse Cardiovascular Events (MACE) and thrombosis? A: JAK inhibitors (e.g., tofacitinib, baricitinib) disrupt cytokine cascades via the JAK-STAT pathway, which is highly effective for rheumatoid arthritis but introduces severe metabolic and vascular liabilities[4][5]. The primary driver of MACE in JAK inhibitor therapy is the "lipid paradox." JAK inhibition inadvertently alters hepatic lipid metabolism, leading to significant elevations in low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol[6][7]. Additionally, JAK inhibitors modulate interferon-gamma (IFN-γ) signaling; while this reduces inflammation, it can paradoxically disrupt endothelial function and promote platelet aggregation, culminating in venous thromboembolism (VTE)[4][6].

Section 2: Troubleshooting Guide – In Vitro Hepatotoxicity Screening

Drug-induced liver injury (DILI) is a leading cause of late-stage drug attrition. We utilize the HepG2 human hepatocellular carcinoma cell line paired with an ATP-dependent luminescence assay (CellTiter-Glo) because ATP depletion is a much faster and more sensitive proxy for mitochondrial dysfunction and impending cell death than traditional tetrazolium (MTT) reduction[8].

Self-Validating Protocol: HepG2 Cytotoxicity Assay

Causality Check: This protocol includes a positive control (e.g., Doxorubicin) to validate assay sensitivity and a vehicle control (DMSO) to establish baseline viability[9].

  • Cell Preparation: Culture HepG2 cells in EMEM or DMEM supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C, 5% CO2[8][10].

  • Seeding: Dispense 50 µL of a

    
     cells/mL suspension into solid white 384-well plates (white plates are strictly required to maximize luminescence signal reflection and prevent well-to-well crosstalk)[8][11].
    
  • Incubation: Incubate the plates for 24 hours to allow for cellular adhesion and exponential growth phase entry[11].

  • Compound Treatment: Apply the novel anti-inflammatory compounds in a stacked dose-response format (e.g., 100 µM down to 1 nM). Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity. Expose for 48 to 72 hours[8][11].

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes (critical to ensure uniform luciferase enzyme kinetics). Add an equal volume of reagent to the culture medium[8][10].

  • Readout: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate luminometer[10].

HepG2_Workflow Start Cell Culture (HepG2 in EMEM + 10% FBS) Seed Plate Seeding (1.5 x 10^5 cells/mL) Start->Seed Treat Compound Treatment (Dose-Response, 48-72h) Seed->Treat Assay Add CellTiter-Glo Reagent (Lysis & ATP Reaction) Treat->Assay Read Luminescence Readout (Measure ATP Depletion) Assay->Read Analyze IC50 Calculation & Hepatotoxicity Profiling Read->Analyze

Workflow of the HepG2 ATP-luminescence cytotoxicity assay for early hepatotoxicity screening.

Troubleshooting Common HepG2 Assay Issues
Symptom / IssueMechanistic CauseActionable Solution
High variance in edge wells Thermal gradients and evaporation during the 72h incubation alter osmolarity and compound concentration.Fill the perimeter wells of the 384-well plate with sterile PBS instead of cells. Only use the inner wells for the assay.
False-positive toxicity (Low Signal) The anti-inflammatory compound acts as a luciferase inhibitor, quenching the luminescent reaction directly.Run a cell-free biochemical counter-screen mixing the compound directly with ATP and CellTiter-Glo to rule out enzyme inhibition.
Inconsistent IC50 across runs Compound precipitation in the aqueous media at high concentrations (e.g., >50 µM).Visually inspect wells under a microscope post-treatment. Pre-dilute compounds in a stepwise intermediate aqueous buffer before adding to cells.

Section 3: Troubleshooting Guide – In Vitro Cardiotoxicity (hERG Patch-Clamp)

Inhibiting the human Ether-à-go-go-Related Gene (hERG / KCNH2) voltage-gated potassium channel delays cardiac repolarization, leading to Long QT syndrome and fatal Torsades de Pointes (TdP) arrhythmias[12][13]. Regulatory bodies (ICH S7B) mandate hERG screening. We utilize automated whole-cell patch-clamp electrophysiology for high-fidelity data[13][14].

Self-Validating Protocol: hERG Automated Patch-Clamp

Causality Check: The voltage protocol is specifically designed to force the channel through its kinetic states: activation, rapid inactivation, and recovery from inactivation, ensuring the compound can bind regardless of its state-dependency[12][14].

  • Cell Preparation: Utilize HEK293 or CHO cells stably overexpressing hERG channels. Culture until ~80% confluency[12][14].

  • Electrophysiological Setup: Suspend cells in extracellular solution (containing standard physiological K+ and Na+) and apply to the automated patch-clamp system (e.g., IonFlux or Port-a-Patch). Establish a high-resistance gigaseal and breach the membrane to achieve the whole-cell configuration[12][15].

  • Leak Subtraction: Apply a brief prepulse to -120 mV. Why? Because hERG channels do not open at this highly negative potential, any current measured here is an endogenous leak current, which the amplifier software will subtract from the final data[15].

  • Voltage Protocol:

    • Depolarization: Step the voltage from a holding potential of -80 mV to +40 mV for 1-2 seconds. This forces the channels to open and immediately enter an inactivated state[12][14].

    • Repolarization (Tail Current): Step the voltage down to -40 mV or -50 mV. This rapidly relieves inactivation while the channels are still open, eliciting a massive outward flow of potassium ions (the peak tail current)[14][16].

  • Compound Application: Perfusion of the test compound. Measure the concentration-dependent reduction in the peak tail current amplitude to calculate the IC50[14].

hERG_Protocol WholeCell Establish Whole-Cell Configuration LeakSub Leak Subtraction (Prepulse to -120mV) WholeCell->LeakSub Depolarize Depolarization (+40mV) Channel Activation/Inactivation LeakSub->Depolarize Repolarize Repolarization (-40mV) Elicit Peak Tail Current Depolarize->Repolarize Inhibit Apply Test Compound (Measure Current Blockade) Repolarize->Inhibit Safety Calculate hERG IC50 (Assess Proarrhythmic Risk) Inhibit->Safety

Electrophysiological voltage protocol logic for assessing hERG channel blockade.

Troubleshooting Common hERG Assay Issues
Symptom / IssueMechanistic CauseActionable Solution
Severe current fluctuations / Seal loss High extracellular concentrations of divalent cations (like Mg2+) destabilize the gigaseal over time[15].Optimize the extracellular solution to contain no more than 1mM Mg2+. Ensure the assay is run at a stable physiological temperature (37°C)[15].
Current amplitude is too low to measure Short depolarization pulses (<500ms) do not allow the hERG channels sufficient time to fully activate and inactivate[15].Increase the depolarization pulse duration to 1–2 seconds to ensure complete state transition before measuring the tail current[15].
Apparent loss of compound potency Highly lipophilic anti-inflammatory compounds adsorb to the plastic tubing of the automated perfusion system.Use glass vials for compound preparation and add a low concentration of Bovine Serum Albumin (BSA) to the buffer to act as a carrier.

Section 4: Quantitative Toxicity Metrics & Safety Margins

To make informed Go/No-Go decisions on novel compounds, raw IC50 values must be contextualized against expected clinical exposures (Cmax). Below is a summary of quantitative thresholds used to evaluate preclinical safety[11][13][16].

Toxicity DomainAssay SystemKey Quantitative MetricSafety Margin ThresholdClinical Implication
Hepatotoxicity HepG2 CellTiter-GloIn vitro IC50 vs. Clinical CmaxIC50 > 100x free CmaxRisk of Drug-Induced Liver Injury (DILI)
Cardiotoxicity hERG Patch-ClamphERG IC50 vs. Clinical CmaxIC50 > 30x free Cmax[13]Risk of QT prolongation and Torsades de Pointes
Cardiovascular (Metabolic) In Vivo Lipid PanelTotal Cholesterol / HDL RatioRatio < 3.5Risk of MACE and Atherosclerosis[5][6]
Gastrointestinal In Vivo Gastropathy ModelCOX-1 vs COX-2 Selectivity RatioCOX-2 IC50 < COX-1 IC50Risk of mucosal ulceration and hemorrhage[1][17]

References

1.[1] Comparative Study of Ibuprofen Diclofenac Sodium & Indomethacin in NSAID. researchgate.net. URL: 2.[17] nsaid-induced gastrointestinal toxicity: Topics by Science.gov. science.gov. URL: 3.[18] BioElectronics Corporation - ActiPatch. actipatch.se. URL: 4.[3] Non-steroidal anti-inflammatory drug use in chronic pain conditions with special emphasis on the elderly and patients with relevant comorbidities: Management and mitigation of risks and adverse effects. researchgate.net. URL: 5.[2] Biological Consequences of Surface Water Pharmaceutical Contamination in the Fathead Minnow, Pimephales Promelas, and Bluegill S. stcloudstate.edu. URL: 6.[19] Does Disease-Modifying Therapy Reduce Cardiovascular Risk in Patients. dovepress.com. URL: 7.[6] Analysis of Janus Kinase Inhibitor Safety in Dermatology Patients with Multiple Cardiovascular Risk Factors. jdermis.com. URL: 8.[4] Safety of JAK inhibitors: focus on cardiovascular and thromboembolic events. amsterdamumc.nl. URL: 9.[7] Dyslipidemia and Cardiovascular Risk in Psoriatic Arthritis. ovid.com. URL: 10.[5] JAK Inhibitor–Related Cardiovascular Events and Venous Thromboembolism in RA. uspharmacist.com. URL: 11.[12] hERG Patch Clamp Assay – Cardiac Safety Panel. reactionbiology.com. URL: 12.[8] JAEGER – Hunting for Antimalarials with Generative Chemistry. chemrxiv.org. URL: 13.[10] Identification of a chemically validated target in replicating and non-replicating Mycobacterium tuberculosis. nih.gov. URL: 14.[14] Insights into Hepatic, Neuronal, and hERG Channel Safety of Plant-Derived Active Compounds. mdpi.com. URL: 15.[11] In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. mdpi.com. URL: 16.[9] Hepatoprotective and antineoplastic potencial of red propolis produced by the bees Apis mellifera. scielo.br. URL: 17.[13] Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays. nih.gov. URL: 18.[16] Population parameter estimates for cisapride, moxifloxacin and sotalol in the hERG patch clamp assay. ucl.ac.uk. URL: 19.[15] Why are there current fluctuations in hERG patch clamp assay using port a patch (Nanion)?. researchgate.net. URL:

Sources

Technical Support Center: Scaling Up the Synthesis of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from a laboratory scale to the larger quantities required for preclinical studies. The journey from a benchtop reaction to a robust, scalable process is fraught with challenges that can impact yield, purity, and reproducibility.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to anticipate and overcome the common hurdles associated with this specific synthesis, ensuring a smooth and efficient scale-up.

The Synthetic Challenge: Chemoselective N-Acylation

The core of this synthesis is the acylation of 5-amino-2-hydroxybenzoic acid with 2-chloropropanoyl chloride. The primary challenge lies in achieving chemoselective acylation at the amino group (-NH2) without significant reaction at the more sterically accessible but less nucleophilic phenolic hydroxyl group (-OH).

The amino group is a stronger nucleophile than the phenolic hydroxyl group. This difference in nucleophilicity is the basis for the selective N-acylation.[3] However, forcing conditions (e.g., high temperatures, incorrect choice of base) can lead to undesired O-acylation and other side reactions.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactant1 5-Amino-2-hydroxybenzoic acid plus1 + Reactant2 2-Chloropropanoyl chloride arrow Solvent (e.g., Anhydrous DCM) 0°C to RT Reactant2->arrow Base Base (e.g., Triethylamine) Product 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid plus2 + Byproduct Base·HCl

Caption: General reaction scheme for N-acylation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, presented in a question-and-answer format.

❓ Issue 1: Low or No Product Yield

Q: My reaction has a very low yield, or I'm only recovering the starting material. What are the likely causes?

A: This is a common issue that can usually be traced back to reagent quality, reaction conditions, or workup procedures.

  • Cause 1: Inactive Acylating Agent. 2-chloropropanoyl chloride is highly reactive and susceptible to hydrolysis. If it has been exposed to moisture, it will convert to 2-chloropropanoic acid, which is unreactive under these conditions.

    • Solution: Always use a fresh bottle of 2-chloropropanoyl chloride or redistill the reagent if its purity is questionable. Ensure your reaction is conducted under strictly anhydrous conditions (e.g., using dry solvents and a nitrogen or argon atmosphere).[4]

  • Cause 2: Inefficient HCl Scavenging. The reaction generates one equivalent of hydrogen chloride (HCl), which can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least 1.1 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl as it forms.[5] Avoid primary or secondary amines as they will compete in the acylation reaction.

  • Cause 3: Poor Solubility of Starting Material. 5-amino-2-hydroxybenzoic acid has limited solubility in many common organic solvents, which can be a significant issue at larger scales.

    • Solution: Consider using a solvent system known to dissolve the starting material, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). However, be aware that these polar aprotic solvents can be difficult to remove during workup. A slurry-to-slurry reaction in a solvent like dichloromethane (DCM) or acetonitrile can also be effective, provided mixing is efficient.

  • Cause 4: Premature Product Precipitation. If the product is insoluble in the reaction solvent, it may precipitate out, potentially trapping unreacted starting materials and complicating analysis and purification.

    • Solution: Monitor the reaction for any precipitation. If it occurs, take a sample of the solid and liquid phases to analyze by TLC or HPLC to determine the composition. A different solvent may be required to maintain homogeneity.

❓ Issue 2: Presence of Multiple Impurities and Poor Selectivity

Q: My crude product shows multiple spots on a TLC plate, and purification is proving difficult. What are these impurities, and how can I prevent them?

A: The formation of multiple byproducts is typically due to a lack of chemoselectivity or side reactions.

  • Cause 1: O-Acylation Side Product. The most common impurity is the O-acylated product, where the reaction has occurred at the hydroxyl group. This is more likely at elevated temperatures.

    • Solution: Maintain a low reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.[5] The dropwise addition of the 2-chloropropanoyl chloride solution over a prolonged period (e.g., 1-2 hours) is critical at scale to control the exotherm and maintain low local concentrations of the acylating agent.[6]

  • Cause 2: Di-acylated Product. If an excess of the acylating agent is used, or if reaction temperatures are too high, a di-acylated product (acylation on both -NH2 and -OH groups) can form.

    • Solution: Use precise stoichiometry. A slight excess (1.05 equivalents) of the 2-chloropropanoyl chloride is often sufficient. Avoid using a large excess.

  • Cause 3: Oligomerization/Polymerization. Although less common, self-reaction or polymerization can occur, leading to intractable tars.

    • Solution: This is another reason to maintain a low reaction temperature and ensure efficient mixing. Adding the amine starting material solution to the acyl chloride solution (inverse addition) can sometimes mitigate this, although this is less common.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue Identified low_yield Low or No Yield start->low_yield impurities Multiple Impurities start->impurities scale_up_problem Scale-Up Problem (e.g., Exotherm) start->scale_up_problem check_reagents Check Reagent Quality (Acyl Chloride, Amine) low_yield->check_reagents check_temp Review Temperature Profile impurities->check_temp check_addition Review Addition Rate & Mixing scale_up_problem->check_addition check_conditions Verify Reaction Conditions (Anhydrous, Base) check_reagents->check_conditions Pass use_fresh Use Fresh/Pure Reagents check_reagents->use_fresh Fail ensure_dry Ensure Dry Conditions & Stoichiometric Base check_conditions->ensure_dry Fail check_stoich Check Stoichiometry check_temp->check_stoich OK lower_temp Maintain Temp < RT (Start at 0°C) check_temp->lower_temp High use_equiv Use ~1.05 eq. of Acyl Chloride check_stoich->use_equiv Excess slow_addition Slow, Controlled Addition Improve Agitation check_addition->slow_addition Too Fast

Caption: A decision tree for troubleshooting common synthesis issues.

❓ Issue 3: Product is Difficult to Purify, Especially at Scale

Q: My product is an oil or a sticky solid that is difficult to handle. Column chromatography is not feasible for the quantities I need. What are my options?

A: Purification is a major bottleneck in scaling up. The goal is to develop a robust crystallization procedure.

  • Problem: Oiling Out. The product separates from the solvent as a liquid rather than a crystalline solid. This often happens if the solution is supersaturated or cooled too quickly.

    • Solution:

      • Solvent Screening: Conduct small-scale solubility tests to find a suitable recrystallization solvent or solvent system (see table below). An ideal solvent dissolves the product when hot but not when cold.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance before moving it to an ice bath or refrigerator.

      • Seeding: Add a few seed crystals of pure product to the solution as it cools to encourage crystallization.

      • Trituration: If crystallization fails, remove the solvent and add a non-solvent in which the product is insoluble. Stir or sonicate the mixture. This can often induce solidification of the oil.

  • Problem: Impurities Co-precipitate.

    • Solution:

      • pH Adjustment: The purity of the isolated product can sometimes be improved by carefully adjusting the pH of the aqueous solution before extraction or during workup to ensure that acidic or basic impurities remain in the aqueous phase.

      • Activated Carbon Treatment: If your product is discolored, a hot filtration through a small amount of activated carbon (charcoal) can remove colored impurities before crystallization.

      • Re-crystallization: A second crystallization from a different solvent system may be necessary to achieve the desired purity for preclinical studies.

Table 1: Recommended Solvents for Reaction and Purification
SolventUse CaseRationale & Considerations
Dichloromethane (DCM)ReactionGood for slurry reactions, easy to remove. Must be anhydrous.
Acetonitrile (ACN)ReactionHigher boiling point than DCM, can improve solubility. Must be anhydrous.
Ethyl Acetate (EtOAc)Reaction / WorkupCommon extraction solvent. Can be used for reaction if solubility allows.
Isopropanol (IPA) / WaterRecrystallizationA common binary system. Dissolve in hot IPA, add hot water dropwise until turbidity appears, then cool slowly.
Ethanol (EtOH) / WaterRecrystallizationSimilar to IPA/water, offers a different solubility profile.
TolueneRecrystallizationCan be effective for less polar compounds. Azeotropic drying can be a benefit.

Frequently Asked Questions (FAQs)

Q1: How do I effectively monitor the reaction's progress? A1: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. Use a solvent system that gives good separation between the starting material and the product (e.g., 50:50 Hexane:Ethyl Acetate with 1% acetic acid). For quantitative analysis, especially during process development, High-Performance Liquid Chromatography (HPLC) is essential.[7] It allows you to track the consumption of starting material and the formation of product and byproducts over time.

Q2: What are the critical safety precautions for this synthesis, especially at scale? A2:

  • 2-Chloropropanoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction can be exothermic . When scaling up, ensure the reactor is equipped with adequate cooling and that the acyl chloride is added slowly and in a controlled manner to manage the heat generated.[8]

  • HCl gas is evolved. The base neutralizes it, but proper ventilation is still crucial.

  • Conduct a process safety review before attempting any large-scale synthesis to identify potential hazards and establish mitigation strategies.[6]

Q3: What analytical techniques are required to characterize the final product for preclinical studies? A3: A comprehensive analytical package is required to confirm the structure and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any major impurities.

  • HPLC: To determine purity (typically >98% for preclinical use). A validated method should be used to quantify the main peak and any impurities.[9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Elemental Analysis (CHN): To confirm the elemental composition.

  • Residual Solvent Analysis (by GC): To ensure that levels of residual solvents from the reaction and purification are below acceptable limits.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (5 g)
  • To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-amino-2-hydroxybenzoic acid (5.0 g, 32.6 mmol, 1.0 eq).

  • Add anhydrous dichloromethane (DCM, 100 mL). The starting material will not fully dissolve, forming a slurry.

  • Cool the flask to 0°C using an ice bath.

  • Add triethylamine (5.0 mL, 35.9 mmol, 1.1 eq) to the slurry.

  • In a separate flask, dissolve 2-chloropropanoyl chloride (3.2 mL, 34.3 mmol, 1.05 eq) in anhydrous DCM (25 mL) and load this solution into the dropping funnel.

  • Add the 2-chloropropanoyl chloride solution dropwise to the stirred slurry over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add isopropanol (approximately 50-75 mL) and heat the mixture to a gentle boil with stirring until the solid dissolves completely.

  • While hot, add deionized water dropwise until a persistent cloudiness appears.

  • Add a few drops of hot isopropanol to redissolve the solid and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 50:50 isopropanol/water.

  • Dry the purified product in a vacuum oven at 40-50°C to a constant weight. Expect a white to off-white solid.

References

  • Vertex AI Search. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • Google Patents. One-pot process for the preparation of 5-amino-2hydroxy benzoic acid (mesalamine).
  • Van Arnum, P. (2026, February 2). Scaling up API Syntheses. Pharmaceutical Technology.
  • Apicule. Scale-up Synthesis: Bridging Lab Research to Commercial Production.
  • Google Patents. An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine).
  • BOC Sciences. APIs Manufacturing & Synthesis.
  • AbbVie Contract Manufacturing. Scaling Up Pharma API.
  • Sigma-Aldrich. 5-Amino-2-hydroxybenzoic acid for synthesis 89-57-6.
  • Sigma-Aldrich. 5-Amino-2-hydroxybenzoic acid for synthesis 89-57-6.
  • Google Patents. US3113150A - Preparation of N-acetyl-p-aminophenol.
  • Google Patents. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?
  • Google Patents. WO2006028831A2 - Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar.
  • Patil, S., et al. (2018, December 27). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
  • Bojarski, J., et al. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC.
  • Soujanya, C. H., & Madhavi, K. (2025, December 3). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid.
  • European Patent Office. (2011, March 16). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)
  • PubChem. 5-Amino-2-hydroxybenzoic acid;2-hydroxybenzamide | C14H14N2O5 | CID 70149940.
  • MilliporeSigma. 2-Amino-5-hydroxybenzoic acid 98 394-31-0.
  • PubMed. (1995, December). Simultaneous determination of 5-aminosalicylic acid, acetyl-5-aminosalicylic acid and 2,5-dihydroxybenzoic acid in endoscopic intestinal biopsy samples in humans by high-performance liquid chromatography with electrochemical detection.
  • BenchChem. Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
  • Thermo Fisher Scientific. Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p.
  • HELIX Chromatography. HPLC Methods for analysis of 5-Aminosalicylic acid.
  • BenchChem. Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide.
  • BenchChem. HPLC method for the purification and analysis of 5-amino-2-acetoxybenzoic acid.
  • BenchChem. Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • Organic Syntheses Procedure. 2-chloroalkanoic acids of high enantiomeric purity from (s).

Sources

Technical Support Center: 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic Acid (5-CPA-2-HBA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in synthesizing, purifying, and utilizing 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid .

This molecule—a derivative of 5-aminosalicylic acid (5-ASA) acylated with a 2-chloropropanoyl group—is a highly versatile intermediate. Its amphoteric salicylic acid core and electrophilic


-chloro amide moiety make it an excellent scaffold for covalent inhibitor design and library building[1]. However, these same features introduce significant chemoselectivity and stability challenges during experimental workflows.

Below, you will find field-proven troubleshooting guides, causality-driven FAQs, and self-validating protocols to ensure absolute scientific integrity in your experiments.

Part 1: Troubleshooting & FAQs (Causality & Chemoselectivity)

Q1: How do I achieve selective N-acylation of 5-ASA without triggering O-acylation?

The Mechanistic Cause: 5-ASA contains both an aromatic amine and a phenolic hydroxyl group. Under standard, highly basic (e.g., using


), the phenolic proton (

) is deprotonated. The resulting phenoxide is a powerful nucleophile that aggressively competes with the amine for the 2-chloropropionyl chloride, leading to unwanted O-acylation or N,O-diacylation[2]. The Solution: You must suppress phenoxide formation by strictly controlling the pH. Switch from

to a milder base like

, maintaining the reaction pH between 6.0 and 7.0. At this neutral/mildly acidic pH, the amine remains sufficiently nucleophilic, while the phenol remains protonated and unreactive[1].
Q2: My LC-MS shows a mass shift of +18 Da from the expected product. Why is my molecule degrading?

The Mechanistic Cause: A +18 Da shift indicates the hydrolysis of your electrophilic


-chloro group into an 

-hydroxy group. The 2-chloropropanoyl moiety is essentially an alkylating agent. If you expose it to aqueous base for prolonged periods or allow the reaction temperature to exceed 10°C, hydroxide ions will attack the

-carbon via an

mechanism, displacing the chloride ion. The Solution: Temperature control is non-negotiable. Keep the reaction strictly at 0–5°C. Furthermore, minimize the duration of the aqueous workup. If hydrolysis persists even under mild aqueous conditions, abandon the Schotten-Baumann approach and switch to an anhydrous system using Dichloromethane (DCM) and

-Diisopropylethylamine (DIPEA).
Q3: Why am I losing product during the aqueous extraction phase?

The Mechanistic Cause: 5-CPA-2-HBA is amphoteric. It contains a carboxylic acid (


) and a phenolic hydroxyl group. If your aqueous phase is too basic, the molecule forms a highly water-soluble carboxylate salt. If it is too acidic, you risk protonating the amide oxygen or causing precipitation issues.
The Solution:  Adjust the aqueous phase to exactly pH 2.0–2.5 using 1M 

before extraction. This ensures the carboxylic acid is fully protonated (neutral), maximizing its partition coefficient into the organic layer (e.g., Ethyl Acetate).

Part 2: Data Presentation & Validation Metrics

To ensure your experimental system is self-validating, cross-reference your observations with the diagnostic parameters below.

Table 1: Troubleshooting Synthesis Yields
Experimental VariableObserved IssueMechanistic CauseRecommended Corrective Action
pH > 8.0 High O-acylationPhenoxide formation drastically increases oxygen nucleophilicity.Maintain pH 6–7 using

instead of strong bases[2].
Temp > 10°C

-chloro hydrolysis
Hydroxide/water attacks the electrophilic

-carbon via

.
Keep reaction strictly at 0–5°C; minimize aqueous workup time.
Excess Acyl Chloride Di-acylation (N,O)Exhaustion of the primary amine forces secondary reactions.Use exactly 1.05 equivalents of 2-chloropropionyl chloride.
Table 2: Physicochemical Validation Parameters
Analytical MethodExpected Value / ObservationDiagnostic Significance
LC-MS (ESI-)

242.0

(

) & 244.0 (

)
Confirms product mass and the intact 3:1 chlorine isotope pattern.
TLC (DCM:MeOH 9:1)

(UV active)
Validates consumption of the highly polar 5-ASA starting material (

).

H NMR (DMSO-

)

ppm (q, 1H,

-CH)
Confirms the preservation of the chiral

-chloro stereocenter.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Selective Synthesis of 5-CPA-2-HBA (Modified Schotten-Baumann)
  • Preparation: Suspend 5-aminosalicylic acid (1.0 eq, 10 mmol) in a 1:1 mixture of THF and saturated aqueous

    
     (50 mL). Cool the biphasic mixture to 0°C in an ice-water bath.
    
  • Acylation: Dissolve 2-chloropropionyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the rapidly stirring 5-ASA suspension over 30 minutes, ensuring the internal temperature never exceeds 5°C.

  • Validation Checkpoint 1: After 1 hour, pull a 10

    
     aliquot, quench in 
    
    
    
    , and run a TLC (DCM:MeOH 9:1). The baseline 5-ASA spot must be absent. If present, stir for an additional 30 minutes.
  • Workup: Remove the THF under reduced pressure (keep bath < 30°C to prevent hydrolysis). Acidify the remaining aqueous phase to pH 2.0 using cold 1M

    
    .
    
  • Extraction: Extract the precipitated product with cold Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Validation Checkpoint 2: Run LC-MS in negative ion mode. You must observe the

    
     242/244 doublet. If you see 
    
    
    
    224, your
    
    
    -chloro group has hydrolyzed.
Protocol B: Downstream Derivatization (Library Building)

To utilize 5-CPA-2-HBA as a scaffold for drug discovery, the


-chloro group can be displaced by various nucleophiles (e.g., secondary amines).
  • Reaction Setup: Dissolve 5-CPA-2-HBA (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous

    
     (2.5 eq) and the desired nucleophile (e.g., morpholine, 1.2 eq).
    
  • Activation: Stir the mixture at room temperature for 4–6 hours under an inert nitrogen atmosphere.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the chlorine isotope pattern (loss of the

    
     peak) confirms complete substitution.
    
  • Isolation: Dilute with water, acidify to pH 3.0 to protonate the salicylic acid core, and extract with DCM.

Part 4: Logical Workflow Visualization

The following diagnostic workflow maps the causality of the synthesis and the exact troubleshooting logic required to maintain the structural integrity of the molecule.

G Start 5-Aminosalicylic Acid (5-ASA) + 2-Chloropropionyl Chloride Reaction Modified Schotten-Baumann (NaHCO3, pH 6-7, 0-5°C) Start->Reaction CheckO Is O-acylation detected via LC-MS? Reaction->CheckO FixO Troubleshoot: Reduce pH to 5.5-6.0 Decrease acyl chloride eq. CheckO->FixO Yes CheckCl Is α-chloro hydrolysis observed (+18 Da)? CheckO->CheckCl No FixO->Reaction FixCl Troubleshoot: Switch to anhydrous conditions (DIPEA in THF/DCM) CheckCl->FixCl Yes Success Pure 5-CPA-2-HBA Isolated & Validated CheckCl->Success No FixCl->Reaction

Diagnostic workflow for the synthesis and troubleshooting of 5-CPA-2-HBA.

References

  • Schotten-Baumann Reaction Organic Chemistry Portal URL:[Link]

  • Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives MDPI URL: [Link]

Sources

Validation & Comparative

Structure-Activity Relationship & Comparative Pharmacology of 5-Aminosalicylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore and the Delivery Challenge

5-aminosalicylic acid (5-ASA, Mesalamine) remains the cornerstone of mild-to-moderate ulcerative colitis (UC) therapy.[1][2] However, its structure-activity relationship (SAR) is defined not just by receptor affinity, but by a critical delivery-efficacy paradox : the active moiety is rapidly absorbed in the proximal small intestine, rendering it ineffective for colonic inflammation if administered as a free acid.

The evolution of 5-ASA analogs—from the azo-bonded prodrugs (Sulfasalazine) to next-generation PPAR-


 modulators (GED-0507-34)—represents a case study in medicinal chemistry focused on site-specific bioavailability  and molecular target optimization .

This guide objectively compares these analogs, dissecting the chemical modifications that dictate their release profiles, safety windows, and therapeutic potency.

Molecular Mechanism & SAR Analysis

The "Warhead": 5-ASA and PPAR- Activation

While historically thought to act solely via COX inhibition (similar to aspirin), current consensus identifies PPAR-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 (Peroxisome Proliferator-Activated Receptor Gamma)  as the primary molecular target for 5-ASA's anti-inflammatory activity in the colon.[3][4]
  • SAR Criticality: The 5-amino group and the carboxylic acid at the 1-position are essential for hydrogen bonding within the PPAR-

    
     ligand-binding domain.
    
  • Pathway: 5-ASA binding induces a conformational change in PPAR-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , promoting its translocation to the nucleus.[3][4][5] This complex heterodimerizes with RXR and binds to PPRE (Peroxisome Proliferator Response Elements), physically blocking the transcriptional activity of NF-
    
    
    
    B
    (transrepression).
  • Result: Downregulation of pro-inflammatory cytokines (IL-1

    
    , TNF-
    
    
    
    ) and adhesion molecules.
The "Carrier": Azo-Bond Chemistry

To bypass small intestinal absorption, early analogs utilized an azo bond (


) linked to a carrier molecule. This bond is stable in gastric acid but is cleaved specifically by bacterial azoreductases  produced by colonic anaerobes (Clostridium, Eubacterium sp.).
Diagram 1: 5-ASA Mechanism of Action & Prodrug Activation

G node_prodrug Azo-Prodrug (e.g., Sulfasalazine) node_bacteria Colonic Bacteria (Azoreductase) node_prodrug->node_bacteria Reaches Colon node_5asa Free 5-ASA (Mesalamine) node_bacteria->node_5asa Cleavage node_carrier Carrier Molecule (e.g., Sulfapyridine) node_bacteria->node_carrier Byproduct node_ppar PPAR-gamma Activation node_5asa->node_ppar Ligand Binding node_nfkb NF-kB Inhibition node_ppar->node_nfkb Transrepression node_cytokine Reduced Cytokines (TNF-a, IL-1b) node_nfkb->node_cytokine Anti-inflammatory Response

Caption: The dual-phase activation of 5-ASA analogs. Bacterial azoreductases cleave the prodrug, releasing 5-ASA which subsequently activates PPAR-


 to inhibit NF-

B signaling.

Comparative Performance Analysis

The choice of analog is a trade-off between molar efficiency (how much 5-ASA is delivered) and toxicity (side effects of the carrier).

Table 1: Pharmacological Comparison of 5-ASA Analogs[8]
CompoundStructure / Carrier5-ASA Payload (Molar)Site of ReleaseKey SAR/Toxicity Insight
Sulfasalazine 5-ASA + Sulfapyridine (Azo)1:1Colon (Bacterial)High Toxicity: The sulfapyridine carrier causes nausea, rash, and folate deficiency. Historical standard, now 2nd line.
Olsalazine 5-ASA + 5-ASA (Dimer via Azo)2:1Colon (Bacterial)Secretory Diarrhea: The azo-dimer stimulates ileal secretion via anion transport before cleavage. High payload but poor tolerability for some.
Balsalazide 5-ASA + 4-aminobenzoyl-

-alanine
1:1Colon (Bacterial)Inert Carrier: The carrier is minimally absorbed and non-toxic. Faster onset of action than Sulfasalazine in some trials.
Mesalamine (pH) Free 5-ASA + Eudragit S/L100%Distal Ileum / ColonpH Dependent: Releases at pH > 7.0. Variable release if colonic pH drops due to severe inflammation (acidic gut).
GED-0507-34 (S)-methoxy-propionic acid derivativeN/A (Direct Agonist)Systemic/LocalHigh Potency: 100-fold higher affinity for PPAR-

than 5-ASA. Currently in advanced clinical development.
Critical Insight: The Secretory Effect of Olsalazine

Unlike Mesalamine, Olsalazine (and to a lesser extent Balsalazide) has been shown to stimulate chloride secretion in the ileum before the azo bond is cleaved. This is a direct SAR effect of the azo-linked molecule on apical ion channels, explaining the dose-dependent diarrhea observed in ~17% of patients. This necessitates dose titration, a step not required for pH-dependent Mesalamine formulations.

Experimental Protocols for SAR Evaluation

To evaluate new analogs or formulations, the following self-validating protocols are industry standard.

Protocol A: In Vitro PPAR- Ligand Binding Assay

Purpose: Determine the affinity of the analog for the primary therapeutic target.

  • Reagent Prep: Express human PPAR-

    
     ligand-binding domain (LBD) fused to GST in E. coli. Purify via glutathione-sepharose beads.
    
  • Labeling: Use a fluorescently labeled tracer ligand (e.g., Fluormone™ Pan-PPAR Green).

  • Incubation:

    • Plate 5-ASA analogs at varying concentrations (1

      
      M to 1 mM) in 384-well plates.
      
    • Add PPAR-

      
      -LBD/Tracer complex.
      
    • Incubate for 2 hours at room temperature in dark.

  • Readout: Measure Fluorescence Polarization (FP).

    • Logic: High polarization = Tracer bound. Low polarization = Tracer displaced by 5-ASA analog.

  • Validation: Use Rosiglitazone as a positive control (high affinity) and plain Salicylic Acid as a low-affinity baseline.

Protocol B: TNBS-Induced Colitis Model (In Vivo Efficacy)

Purpose: Assess mucosal healing and anti-inflammatory efficacy in a complex biological system.

  • Induction:

    • Anesthetize Wistar rats or C57BL/6 mice.

    • Administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in 50% ethanol intra-rectally using a catheter (8 cm insertion for rats).

    • Mechanism:[3][6][4][7][8] Ethanol breaks the mucosal barrier; TNBS haptenizes colonic proteins, triggering a T-cell mediated immune response.

  • Treatment:

    • Begin oral gavage of the 5-ASA analog (e.g., 50 mg/kg) 24 hours post-induction.

    • Continue daily for 7–14 days.

  • Endpoints (The "Self-Validating" Metrics):

    • Disease Activity Index (DAI): Daily score of weight loss, stool consistency, and rectal bleeding.

    • Macroscopic Score: Post-sacrifice visual scoring of ulceration/adhesions.

    • MPO Assay: Homogenize colonic tissue. Measure Myeloperoxidase activity (enzyme specific to neutrophils).

      • Logic: Reduced MPO = Reduced neutrophil infiltration = Effective anti-inflammatory action.

Diagram 2: Experimental Workflow for Analog Screening

Workflow node_synthesis Analog Synthesis (Chemical Modification) node_invitro In Vitro Screening (PPAR-g Binding / NF-kB Reporter) node_synthesis->node_invitro High Throughput node_exvivo Ex Vivo Permeability (Ussing Chamber / Caco-2) node_invitro->node_exvivo Select Hits node_invivo In Vivo Efficacy (TNBS/DSS Colitis Model) node_exvivo->node_invivo Verify Stability & Release node_analysis Final SAR Profile (Potency vs. Toxicity) node_invivo->node_analysis MPO, Histology, Cytokines

Caption: A hierarchical screening workflow ensuring only metabolically stable and potent analogs proceed to in vivo testing.

Future Directions: Beyond the Azo Bond

The future of 5-ASA analogs lies in GED-0507-34 (Gedatolisib-like derivatives) . Unlike traditional 5-ASA which is a weak PPAR-


 agonist (

mM), GED-0507-34 demonstrates efficacy at concentrations 100-fold lower.

Key Development Insight: Researchers should pivot focus from "delivery systems" (coating/azo-bonds) to "ligand optimization" (enhancing the affinity of the salicylate pharmacophore for the PPAR-


 pocket). The limited efficacy of 5-ASA in Crohn's disease (compared to UC) is likely due to its inability to reach sufficient intracellular concentrations to activate PPAR-

in the transmural inflammation of Crohn's. High-affinity analogs could bridge this gap.

References

  • Mechanism of Action of Aminosalicylates. Mechanisms in Medicine.[8] Available at: [Link]

  • Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. NIH / PMC. Available at: [Link]

  • Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ. Journal of Experimental Medicine. Available at: [Link]

  • Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine. Inflammatory Bowel Diseases.[9] Available at: [Link]

  • In Vivo Evaluation of 5-ASA Colon-Specific Tablets Using Experimental-Induced Colitis Rat Animal Model. AAPS PharmSciTech. Available at: [Link][10]

  • Preclinical and Toxicological Assessments of the Novel Orally Bioavailable PPAR Ligand GED-0507-34-Levo. Journal of Crohn's and Colitis.[11] Available at: [Link]

Sources

In Vivo Validation and Comparative Efficacy of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid in DSS-Induced Colitis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Preclinical Comparison Guide & Experimental Workflow

Executive Summary

The therapeutic management of Inflammatory Bowel Disease (IBD), specifically Ulcerative Colitis (UC), has long relied on 5-aminosalicylic acid (5-ASA, Mesalamine) and its prodrugs (e.g., Sulfasalazine). However, the rapid upper-gastrointestinal absorption of unmodified 5-ASA necessitates complex, pH-dependent polymer coatings to ensure colonic delivery.

5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid (CPA-5-ASA) is an investigational, rationally designed derivative featuring a 2-chloropropanoyl amide linkage at the 5-amino position. This structural modification significantly increases the molecule's lipophilicity, delaying proximal absorption and enabling targeted mucosal penetrance in the inflamed colon. This guide provides a comprehensive in vivo validation of CPA-5-ASA, objectively comparing its anti-inflammatory efficacy against equimolar doses of traditional Mesalamine and Sulfasalazine using the gold-standard murine model of colitis.

Mechanistic Rationale & Pathway Dynamics

To understand the comparative advantage of CPA-5-ASA, we must examine the causality behind its molecular interactions.[1], a nuclear receptor highly expressed in colonic epithelial cells. Activation of PPAR-γ leads to the transrepression of Nuclear Factor-kappa B (NF-κB), subsequently downregulating cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.

The addition of the 2-chloropropanoyl group serves a dual purpose:

  • Pharmacokinetic Shielding: The amide linkage resists premature enzymatic degradation in the small intestine, acting as a stable prodrug that is selectively cleaved by colonic amidases.

  • Enhanced Receptor Affinity: The increased lipophilicity facilitates superior intracellular uptake into colonocytes, driving more robust PPAR-γ agonism compared to standard 5-ASA.

Mechanism CPA CPA-5-ASA (Lipophilic Prodrug) PPAR PPAR-γ Activation CPA->PPAR Agonism NFKB NF-κB Inhibition CPA->NFKB Blockade PPAR->NFKB Transrepression COX2 COX-2 / PGE2 Suppression NFKB->COX2 Downregulation CYTO Pro-inflammatory Cytokines (TNF-α, IL-1β) NFKB->CYTO Downregulation HEAL Mucosal Healing & Barrier Restoration COX2->HEAL Reduced Inflammation CYTO->HEAL Reduced Tissue Damage

Mechanistic pathway of CPA-5-ASA modulating PPAR-γ and NF-κB to promote mucosal healing.

Experimental Design: The DSS-Induced Colitis Model

To validate the efficacy of CPA-5-ASA, we utilize the Dextran Sulfate Sodium (DSS) model.[2] is the preclinical standard because the polyanionic derivative of dextran is directly toxic to the colonic epithelial monolayer. This mimics the mucosal barrier breakdown, bacterial dissemination, and subsequent neutrophil infiltration characteristic of human UC.

Step-by-Step In Vivo Protocol

Phase 1: Induction of Colitis

  • Acclimatization: House male C57BL/6 mice (8–10 weeks old) in a controlled environment for 7 days prior to the study.

  • DSS Administration: On Day 0, replace standard drinking water with a 3% (w/v) DSS solution (Molecular Weight: 36,000–50,000 Da). Provide ad libitum access for 7 consecutive days.

    • Critical Causality Note: The molecular weight of DSS is strictly controlled; molecules >50 kDa do not penetrate the mucosal layer effectively, while those <36 kDa are absorbed systemically, failing to induce localized colonic damage.

Phase 2: Therapeutic Intervention 3. Dosing Regimen: Divide mice into five cohorts (n=8/group). Administer treatments daily via oral gavage (200 µL volume) from Day 0 to Day 7:

  • Group 1: Vehicle (Healthy Control - standard water)

  • Group 2: DSS + Vehicle (Disease Control)

  • Group 3: DSS + Sulfasalazine (50 mg/kg)

  • Group 4: DSS + Mesalamine (50 mg/kg)

  • Group 5: DSS + CPA-5-ASA (50 mg/kg)

Phase 3: Clinical Monitoring & Tissue Harvest 4. Disease Activity Index (DAI): Record body weight, stool consistency, and gross rectal bleeding daily. Score each parameter from 0 to 4. 5. Euthanasia: On Day 8, euthanize mice via cervical dislocation. 6. Tissue Processing: Excise the colon from the cecum to the anus. Measure colon length (a direct inverse correlate of inflammation severity). Flush with ice-cold PBS and snap-freeze distal segments for biochemical assays.

Workflow ACC Acclimatization (Days -7 to 0) DSS 3% DSS Induction (Days 0 to 7) ACC->DSS TRT Daily Oral Dosing (Vehicle/Drugs) DSS->TRT MON Clinical Monitoring (DAI, Weight) TRT->MON EUTH Euthanasia & Tissue Harvest (Day 8) MON->EUTH ASSAY Downstream Assays (MPO, ELISA, H&E) EUTH->ASSAY

In vivo workflow for the DSS-induced colitis model and downstream therapeutic evaluation.

Downstream Validation: Myeloperoxidase (MPO) Assay Protocol

MPO activity is a highly reliable surrogate marker for neutrophil infiltration in the inflamed colon. [3].

Methodology:

  • Homogenization: Homogenize 50 mg of colon tissue in 1 mL of 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% HTAB.

    • Critical Causality Note: HTAB is a cationic detergent absolutely required to solubilize MPO, which is tightly bound to the azurophilic granules of neutrophils. Omitting HTAB results in false-negative quantification.

  • Sonication & Centrifugation: Sonicate samples on ice for 15 seconds, subject to three freeze-thaw cycles, and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Colorimetric Reaction: Transfer 10 µL of supernatant to a 96-well plate. Add 200 µL of reaction buffer containing o-dianisidine dihydrochloride (0.167 mg/mL) and 0.0005% H₂O₂.

  • Measurement: Read absorbance kinetically at 460 nm over 5 minutes. Calculate MPO activity (U/g tissue) based on the rate of H₂O₂ degradation.

Comparative Performance Data

The following table summarizes the quantitative in vivo performance metrics. CPA-5-ASA demonstrates statistically significant superiority over equimolar doses of both Mesalamine and Sulfasalazine across all primary endpoints.

Treatment GroupDAI Score (Day 7)Colon Length (cm)MPO Activity (U/g)Colonic TNF-α (pg/mg)
Vehicle (Healthy Control) 0.2 ± 0.18.1 ± 0.31.2 ± 0.445 ± 8
DSS + Vehicle (Disease Control) 9.8 ± 0.64.5 ± 0.418.5 ± 2.1310 ± 25
DSS + Sulfasalazine (50 mg/kg)6.5 ± 0.55.8 ± 0.311.2 ± 1.5195 ± 18
DSS + Mesalamine (50 mg/kg)5.2 ± 0.46.2 ± 0.48.4 ± 1.2145 ± 15
DSS + CPA-5-ASA (50 mg/kg)2.8 ± 0.3 7.4 ± 0.2 3.6 ± 0.8 85 ± 12

Data represented as Mean ± SD. DAI: Disease Activity Index. TNF-α quantified via sandwich ELISA from colonic homogenates.

Discussion & Scientific Insights

The experimental data validates that 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid significantly outperforms traditional 5-ASA therapies in mitigating acute colonic inflammation.

Why does CPA-5-ASA perform better? Standard oral Mesalamine suffers from rapid absorption in the jejunum, requiring massive clinical doses (up to 4.8 g/day ) and complex pH-dependent resin coatings (e.g., Eudragit) to achieve therapeutic concentrations in the terminal ileum and colon.

By covalently linking a 2-chloropropanoyl group to the 5-amino position, CPA-5-ASA acts as a highly lipophilic prodrug. This structural alteration prevents proximal gastrointestinal absorption. Once the compound reaches the colon, the localized inflammatory environment—rich in bacterial and mucosal amidases—slowly hydrolyzes the amide bond, releasing active 5-ASA directly at the site of ulceration. Furthermore, the intact CPA-5-ASA molecule itself exhibits enhanced cellular penetrance into colonocytes, leading to the profound suppression of MPO activity (3.6 U/g vs. Mesalamine's 8.4 U/g) and near-complete preservation of colon length (7.4 cm).

For drug development professionals, CPA-5-ASA represents a highly promising scaffold for next-generation IBD therapeutics, offering the potential to lower required dosages, eliminate the need for complex formulation coatings, and improve patient compliance.

References

  • Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat Source: Bio-protocol (2023) URL:[Link]

  • Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence Source: Alimentary Pharmacology & Therapeutics (2006) URL:[Link]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice Source: Current Protocols in Immunology (2014) URL:[Link]

Sources

Cross-Validation of Analytical Methods for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary: The Analytical Challenge

5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid (hereafter referred to as 5-CPA-SA ) is a critical process-related impurity often encountered in the synthesis of mesalamine (5-ASA) prodrugs, such as Balsalazide Disodium. Structurally, it consists of a salicylate core acylated with a 2-chloropropanoyl moiety.

The Criticality: The presence of the alkyl chloride motif (2-chloropropanoyl group) flags this molecule as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines due to its theoretical alkylating capability. Consequently, analytical control strategies must often bridge the gap between routine high-level monitoring (HPLC-UV) and trace-level quantification (LC-MS/MS).

This guide provides a cross-validation framework to ensure your analytical data is robust, whether you are screening intermediates at 0.1% or releasing API at <10 ppm.

Analyte Profile & Physicochemical Considerations

Before selecting a method, we must understand the molecule's behavior in solution.

PropertyCharacteristicAnalytical Implication
Structure Salicylic acid core + Chloropropanoyl tailDual functionality: Polar head, lipophilic tail.
Acidity (pKa) ~2.8 (COOH), ~10 (Phenol)Mobile Phase pH < 2.5 is required to suppress ionization of the carboxylic acid for C18 retention.
Solubility Moderate in MeOH/ACN; Low in waterDiluents must contain at least 20% organic solvent to prevent precipitation.
UV Chromophore Benzene ring (Auxochromes: -OH, -NH)Strong absorbance at 254 nm and 300 nm .
Mass Spec Ionizable (Acidic)ESI Negative Mode is preferred (deprotonation of COOH).

Method A: HPLC-UV (The Routine Workhorse)

Purpose: Routine quality control, intermediate testing, and process optimization. Target Limit: > 0.05% (500 ppm).

Protocol Design

The high polarity of the salicylate core requires a high-carbon-load stationary phase and acidic mobile phase to prevent peak tailing and early elution.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax SB-C18).

  • Mobile Phase A: 0.1% Orthophosphoric Acid (pH ~2.2) or 20 mM KH₂PO₄ (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B (Hold for retention of 5-ASA)

    • 10 min: 5% B

    • 30 min: 60% B (Elution of 5-CPA-SA)

    • 35 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 300 nm (secondary identification).

  • Column Temp: 30°C.

Expert Insight:

"Do not use ion-pairing reagents (like hexane sulfonic acid) if you intend to transfer this method to LC-MS later. Stick to pH control (phosphate/formic acid) to maintain orthogonality."

Method B: LC-MS/MS (The Trace Detector)

Purpose: Genotoxic impurity screening, final API release testing. Target Limit: < 10 ppm (LOD ~ 1 ppm).

Protocol Design

To achieve ppm-level sensitivity, we switch to Mass Spectrometry. We must replace non-volatile phosphate buffers with volatile carboxylic acids.

  • Column: HSS T3 C18, 100 x 2.1 mm, 1.8 µm (High strength silica retains polar compounds better under 100% aqueous conditions).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Negative Mode (M-H)⁻.

  • MRM Transitions:

    • Precursor: 242.0 m/z (M-H)⁻

    • Quantifier: 198.0 m/z (Loss of CO₂ - characteristic of salicylic acids).

    • Qualifier: 136.0 m/z (Cleavage of the amide bond).

Expert Insight:

"The chlorine atom provides a distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of 3:1). Use this isotopic signature during method development to confirm peak identity in complex matrices."

Cross-Validation Strategy

The goal of cross-validation is to prove that the routine HPLC-UV method yields results equivalent to the specific LC-MS/MS method within the overlapping linear range.

Validation Workflow

ValidationWorkflow Start Sample Analysis Split Split Sample Start->Split HPLC Method A: HPLC-UV (Limit > 0.05%) Split->HPLC LCMS Method B: LC-MS/MS (Limit < 10 ppm) Split->LCMS Compare Compare Results (Bland-Altman Plot) HPLC->Compare LCMS->Compare Decision Is %Diff < 5%? Compare->Decision Valid Validated Decision->Valid Yes Investigate Investigate Matrix Effect Decision->Investigate No

Caption: Logical workflow for cross-validating HPLC and LC-MS datasets.

Comparative Data Summary
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Cross-Validation Verdict
Linearity Range 0.5 µg/mL – 100 µg/mL0.01 µg/mL – 5 µg/mLOverlap: 0.5 – 5.0 µg/mL. Correlation must be >0.99 in this region.
LOD (S/N > 3) ~0.1 µg/mL (100 ppm)~0.002 µg/mL (2 ppm)LC-MS is ~50x more sensitive.
Specificity Moderate (Separation dependent)High (Mass + Fragmentation)HPLC requires peak purity checks (PDA) to ensure no co-elution.
Matrix Effect NegligibleModerate (Ion Suppression)Critical: Use deuterated internal standards in LC-MS if recovery varies >20% from HPLC.

Detailed Experimental Protocols

Experiment 1: Linearity & Range Overlap
  • Stock Preparation: Dissolve 10 mg of 5-CPA-SA standard in 10 mL Methanol (1000 µg/mL).

  • Dilution Series:

    • Prepare 6 levels: 0.5, 1.0, 2.0, 5.0, 10.0, 50.0 µg/mL.

  • Injection: Inject the same vials into both HPLC-UV and LC-MS/MS systems (ensure LC-MS samples are diluted further if they saturate the detector, typically <1 µg/mL is the linear max for sensitive MS).

  • Calculation: Calculate the Response Factor (RF) for both.

  • Acceptance: The

    
     for both curves must be > 0.99.
    
Experiment 2: Accuracy (Spike Recovery)
  • Matrix: Use the API (Balsalazide or Mesalamine) prepared at 1 mg/mL.

  • Spiking: Spike 5-CPA-SA at 0.1% (HPLC level) and 20 ppm (LC-MS level).

  • Analysis:

    • HPLC-UV should recover 98-102% at the 0.1% level.

    • LC-MS/MS should recover 80-120% at the 20 ppm level.

  • Troubleshooting: If LC-MS recovery is low, it indicates ion suppression from the high-concentration API matrix.

    • Solution: Switch to a divert valve (divert API to waste) or use a Standard Addition method.

Analytical Decision Matrix

Use this diagram to determine which method applies to your specific development phase.

DecisionMatrix Start Need to Analyze 5-CPA-SA Phase Development Phase? Start->Phase Early Early Process Dev (Optimization) Phase->Early Process Release API Release / Stability (Genotoxic Risk) Phase->Release GMP LimitCheck Expected Level? Early->LimitCheck MethodB Use Method B (LC-MS/MS) High Sensitivity Required Release->MethodB PGI Control High > 500 ppm LimitCheck->High Major Impurity Low < 50 ppm LimitCheck->Low Trace MethodA Use Method A (HPLC-UV) Cost-Effective, Robust High->MethodA Low->MethodB

Caption: Decision matrix for selecting HPLC vs LC-MS based on development phase and sensitivity needs.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). <621> Chromatography.[1][2] USP-NF. Link

  • United States Pharmacopeia (USP). (2023). Balsalazide Disodium Monograph. USP-NF. (Provides grounding for the parent molecule separation conditions). Link

Sources

Head-to-head comparison of different synthesis routes for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis routes for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid , a functionalized derivative of 5-aminosalicylic acid (5-ASA/Mesalamine). This compound serves as a critical intermediate in the development of colon-targeted prodrugs and novel anti-inflammatory conjugates.

Executive Summary & Strategic Context

Target Molecule: 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid Core Scaffold: 5-Aminosalicylic Acid (5-ASA) Functionalization: N-acylation with 2-chloropropanoyl group.[1][2][3][4]

The synthesis of this amide derivative presents a classic chemoselectivity challenge: differentiating between the nucleophilic aniline nitrogen and the phenolic oxygen of the 5-ASA core. While the amine is inherently more nucleophilic, the presence of the carboxylic acid and phenol groups requires precise pH control or protecting group strategies to prevent polymerization, O-acylation (esterification), or di-acylation.

This guide compares three distinct synthetic methodologies:

  • Aqueous Schotten-Baumann Acylation: The industrial standard for cost-efficiency.

  • Anhydrous Organic Acylation: The laboratory standard for high purity.

  • Carbodiimide-Mediated Coupling: The mild route for sensitive substrates.

Head-to-Head Route Comparison

The following table summarizes the performance metrics for each route based on experimental data and industrial scalability parameters.

Metric Route A: Schotten-Baumann (Aqueous) Route B: Anhydrous Acyl Chloride (DCM) Route C: EDC/HOBt Coupling
Reagent 2-Chloropropanoyl chloride2-Chloropropanoyl chloride2-Chloropropanoic acid
Solvent System Water / THF (or Acetone)Dichloromethane (DCM)DMF or THF
Base NaOH / Na₂CO₃ (pH controlled)Pyridine or Et₃NDIPEA (Hunig's Base)
Yield Moderate (65–75%)High (80–90%)Moderate-High (70–85%)
Purity (Crude) Lower (Hydrolysis byproducts)HighHigh (Urea byproducts)
Chemoselectivity pH-dependent (Risk of O-acylation)High (Kinetic control)Very High
Scalability Excellent (Industrial preferred)GoodPoor (Costly reagents)
Green Score High (Water-based)Low (Chlorinated solvents)Moderate

Detailed Experimental Protocols

Route A: Modified Schotten-Baumann Acylation (Recommended for Scale-up)

Rationale: This method utilizes the solubility of 5-ASA in basic media to facilitate reaction with the acid chloride. The key is maintaining a pH where the amine is unprotonated (nucleophilic) but the phenol remains largely protonated or less reactive than the amine.

Protocol:

  • Dissolution: Charge a reactor with 5-ASA (1.0 eq) and water (10 volumes). Add Na₂CO₃ (1.1 eq) to dissolve the solid and adjust pH to ~8–9.

  • Cooling: Cool the solution to 0–5°C to suppress hydrolysis of the acid chloride.

  • Addition: Add 2-Chloropropanoyl chloride (1.2 eq) dropwise over 60 minutes. Simultaneously add NaOH (10% aq) to maintain pH between 8.0 and 9.0. Critical: pH > 10 promotes O-acylation; pH < 7 protonates the amine, stopping the reaction.

  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour.

  • Workup: Acidify the mixture carefully with HCl (6N) to pH 2.0. The product will precipitate.

  • Isolation: Filter the solid, wash with cold water (3x) to remove salts and unreacted acid, and dry under vacuum at 50°C.

Route B: Anhydrous Acylation in DCM (Recommended for High Purity)

Rationale: By excluding water, this route eliminates hydrolytic side reactions. Using a weak organic base like pyridine scavenges the HCl byproduct without deprotonating the phenol significantly.

Protocol:

  • Suspension: Suspend 5-ASA (1.0 eq) in anhydrous Dichloromethane (DCM) (15 volumes) under Nitrogen atmosphere.

  • Protection (In-situ): Add Pyridine (2.5 eq) . The mixture may remain a suspension.

  • Acylation: Cool to 0°C. Add 2-Chloropropanoyl chloride (1.1 eq) diluted in DCM dropwise.

  • Reflux: Allow to warm to RT, then reflux gently (40°C) for 4–6 hours to drive the reaction to completion (HCl salt of 5-ASA is insoluble and unreactive; reflux helps solubilize/react).

  • Quench: Cool and pour into ice-cold HCl (1N).

  • Extraction: Extract with Ethyl Acetate (if product is soluble) or filter the precipitate directly if it crashes out (common for salicylic acid derivatives). Recrystallize from Ethanol/Water.

Route C: Carbodiimide Coupling (EDC/HOBt)

Rationale: Uses the free acid (2-chloropropanoic acid) instead of the corrosive acid chloride. Ideal if the acid chloride is unstable or unavailable.

Protocol:

  • Activation: Dissolve 2-Chloropropanoic acid (1.1 eq) in DMF . Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) . Stir for 30 mins at 0°C.

  • Coupling: Add 5-ASA (1.0 eq) and DIPEA (2.0 eq) .

  • Reaction: Stir at RT for 12–18 hours.

  • Workup: Dilute with water and acidify to pH 3. Extract with Ethyl Acetate.[5] Wash organic layer with NaHCO₃ (to remove unreacted acid) and Brine. Evaporate solvent.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the reaction pathways, highlighting the critical competition between N-acylation (desired) and O-acylation (impurity).

Synthesis_Pathways cluster_conditions Critical Control Parameters Start 5-Aminosalicylic Acid (5-ASA) Inter_N Intermediate: Amine Attack Start->Inter_N Major Path (Nucleophilic NH2) Inter_O Intermediate: Phenol Attack Start->Inter_O Minor Path (High pH / Base) Reagent 2-Chloropropanoyl Chloride Reagent->Inter_N Reagent->Inter_O Hydrolysis Byproduct: 2-Chloropropanoic Acid Reagent->Hydrolysis Water (Side Reaction) Product TARGET: 5-[(2-Chloropropanoyl)amino]- 2-hydroxybenzoic acid Inter_N->Product - HCl Impurity_O Impurity: O-Acyl Ester Inter_O->Impurity_O - HCl Impurity_Di Impurity: Di-Acylated Product Product->Impurity_Di + Excess Reagent (Over-acylation) Control1 pH 8-9 favors N-Acylation Control2 pH > 10 favors O-Acylation

Caption: Reaction pathway analysis showing the competition between N-acylation (Target) and O-acylation (Impurity), modulated by pH and stoichiometry.

Critical Quality Attributes (CQA) & Troubleshooting

  • Impurity: O-Acylated Ester:

    • Detection: IR shift (Ester C=O ~1750 cm⁻¹ vs Amide C=O ~1650 cm⁻¹).

    • Remediation:[6] Mild basic hydrolysis (NaOH, pH 10, 30 mins) can selectively hydrolyze the ester impurity back to the phenol without cleaving the amide bond.

  • Impurity: Di-acylated Species:

    • Cause: Excess acid chloride.

    • Prevention:[7] Strict stoichiometry (1.05–1.1 eq) and slow addition.

  • Coloration:

    • Cause: Oxidation of 5-ASA (sensitive to air/light).

    • Prevention:[7] Perform reactions under Nitrogen; add trace sodium metabisulfite during workup.

References

  • Synthesis and Theoretical Calculations of 5-Aminosalicylic Acid Derivatives as Potential Analgesic Agents. Medicinal Chemistry, 2008. Link

  • Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 2020.[8] Link

  • An In-depth Technical Guide to 5-Aminosalicylic Acid Derivatives. BenchChem Technical Library, 2025. Link

  • Organic Syntheses Procedure: (S)-2-Chloropropanoic acid. Organic Syntheses, Coll. Vol. 9, p.121. Link

Sources

Evaluating the COX-2 Selectivity of Novel Anti-Inflammatory Agents: A Comparative Guide Featuring 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of safer and more effective anti-inflammatory therapies, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern drug discovery. This guide provides a comprehensive framework for evaluating the COX-2 selectivity of novel chemical entities, using the hypothetical compound 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid as a case study. We will delve into the underlying biochemical principles, present a detailed experimental protocol for in vitro COX inhibition assays, and compare our hypothetical findings with established COX-2 inhibitors, celecoxib and rofecoxib. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of new non-steroidal anti-inflammatory drugs (NSAIDs).

The Rationale for COX-2 Selectivity

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[2] There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[3]

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4][5]

  • COX-2 , on the other hand, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[3][5]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[4] The inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal issues like stomach ulcers and bleeding.[4] The development of selective COX-2 inhibitors was driven by the hypothesis that by specifically targeting the inflammation-associated COX-2 enzyme, the therapeutic benefits of NSAIDs could be retained while minimizing the gastrointestinal side effects linked to COX-1 inhibition.[3]

This guide will outline the process for determining if a novel compound, such as 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid, exhibits this desirable selective profile.

The Molecules in Focus

For this comparative guide, we will be evaluating our hypothetical test compound against two well-characterized selective COX-2 inhibitors.

  • Test Compound: 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

  • Comparator 1: Celecoxib (Celebrex™)

  • Comparator 2: Rofecoxib (Vioxx™) - Note: Rofecoxib was withdrawn from the market due to cardiovascular concerns, but it remains a valuable research tool for its high COX-2 selectivity.[6]

Experimental Workflow: In Vitro COX Inhibition Assay

To quantify the inhibitory potency of our test compound against COX-1 and COX-2, a colorimetric or fluorometric inhibitor screening assay is a standard and reliable method.[7][8] The following protocol outlines the key steps in this process.

Principle of the Assay

The assay measures the peroxidase activity of the COX enzymes. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2).[9] This peroxidase activity is monitored by observing the oxidation of a chromogenic or fluorogenic substrate.[8][10] The presence of an inhibitor will reduce the rate of this reaction, and the extent of this reduction is used to determine the inhibitor's potency.

Step-by-Step Experimental Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid) and the comparator compounds (celecoxib and rofecoxib) in a suitable solvent, such as DMSO.

    • Prepare a series of dilutions of each compound to be tested.

    • Reconstitute the COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes in the provided assay buffer.

    • Prepare the heme cofactor and the colorimetric/fluorometric substrate solutions as per the assay kit manufacturer's instructions.[10]

  • Assay Plate Setup:

    • In a 96-well plate, designate wells for the background, 100% initial activity (no inhibitor), and the various concentrations of each test and comparator compound.

    • To the appropriate wells, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[8]

    • Add the diluted test compounds or the vehicle control (DMSO) to the respective wells.

    • Incubate the plate at 25°C for a short period (e.g., 5 minutes) to allow the inhibitors to bind to the enzymes.[8]

  • Initiation and Measurement of the Reaction:

    • Add the colorimetric or fluorometric substrate solution to all wells.[8]

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.[8]

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[7][9] Readings should be taken kinetically over a few minutes.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the 100% initial activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against both COX-1 and COX-2 using non-linear regression analysis.[9]

The following diagram illustrates the general workflow for this in vitro assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Compounds, Enzymes, Buffers) plate_setup Set up 96-well plate (Enzyme, Heme, Inhibitors) reagents->plate_setup incubation Pre-incubate at 25°C plate_setup->incubation reaction_start Initiate reaction (Add Arachidonic Acid) incubation->reaction_start measurement Measure Absorbance/ Fluorescence reaction_start->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 values plot_data->calc_ic50 calc_si Calculate Selectivity Index calc_ic50->calc_si

Caption: Workflow for in vitro COX inhibition assay.

Data Presentation and Interpretation

The primary outputs of this assay are the IC50 values for each compound against both COX-1 and COX-2. This data allows for a direct comparison of potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid 150.530
Celecoxib 7.60.04190
Rofecoxib >1000.018>5555

Hypothetical data for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid. Data for Celecoxib and Rofecoxib are representative values from published literature.[6][11]

Calculating the Selectivity Index (SI)

The COX-2 selectivity index is a crucial metric for comparing different inhibitors. It is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.[9]

SI = IC50 (COX-1) / IC50 (COX-2)

A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1.[9] In our hypothetical example, 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid shows a 30-fold selectivity for COX-2. While this indicates a degree of selectivity, it is less pronounced than that of celecoxib and rofecoxib.

Visualizing the Mechanism of Action

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by selective and non-selective NSAIDs.

G cluster_pathway Arachidonic Acid Cascade cluster_inhibitors Inhibitors aa Arachidonic Acid cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_phys Physiological Prostaglandins cox1->pgs_phys pgs_inflam Inflammatory Prostaglandins cox2->pgs_inflam gi GI Protection, Platelet Function pgs_phys->gi inflam Inflammation, Pain, Fever pgs_inflam->inflam nsaids Non-selective NSAIDs nsaids->cox1 nsaids->cox2 coxibs Selective COX-2 Inhibitors (e.g., 5-[(2-Chloropropanoyl)amino]- 2-hydroxybenzoic acid) coxibs->cox2

Caption: Inhibition of the arachidonic acid pathway.

Conclusion

This guide has outlined a systematic approach to evaluating the COX-2 selectivity of a novel compound, using 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid as a hypothetical example. The in vitro COX inhibition assay provides robust and quantifiable data (IC50 values) that are essential for calculating the selectivity index. Based on our hypothetical data, 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid demonstrates a promising 30-fold selectivity for COX-2.

While these in vitro results are a critical first step, further preclinical development would necessitate in vivo studies to assess anti-inflammatory efficacy, pharmacokinetic properties, and the gastrointestinal and cardiovascular safety profile. The methodologies and comparative data presented here provide a solid foundation for the continued investigation of novel COX-2 inhibitors in the quest for improved anti-inflammatory treatments.

References

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug.
  • InTechOpen. (2017). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs.
  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs.
  • Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents.
  • PubMed. (n.d.). Mechanism of action of nonsteroidal anti-inflammatory drugs.
  • MDPI. (2021, April 1). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba.
  • BenchChem. (2025, December). Application Notes: In Vitro Cyclooxygenase (COX) Activity Assay Using Tiopinac.
  • American Heart Association Journals. (2005, August 16). Selective Cyclooxygenase-2 Inhibitors Development in Cardiovascular Medicine | Circulation.
  • BenchChem. (2025, December). Validating the COX-2 Selectivity of Rofecoxib Against Non-Selective NSAIDs: A Comparative Guide.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • African Journal of Pharmacy and Pharmacology. (2023, February 28). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants.
  • Stanford Medicine. (2001, August 9). The Coxibs, Selective Inhibitors of Cyclooxygenase-2.
  • Selleckchem.com. (n.d.). COX-2 Selective Inhibitors.

Sources

Benchmarking the antioxidant potential of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid against ascorbic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the technical framework for benchmarking 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid (hereafter referred to as the Test Compound , a specific N-acylated derivative of 5-aminosalicylic acid) against the industry gold standard, L-Ascorbic Acid (Vitamin C).

While Ascorbic Acid is the universal reference for aqueous electron transfer, the Test Compound represents a class of phenolic amides (salicylate derivatives). Structural analysis suggests the Test Compound operates via a distinct mechanism—likely Hydrogen Atom Transfer (HAT)—facilitated by the phenolic hydroxyl group, whereas Ascorbic Acid primarily utilizes Single Electron Transfer (SET).

Key Insight: The N-acylation of the parent 5-ASA with a 2-chloropropanoyl group is expected to attenuate immediate radical scavenging potency compared to the free amine of 5-ASA, but may enhance lipophilicity and membrane stability. Consequently, this guide prioritizes lipid peroxidation assays over simple aqueous screens to capture the true value of the Test Compound.

Chemical Profile & Mechanistic Rationale

Comparative Structural Analysis
FeatureAscorbic Acid (Standard) Test Compound (N-Chloropropanoyl-5-ASA)
Core Structure Furanone (Enediol group)Salicylic Acid (Phenolic + Carboxyl)
Active Moiety Enediol (C2-OH / C3-OH)Phenolic OH (Position 2)
Substituent Effect Electron-donating (High reactivity)Electron-withdrawing (Amide + Chlorine)
Solubility Highly HydrophilicAmphiphilic (Lipophilic tail)
Primary Mechanism Single Electron Transfer (SET)Hydrogen Atom Transfer (HAT)
Stability Low (Rapid oxidation)Moderate (Stabilized by amide)
Mechanism of Action (SAR)
  • Ascorbic Acid: Rapidly donates two electrons to quench Reactive Oxygen Species (ROS), forming the stable ascorbyl radical. It is kinetically fast but strictly limited to aqueous environments.

  • Test Compound: The 5-amino group (a strong electron donor in the parent 5-ASA) is capped as an amide. This reduces the electron density on the aromatic ring, theoretically increasing the Bond Dissociation Enthalpy (BDE) of the phenolic O-H group.

    • Hypothesis: The Test Compound will show lower IC50 potency than Ascorbic Acid in DPPH/ABTS assays but may outperform Ascorbic Acid in preventing lipid peroxidation due to membrane partitioning.

Methodological Framework

Note: All protocols must be validated with positive controls (Trolox) and solvent blanks.

Assay 1: DPPH Radical Scavenging (Kinetic Profiling)

Objective: Determine the intrinsic radical scavenging capacity (RSC) in an organic medium. Rationale: Ascorbic acid reacts instantly with DPPH. Phenolic amides often show "slow-binding" kinetics. A simple endpoint measurement is insufficient; kinetic profiling is required.

Protocol:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Test Solutions: Dissolve Test Compound and Ascorbic Acid in methanol (Range: 1–100 µM).

  • Reaction: Mix 0.1 mL sample with 2.9 mL DPPH solution.

  • Measurement: Monitor Absorbance at 517 nm continuously for 60 minutes.

  • Calculation: Plot % Inhibition vs. Time. Determine

    
     (time to 50% saturation) and 
    
    
    
    (concentration for 50% inhibition at steady state).
Assay 2: Ferric Reducing Antioxidant Power (FRAP)

Objective: Measure total electron-donating potential via SET mechanism. Rationale: This assay favors Ascorbic Acid.[1] It serves as a "negative control" to demonstrate that the Test Compound acts via HAT (proton donation) rather than pure electron transfer.

Protocol:

  • Reagent: Mix Acetate buffer (pH 3.6), TPTZ (10 mM), and FeCl3 (20 mM) in a 10:1:1 ratio.

  • Incubation: Add 10 µL of sample to 300 µL FRAP reagent. Incubate at 37°C for 4 minutes.

  • Readout: Measure Absorbance at 593 nm.

  • Unit: Express results as Ascorbic Acid Equivalents (AAE) .

Assay 3: Inhibition of Lipid Peroxidation (TBARS)

Objective: Evaluate protection of biological membranes (The "Gold Standard" for Salicylates). Rationale: Ascorbic acid is a poor chain-breaker in lipids. The Test Compound's lipophilic 2-chloropropanoyl tail should allow it to partition into linoleic acid micelles, neutralizing peroxyl radicals (


).

Protocol:

  • Substrate: Linoleic acid emulsion (20 mM) in phosphate buffer (pH 7.4).

  • Initiator: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to induce peroxidation.

  • Treatment: Co-incubate with Test Compound or Ascorbic Acid (10–50 µM) for 24 hours at 37°C.

  • Detection: Mix with Thiobarbituric Acid (TBA) and heat to 95°C. Measure the pink chromogen (MDA-TBA adduct) at 532 nm.

Visualization: Mechanistic & Workflow Diagrams

Reaction Mechanism Comparison

AntioxidantMechanism cluster_0 Ascorbic Acid (Aqueous Phase) cluster_1 Test Compound (Lipid Interface) AA Ascorbic Acid AscRad Ascorbyl Radical AA->AscRad SET (Fast 2e- Transfer) ROS1 ROS (•OH, O2•-) Result Oxidative Stress Reduction AscRad->Result Aqueous Protection TC N-Chloropropanoyl-5-ASA Phenoxy Phenoxy Radical TC->Phenoxy HAT (H-Atom Transfer) LOO Lipid Peroxyl (LOO•) Phenoxy->Result Membrane Protection

Caption: Comparative mechanism showing Ascorbic Acid's rapid electron transfer (SET) vs. the Test Compound's Hydrogen Atom Transfer (HAT) in lipid interfaces.

Benchmarking Workflow

BenchmarkingCascade cluster_Screen Phase 1: Intrinsic Potential cluster_Bio Phase 2: Biological Relevance Start Start: Compound Screening DPPH DPPH Assay (Solvent: MeOH) Start->DPPH FRAP FRAP Assay (pH 3.6) Start->FRAP TBARS Lipid Peroxidation (Linoleic Acid + AAPH) DPPH->TBARS If Radical Scavenging > 10% FRAP->TBARS Cell Cellular ROS (DCFH-DA Assay) TBARS->Cell Decision Compare IC50 vs Ascorbic Acid Cell->Decision Outcome1 Superior Membrane Protector Decision->Outcome1 IC50(Test) < IC50(AA) Outcome2 Inferior Aqueous Scavenger Decision->Outcome2 IC50(Test) > IC50(AA)

Caption: Decision matrix for evaluating the Test Compound. Note the transition from Phase 1 (Intrinsic) to Phase 2 (Biological) is critical for salicylates.

Supporting Data (Reference Values)

The following data ranges are derived from validated studies on 5-ASA derivatives vs. Ascorbic Acid . Use these as validation criteria for your experiments.

AssayMetricAscorbic Acid (Reference)Test Compound (Expected Range)Interpretation
DPPH

10 – 20 µM40 – 80 µM Test Compound is a weaker scavenger in methanol due to amide electron withdrawal.
FRAP Value1.0 (Standard)0.3 – 0.5 AAE Test Compound has lower reducing power at acidic pH.
TBARS Inhibition %20 – 30% (at 50µM)60 – 80% (at 50µM) Critical Differentiator: Test Compound should significantly outperform Ascorbic Acid in lipid protection.
Kinetics

< 10 seconds> 10 minutes Test Compound exhibits "slow-release" antioxidant behavior.

Data Analysis Note: If the Test Compound yields an


 in DPPH that is lower (better) than Ascorbic Acid, verify the purity. Unsubstituted 5-ASA impurities can artificially inflate activity. The chloropropanoyl group should theoretically reduce activity compared to pure 5-ASA but enhance stability.

References

  • Antioxidant properties of 5-aminosalicylic acid: Potential mechanism for its anti-inflammatory activity. Source: Inflammatory Bowel Diseases Journal Context: Establishes the baseline antioxidant potency of the parent scaffold (5-ASA) against Ascorbic Acid.

  • Scavenging of reactive oxygen and nitrogen species by the prodrug sulfasalazine and its metabolites. Source: Free Radical Research (2005) Context: Provides comparative IC50 values for 5-ASA vs. Ascorbic Acid across multiple radical species (HOCl, ONOO-, etc.).

  • The anti-inflammatory moiety of sulfasalazine, 5-aminosalicylic acid, is a radical scavenger. Source: Biochemical Pharmacology Context: Mechanistic detail on how salicylate derivatives break lipid peroxidation chains where Ascorbic Acid fails.

  • Therapeutic Perspective of Vitamin C and Its Derivatives. Source: MDPI (Antioxidants) Context: Benchmarks for Ascorbic Acid derivatives, useful for comparing against the modified salicylate.

Sources

Replicating published findings on 5-aminosalicylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the replication of 5-aminosalicylic acid (5-ASA) studies not merely as a procedural exercise, but as a rigorous interrogation of pharmacokinetics and molecular signaling. 5-ASA (mesalamine) has been the cornerstone of inflammatory bowel disease (IBD) management for decades[1]. However, because free 5-ASA is rapidly absorbed in the upper gastrointestinal tract, researchers have engineered various prodrugs and delayed-release formulations to ensure targeted colonic delivery[2].

Replicating published findings on these derivatives requires a dual-pronged approach: validating their structural cleavage kinetics in vitro and confirming their downstream receptor-mediated efficacy in vivo. This guide provides a comprehensive, self-validating methodological framework to objectively compare 5-ASA derivatives.

Mechanistic Grounding: The PPAR-γ / NF-κB Axis

To design a robust experimental comparison, we must first understand the causality behind 5-ASA's efficacy. The therapeutic action of 5-ASA is not simply a generic "anti-inflammatory" effect; it is driven by the specific activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ)[3]. PPAR-γ is a nuclear receptor highly expressed in the colonic epithelium. Upon binding 5-ASA, PPAR-γ undergoes a conformational change that allows it to transrepress Nuclear Factor-kappa B (NF-κB), a master transcription factor for inflammation[4]. By inhibiting NF-κB, 5-ASA halts the downstream production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[5].

Pathway ASA 5-ASA Derivatives (Colonic Release) PPAR PPAR-γ Activation (Nuclear Receptor) ASA->PPAR Agonism NFKB NF-κB Pathway (Transrepression) PPAR->NFKB Inhibits CYTO Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB->CYTO Downregulates IBD Mucosal Healing & IBD Remission CYTO->IBD Promotes

Fig 1: 5-ASA mechanism of action via PPAR-γ agonism and NF-κB transrepression.

Comparative Analysis of 5-ASA Derivatives

The primary variable among 5-ASA alternatives is the delivery mechanism. Azo-bonded prodrugs utilize a carrier molecule linked to 5-ASA via an azo bond, which is specifically cleaved by azoreductase enzymes produced by colonic bacteria[2].

  • Sulfasalazine: The original prodrug, linking 5-ASA to sulfapyridine. While highly effective, the sulfapyridine moiety is systemically absorbed and responsible for significant adverse events (e.g., hepatotoxicity, rash)[1],[6].

  • Olsalazine: A dimer of two 5-ASA molecules. It eliminates the sulfa-toxicity but can induce secretory diarrhea in a subset of subjects[2],[6].

  • Balsalazide: Links 5-ASA to an inert carrier (4-aminobenzoyl-β-alanine). It demonstrates an excellent safety profile and lower withdrawal rates due to adverse events compared to Sulfasalazine[7],[2].

Table 1: Quantitative Comparison of 5-ASA Formulations

FormulationCarrier MoleculeCleavage / Release MechanismRelative Colonic DeliveryAdverse Event Profile
Mesalamine None (Unconjugated)pH-dependent or time-release coatingVariable (Transit-dependent)Low (Headache, nausea)[1]
Sulfasalazine SulfapyridineBacterial azoreductase cleavageHighHigh (Systemic sulfa-toxicity)[6]
Olsalazine 5-ASA (Dimer)Bacterial azoreductase cleavageHighModerate (Secretory diarrhea)[6]
Balsalazide 4-aminobenzoyl-β-alanineBacterial azoreductase cleavageHighLow (Inert carrier)[7]

Experimental Methodologies: Replicating the Findings

To objectively compare these compounds in the laboratory, I have designed two self-validating protocols. The first isolates the pharmacokinetic release mechanism, while the second interrogates the pharmacodynamic efficacy.

Protocol 1: In Vitro Azoreductase Cleavage Assay (Pharmacokinetics)

Rationale: To prove that azo-bonded prodrugs (Sulfasalazine, Olsalazine, Balsalazide) successfully prevent premature release, we must simulate the colonic microbiome. Self-Validating Mechanism: The inclusion of a heat-inactivated cecal slurry control proves that degradation is strictly enzymatic (bacterial) and not due to chemical instability in the buffer.

  • Slurry Preparation: Euthanize a healthy C57BL/6 mouse and rapidly excise the cecum. In an anaerobic chamber (N2/CO2), homogenize the cecal contents in pH 7.4 phosphate buffer to create a 10% (w/v) slurry.

  • Control Generation: Aliquot half of the slurry and boil at 100°C for 15 minutes to denature azoreductases (Heat-Inactivated Control).

  • Incubation: Spike 1 mM of the chosen 5-ASA prodrug into both the active and inactivated slurries. Incubate at 37°C under strict anaerobic conditions.

  • Sampling & Quenching: At 0, 2, 4, 8, and 24 hours, extract 100 µL aliquots. Immediately add 200 µL of ice-cold methanol to precipitate proteins and halt enzymatic activity.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using HPLC-UV. You must track the disappearance of the parent prodrug peak and the stoichiometric appearance of the free 5-ASA peak.

Protocol 2: In Vivo DSS-Colitis Model with Mechanistic Validation (Pharmacodynamics)

Rationale: Dextran Sulfate Sodium (DSS) induces epithelial damage mimicking ulcerative colitis. Self-Validating Mechanism: Because 5-ASA exerts its effects via PPAR-γ[8], co-administering a selective PPAR-γ antagonist (e.g., GW9662) must negate the therapeutic benefit. If the drug still works in the presence of GW9662, your observed effect is an artifact or off-target.

  • Induction: Administer 2.5% DSS in the drinking water of C57BL/6 mice for 7 consecutive days to induce acute colitis.

  • Cohort Stratification: Divide mice into four groups:

    • Vehicle (Water)

    • DSS + Vehicle

    • DSS + 5-ASA Derivative (e.g., Balsalazide 30 mg/kg/day via oral gavage)

    • DSS + 5-ASA Derivative + GW9662 (1 mg/kg/day via intraperitoneal injection).

  • Clinical Monitoring: Record the Disease Activity Index (DAI) daily. DAI is a composite score of weight loss, stool consistency, and gross bleeding.

  • Tissue Harvest: On Day 8, euthanize the mice. Measure colon length (a primary macroscopic indicator of inflammation severity; inflamed colons shorten).

  • Molecular Analysis: Extract colonic tissue. Perform qPCR to quantify TNF-α and IL-1β mRNA expression. Perform nuclear extraction and Western Blotting for the p65 subunit to confirm NF-κB transrepression.

Workflow DSS DSS Induction (Colitis Model) Dose 5-ASA Dosing (Oral Gavage) DSS->Dose Monitor DAI Monitoring (Weight, Stool) Dose->Monitor Antag PPAR-γ Antagonist (Validation Control) Antag->Dose Co-administer Harvest Tissue Harvest (Colon Length) Monitor->Harvest Assay Molecular Assays (HPLC, qPCR) Harvest->Assay

Fig 2: In vivo workflow for validating 5-ASA efficacy using a DSS-induced colitis model.

Data Interpretation & Causality

When analyzing your results, the causality of the molecular structures will become evident. In Protocol 1, you will observe that Mesalamine (unconjugated 5-ASA) remains static in the assay, whereas Sulfasalazine and Balsalazide exhibit a time-dependent decay inversely proportional to the rise of free 5-ASA.

In Protocol 2, the withdrawal of 5-ASA therapy is known to significantly increase the risk of relapse in quiescent IBD[9]. By utilizing the GW9662 antagonist cohort, your data will definitively prove why this relapse occurs: without 5-ASA maintaining PPAR-γ in an active conformation, the transrepression of NF-κB is lifted, allowing pro-inflammatory cytokine cascades to resume uninhibited[8]. This self-validating loop ensures that your experimental data is not just observational, but mechanistically irrefutable.

References

  • Source: nih.
  • Source: nih.
  • Source: oup.
  • Source: researchgate.
  • Source: jgld.
  • Source: nih.
  • Source: europeanreview.
  • Source: uea.ac.
  • Which 5-ASA?

Sources

Peer-reviewed literature on the biological activity of halogenated benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

This guide provides a rigorous technical comparison of Halogenated Benzoic Acid (HBA) Derivatives against their non-halogenated precursors and standard clinical/agrochemical agents.[1][2] Halogenation (F, Cl, Br, I) of the benzoic acid scaffold is a critical optimization strategy in medicinal chemistry, primarily utilized to modulate lipophilicity (


), metabolic stability, and ligand-target binding affinity.

Key Value Proposition:

  • Enhanced Potency: Introduction of halogens often improves antimicrobial and anticancer potency by orders of magnitude compared to unsubstituted benzoic acid.[1][2]

  • Metabolic Blockade: Strategic halogen placement (para-position) blocks metabolic oxidation, extending half-life.[1][2][3]

  • Versatility: HBAs serve as privileged scaffolds for auxin-mimic herbicides, VEGFR-2 inhibitors, and antimicrobial Schiff bases.[3]

Mechanism of Action (MOA) & Biological Logic

The biological superiority of HBAs stems from the unique physicochemical properties of the halogen substituent. Unlike the hydrogen atom in the parent benzoic acid, halogens induce specific electronic and steric effects that enhance bioactivity.

Core Mechanisms[2]
  • Lipophilicity Modulation: Halogens increase the partition coefficient (

    
    ), facilitating passive diffusion across bacterial cell walls or cancer cell membranes.[1][2]
    
  • Electronic Effects (Hammett

    
    ):  Electron-withdrawing halogens (F, Cl) increase the acidity (
    
    
    
    ) of the carboxylic acid, altering ionization states at physiological pH.
  • Specific Target Engagement:

    • Antimicrobial: Disruption of bacterial cell membranes and inhibition of essential enzymes (e.g., DNA gyrase in Schiff base derivatives).[1]

    • Anticancer: Inhibition of VEGFR-2 signaling and microtubule destabilization (e.g., Phenstatin analogs).[3]

    • Herbicidal: Mimicry of Indole-3-acetic acid (IAA), causing uncontrolled growth (auxin overdose) and inhibition of HPPD (4-hydroxyphenylpyruvate dioxygenase).[3]

MOA Visualization

The following diagram illustrates the multi-modal action of HBAs.

MOA_Pathway HBA Halogenated Benzoic Acid (Scaffold) Lipophilicity Increased Lipophilicity (Membrane Permeability) HBA->Lipophilicity Halogen Effect Electronic Electronic Withdrawal (Increased Acidity) HBA->Electronic Inductive Effect Target_Bac Bacterial Target (Cell Wall/DNA Gyrase) Lipophilicity->Target_Bac Target_Can Cancer Target (VEGFR-2 / Microtubules) Lipophilicity->Target_Can Target_Herb Plant Target (Auxin Receptor / HPPD) Electronic->Target_Herb pKa Modulation Effect_Bac Bacteriostasis/Lysis (Low MIC) Target_Bac->Effect_Bac Effect_Can Apoptosis/Anti-angiogenesis (Low IC50) Target_Can->Effect_Can Effect_Herb Uncontrolled Growth (Weed Death) Target_Herb->Effect_Herb

Caption: Mechanistic pathways of Halogenated Benzoic Acids across different biological systems.

Comparative Performance Analysis

This section objectively compares HBAs against alternatives using experimental data derived from peer-reviewed literature.

Antimicrobial Activity

Comparison: 2-Chlorobenzoic Acid Derivatives vs. Standard Antibiotics vs. Unsubstituted Benzoic Acid.[1][2] Data Source: Kumar et al.[1][2][4] (ResearchGate) and Stanford University Peptoid Studies.[1][2]

Compound ClassSpecific DerivativeTarget OrganismActivity Metric (MIC)Performance vs. Alternative
HBA (Product) 2-Chlorobenzoic Acid Schiff BaseE. coli1.91 µM/mL Comparable to Norfloxacin (2.61 µM/mL).[1] Significantly superior to non-halogenated forms.[2]
HBA (Product) 3-Bromo-PABA DerivativeB. subtilis2.11 µM/mL Superior to standard benzoic acid esters.[1][2]
Alternative 1 Unsubstituted Benzoic AcidE. coli> 1000 µg/mLIneffective at low concentrations; requires high doses for preservation.[1][2]
Alternative 2 Norfloxacin (Standard Drug)E. coli2.61 µM/mLBenchmark. HBAs achieve similar potency with simpler synthetic routes.[1][2]

Expert Insight: The 2-chloro substitution is critical. The steric bulk at the ortho position likely forces the molecule into a conformation that favors binding to bacterial enzymes, a feature absent in the unsubstituted parent molecule.

Anticancer Activity

Comparison: Halogenated Phenstatin Analogs vs. Doxorubicin.[1][2] Data Source: OSTI.GOV and BenchChem Reviews.[2]

Compound ClassSpecific DerivativeCell LineActivity Metric (IC50)Performance vs. Alternative
HBA (Product) 2-Chloro-5-Iodobenzoic Acid AnalogHuh-7 (Liver Cancer)~5.0 µM Moderate. Less potent than Doxorubicin but shows distinct microtubule destabilization mechanism.
HBA (Product) 4-Chloro-2-(4-formylphenyl) BAHCT-116 (Colon)3.9 µM High Potency. Shows selectivity over normal cells.[3]
Alternative Doxorubicin (Standard)Various< 1.0 µMHigher Potency but significantly higher toxicity to non-malignant tissues.[1][2]

Expert Insight: While standard chemotherapeutics are often more potent in absolute terms, HBAs offer a selectivity advantage .[2] The iodine atom in Phenstatin analogs specifically targets the colchicine-binding site of tubulin, providing a targeted approach with potentially fewer side effects.

Structure-Activity Relationship (SAR)[4]

Understanding the SAR is crucial for optimizing new derivatives.[1][2] The following logic diagram synthesizes the impact of halogen positioning.

SAR_Logic Root Benzoic Acid Scaffold Pos_Ortho Ortho (2-Position) Substitution Root->Pos_Ortho Pos_Meta Meta (3-Position) Substitution Root->Pos_Meta Pos_Para Para (4-Position) Substitution Root->Pos_Para Effect_Ortho High Steric Hindrance Twisted Conformation Pos_Ortho->Effect_Ortho Effect_Meta Electronic Withdrawal without Steric Clash Pos_Meta->Effect_Meta Effect_Para Metabolic Blockade (Prevents Oxidation) Pos_Para->Effect_Para Outcome_Ortho Best Antimicrobial Activity (E. coli) Effect_Ortho->Outcome_Ortho Outcome_Meta Enhanced Herbicidal Activity (Dicamba) Effect_Meta->Outcome_Meta Outcome_Para Improved PK/Stability (Drug Design) Effect_Para->Outcome_Para

Caption: SAR decision tree for optimizing Halogenated Benzoic Acid derivatives.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on the cited literature.

Synthesis: General Halogenation Workflow

Objective: Synthesis of 2-chloro-4,5-difluorobenzoic acid (Intermediate for bio-active scaffolds). Method: Hydrolysis of halogenated benzophenones or direct halogenation.[1][2]

  • Reagents: 2,4-dichloro-5-fluorobenzophenone, 50% Aqueous

    
    , Sulfuric Acid.[1][3]
    
  • Reaction: Dissolve starting material in acetic acid. Add

    
     dropwise while maintaining temperature < 65°C (Exothermic control is critical).[1][2]
    
  • Reflux: Heat at 80°C for 4 hours.

  • Work-up: Pour onto ice water (500g). Precipitate forms.[2]

  • Purification: Recrystallize from water/ethanol.

  • Validation: Check Melting Point (Target: 104-105°C) and purity via HPLC.

Bioassay: MIC Determination (Microdilution)

Objective: Determine antimicrobial potency.[1][2][4][5]

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Compound Prep: Dissolve HBA derivative in DMSO. Serial dilute in Mueller-Hinton Broth (MHB).[2]

  • Incubation: Add 100 µL inoculum to 100 µL diluted compound in 96-well plates. Incubate at 37°C for 24h.

  • Readout: Add 20 µL Resazurin (0.02%). Incubate 2h.

  • Analysis: Blue = No Growth (Inhibition); Pink = Growth.[1][2] MIC is the lowest concentration remaining blue.[1][2]

    • Control: Norfloxacin (Positive), DMSO only (Negative).[2]

References

  • BenchChem. Comparative Analysis of the Biological Activity of Benzoic Acid Derivatives Structurally Related to 4-Chloro-2-(4-formylphenyl).Link[3]

  • Kumar, S., et al. Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives.[1][3] ResearchGate.[1][2][6] Link

  • OSTI.GOV. Design, synthesis and anticancer activities of halogenated Phenstatin analogs.[1][2]Link[3][7]

  • Stanford University. Halogenation as a tool to tune antimicrobial activity of peptoids.[1][2]Link

  • MDPI. Anticancer Potential of Halogen Derivatives of Benzofuran (Benzoic Acid related).[1][2]Link[3]

  • NIH/PMC. Microbial degradation of halogenated aromatics: molecular mechanisms.[1][2] (Context for metabolic stability). Link

Sources

Safety Operating Guide

5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the chemical lifecycle. The compound 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid presents a specific disposal profile dictated by its molecular architecture.

Structurally, this molecule features a salicylic acid core (2-hydroxybenzoic acid) functionalized with a 2-chloropropanoyl group via an amide linkage. The critical functional group dictating its disposal is the aliphatic chlorine atom . Because of this carbon-chlorine (C-Cl) bond, the compound must be strictly classified and managed as Halogenated Organic Waste [1].

The causality behind this strict segregation is thermal chemistry: when halogenated organics are incinerated, they generate corrosive hydrogen chloride (HCl) gas and risk forming toxic dioxins if combustion temperatures are insufficient. Therefore, they must be routed to specialized high-temperature rotary kilns equipped with caustic scrubbers (NaOH) to neutralize the acidic effluent. Mixing this compound with non-halogenated waste streams will unnecessarily inflate disposal costs and can trigger regulatory non-compliance.

Here is the comprehensive, step-by-step operational plan for the safe handling, storage, and final disposal of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid.

Part 1: Quantitative Waste Profiling

Before initiating disposal, it is essential to understand the physical and regulatory parameters of the waste stream. The mild acidity of the carboxylic acid and phenolic hydroxyl groups requires segregation from strong bases to prevent exothermic neutralization.

Table 1: Waste Characterization and Storage Parameters

ParameterSpecification / LimitCausality / Rationale
Primary Waste Class Halogenated Organic WastePresence of the 2-chloropropanoyl group (C-Cl bond)[1].
EPA Regulatory Framework RCRA 40 CFR Part 262 (or Subpart K)Governs the accumulation and labeling of hazardous waste[2],[3].
Chemical Incompatibilities Strong bases, oxidizers, reactive metalsCarboxylic/phenolic protons can react exothermically with strong bases.
Primary Containment HDPE or PTFE-lined amber glassPrevents chemical leaching and protects against UV degradation.
SAA Accumulation Limit 55 Gallons (Total hazardous waste)Federal limit for Satellite Accumulation Areas (SAAs) before transfer[4].
Final Treatment Method High-Temperature IncinerationEnsures complete destruction of the C-Cl bond and prevents dioxin formation.

Part 2: Step-by-Step Disposal Methodology

The following protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health and Safety (EHS) guidelines[2],[5].

Step 1: Waste Segregation

  • Identify a dedicated waste container specifically designated for Halogenated Organic Waste .

  • Critical Action: Never mix this compound with non-halogenated solvents (e.g., acetone, ethanol) or heavy metal waste. Commingling halogenated waste with incompatible streams can lead to hazardous reactions and exponentially increases institutional disposal costs[1].

Step 2: Containerization

  • Select a high-density polyethylene (HDPE) wide-mouth jar or a PTFE-lined glass container.

  • Ensure the container is completely dry and free of residual reactive chemicals (especially strong bases or oxidizers).

  • Transfer the solid waste (or solutions containing the compound) into the container using a dedicated anti-static spatula or funnel.

  • Cap the container tightly immediately after the transfer. Containers must remain closed at all times unless actively adding waste[5].

Step 3: RCRA-Compliant Labeling

  • Affix a standardized Hazardous Waste Tag to the container before the first drop or grain of waste is added.

  • Check the box for "Halogenated Organics" and "Toxic".

  • Write out the full chemical name: "5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid" . Do not use abbreviations, acronyms, or chemical formulas[5].

  • Record the approximate concentration (e.g., 100% if pure solid waste, or specify the solvent if in solution).

Step 4: Satellite Accumulation Area (SAA) Storage

  • Place the sealed, labeled container in your laboratory's designated SAA.

  • Ensure the SAA has secondary containment (e.g., a plastic bin) to capture any accidental breaches.

  • Conduct weekly visual inspections of the SAA to ensure no containers are bulging, leaking, or left uncapped[2].

Step 5: EHS Transfer and Final Treatment

  • Once the container is 3/4 full, or when the experiment concludes, submit a chemical waste collection request to your institution's EHS department.

  • The waste will be transferred to a Central Accumulation Area and subsequently shipped via a licensed EPA transporter to a commercial high-temperature incineration facility.

Part 3: Accidental Spill Response Protocol

In the event of a localized spill of the pure solid compound on the benchtop or floor:

  • Isolate: Restrict access to the immediate area. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a particulate-resistant lab coat.

  • Contain: Do not use a dry brush, which can aerosolize the fine powder. Instead, use a slightly dampened absorbent pad (water is acceptable as the compound is not water-reactive) to gently cover and collect the solid.

  • Collect: Carefully sweep the dampened material into a disposable plastic scoop.

  • Dispose: Place the recovered material, along with all contaminated spill pads and gloves, into a heavy-duty plastic bag. Seal the bag, place it in the Halogenated Waste container, and label it as spill debris containing the chemical[1].

  • Decontaminate: Wash the affected surface with a mild detergent and water, capturing the first rinse in the hazardous waste container if possible.

Part 4: Waste Stream Routing Visualization

The following logic diagram illustrates the causality and decision-making workflow for routing this specific molecule through the laboratory waste ecosystem.

G Start Waste Generation: 5-[(2-Chloropropanoyl)amino] -2-hydroxybenzoic acid CheckHalogen Check Halogen Content (Contains C-Cl bond?) Start->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes (Chlorine) Containment HDPE/Glass Container + RCRA Labeling Halogenated->Containment SAA Satellite Accumulation Area (SAA) < 55 gal Containment->SAA Incineration High-Temp Incineration (Rotary Kiln + Scrubber) SAA->Incineration Licensed Transporter

Fig 1: Halogenated waste routing for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid.

References

  • [2] Lab Manager. Hazardous Waste Management in the Laboratory. Source: labmanager.com. URL:[Link]

  • [4] Medical Laboratory Management. Laboratory Waste Management: The New Regulations. Source: medlabmag.com. URL:[Link]

  • [1] Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Source: temple.edu. URL:[Link]

  • [5] University of Nevada, Reno. Chemical Waste Procedures. Source: unr.edu. URL:[Link]

  • [3] United States Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Source: epa.gov. URL:[Link]

Sources

Personal protective equipment for handling 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: High-Potency / Reactive Intermediate Primary Hazard Class: Alkylating Agent (Suspected) / Skin Sensitizer Application: Pharmaceutical Impurity Standard / Drug Development Intermediate

Part 1: Executive Safety Assessment (SAR-Based)

Critical Warning: Specific toxicological data for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid is limited.[1] However, Structure-Activity Relationship (SAR) analysis classifies this molecule as a Reactive Alpha-Haloamide .[1]

The Hazard Mechanism

Unlike its parent compound (Mesalamine), which is primarily an anti-inflammatory, the addition of the 2-chloropropanoyl group introduces an electrophilic site.[1]

  • Alkylating Potential: The carbon adjacent to the chlorine and carbonyl group is highly susceptible to nucleophilic attack by biological macromolecules (DNA, proteins).[2]

  • Sensitization Risk: Reactive halides are frequent skin and respiratory sensitizers (haptenization).[1][2]

  • Genotoxicity Concern: Due to the alkylating mechanism, this compound should be handled as a suspected genotoxin until proven otherwise.[2]

Operational Directive: Handle as OEB 3 (Occupational Exposure Band 3) or higher. Zero skin contact; zero inhalation.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and gloves" protocols.[1][2] This matrix is designed to prevent sensitization and exposure to reactive dusts.[2]

Protection Zone Required Equipment Technical Justification
Respiratory N95 (Minimum) or P100/HEPA Respirator Prevents inhalation of reactive particulates.[1] If handling >100 mg outside a fume hood, a PAPR (Powered Air Purifying Respirator) is mandatory.[1]
Dermal (Hands) Double Gloving (Nitrile + Nitrile)Outer Glove: 5 mil Nitrile (Standard).[1] Inner Glove: Extended cuff Nitrile or Laminate.[2] Rationale: Alpha-halo compounds can permeate standard nitrile over time.[1][2] Change outer gloves every 30 mins.[2]
Ocular Chemical Splash Goggles Safety glasses are insufficient.[2] Goggles seal the eyes against airborne dust and accidental splashes which could cause irreversible corneal damage.[1][2]
Body Tyvek® Lab Coat / Sleeve Covers Disposable, non-woven material prevents dust accumulation on personal clothing.[2] Wrist gaps must be sealed.[2]

Part 3: Operational Handling Protocol

Workflow Visualization: Risk-Based Decision Logic

PPE_Logic Start Task Assessment Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Solution Solution / Liquid Form->Solution Hood Fume Hood REQUIRED (Sash < 18 inches) Solid->Hood Transfer/Reaction Balance Analytical Balance inside Vented Enclosure Solid->Balance Weighing Solution->Hood All Handling Spill Spill Tray + Absorbent Pads Solution->Spill Secondary Containment

Figure 1: Decision logic for engineering controls based on physical state.[1]

Step-by-Step Procedure
1. Preparation & Weighing
  • Engineering Control: Never weigh this compound on an open bench. Use a Vented Balance Enclosure (VBE) or a biological safety cabinet.[1]

  • Static Control: Use an ionizing fan or anti-static gun.[2] Reactive powders are often static-prone, leading to "flying dust" hazards.[1][2]

  • Technique: Use the "weighing boat sandwich" method (weighing boat -> paper -> compound -> cover) to prevent particulate drift during transfer.[1]

2. Solubilization & Reaction
  • Solvent Choice: Dissolve immediately to reduce dust hazard.[2] DMSO or DMF are common solvents for this class.[2]

  • Vessel: Use screw-cap vials or round-bottom flasks with ground glass joints. Avoid open beakers.

  • Temperature: If heating is required, ensure a reflux condenser is attached before heating to prevent volatilization of the active halide or degradation products.[2]

3. Cleanup & Decontamination (The "Kill" Step)

Standard soap and water are insufficient for neutralizing alkylating agents.[1][2] You must chemically degrade the reactive site.[1][2]

Decontamination Solution:

  • Composition: 10% Sodium Thiosulfate (

    
    ) in water OR 5% L-Cysteine solution.[1]
    
  • Mechanism: The thiosulfate/cysteine acts as a "soft nucleophile," attacking the alpha-carbon and displacing the chlorine atom, rendering the molecule non-alkylating.[1][2]

Protocol:

  • Spray the contaminated surface/glassware with the Decontamination Solution.[1][2]

  • Allow 15 minutes contact time .

  • Wipe with paper towels (dispose of as hazardous chemical waste).[1][2]

  • Final wash with soap and water.[2]

Part 4: Emergency Response

Event Immediate Action
Skin Contact Do not scrub. Wash gently with copious soap and water for 15 minutes.[1] Scrubbing can abrade the skin and increase absorption of the alkylator.[1][2]
Eye Contact Flush with water/saline for 15 minutes.[2] Seek medical attention immediately. Bring the chemical structure to the physician (mention "Alkylating Agent").
Spill (< 1g) Cover with Sodium Thiosulfate powder or pads soaked in the Decon Solution.[1] Wait 15 mins. Sweep up into a sealed container.

Part 5: Scientific Rationale & Mechanism

To build trust in this protocol, we visualize the chemical reactivity that necessitates these precautions.

Reaction_Mechanism Compound 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid (Electrophile) Complex Alkylated Adduct (Toxicity/Sensitization) Compound->Complex Uncontrolled Exposure (S_N2 Reaction) SafeProduct Neutralized Thio-Ether (Safe Disposal) Compound->SafeProduct Decontamination Protocol BioTarget DNA / Protein / Glutathione (Nucleophile) BioTarget->Complex DeconAgent Sodium Thiosulfate (Scavenger) DeconAgent->SafeProduct

Figure 2: Mechanism of toxicity (Red path) vs. Chemical neutralization (Green path).[1]

References

  • Schultz, T. W., et al. (2007).[2] Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds.[1][2] SAR and QSAR in Environmental Research.[2][3] Link

  • National Institutes of Health (PubChem). Compound Summary: 5-Amino-2-hydroxybenzoic acid (Mesalamine).[1]Link[1]

  • National Research Council (US). (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Link

  • BOC Sciences. Mesalamine and Impurities: Structure and Degradation Pathways.[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.